1H-Imidazole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIZONYLXCOHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00936431 | |
| Record name | 1H-Imidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16093-82-6, 80658-49-7 | |
| Record name | 1H-Imidazole-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazolecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-Imidazole-2-carboxamide basic properties
An In-Depth Technical Guide to 1H-Imidazole-2-carboxamide: Core Properties and Applications
Abstract
This compound is a heterocyclic organic compound that serves as a pivotal structural motif and versatile building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and potential for derivatization make it a subject of significant interest for researchers. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and analytical characterization of this compound. Furthermore, it delves into its applications in drug development, supported by detailed experimental protocols and safety guidelines, offering field-proven insights for professionals in chemical research and pharmaceutical development.
Introduction to this compound
The imidazole ring is a ubiquitous feature in nature, most notably in the essential amino acid histidine. This five-membered aromatic heterocycle, containing two nitrogen atoms, plays crucial roles in biological systems, often acting as a proton donor/acceptor in enzymatic catalysis or as a ligand for metal ions in proteins.[1] The introduction of a carboxamide group at the 2-position of the imidazole ring yields this compound, a compound that combines the rich chemistry of the imidazole core with the robust hydrogen-bonding capabilities of an amide.
The carboxamide group is present in over 25% of known drugs, valued for its stability, neutrality, and dual role as a hydrogen-bond acceptor and donor.[1] The fusion of these two functional groups in this compound creates a pharmacophore with significant potential for molecular recognition, making it a valuable scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. Its derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents.[2][3][4]
Physicochemical and Structural Properties
This compound is a white crystalline solid at room temperature.[2] A critical feature of its structure is the existence of prototropic tautomers, where the proton on the ring nitrogen can migrate between the two nitrogen atoms. This dynamic equilibrium influences its reactivity and interactions with other molecules.[5]
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O | [2][6][7] |
| Molecular Weight | 111.10 g/mol | [2][6][7] |
| Melting Point | 312-313 °C (with decomposition) | [2] |
| Boiling Point (Predicted) | 365.4 °C at 760 mmHg | [2][6] |
| Density (Predicted) | 1.394 g/cm³ | [2][6] |
| pKa (Predicted) | 11.61 ± 0.10 | [2] |
| LogP (Predicted) | -0.4914 | [7] |
| Topological Polar Surface Area | 71.77 Ų | [7] |
Synthesis and Reactivity
The synthesis of this compound typically proceeds through a multi-step pathway starting from more readily available precursors. A common and logical route involves the formation of the corresponding carboxylic acid, which is then converted to the target carboxamide.
Synthetic Workflow
The causality behind this synthetic strategy lies in the robust and well-established nature of amidation reactions. The carboxylic acid serves as a stable, isolable intermediate that can be activated for reaction with an amine source. This two-stage approach (oxidation followed by amidation) allows for purification at the intermediate step, ensuring a high-purity final product.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative, two-step procedure derived from established methods for the synthesis of the carboxylic acid precursor and standard amidation techniques.[1][8]
PART A: Oxidation of 1H-Imidazole-2-carboxaldehyde to 1H-Imidazole-2-carboxylic acid [8]
-
Dissolution: Dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in 10 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidation: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (10 g) dropwise. The addition should be controlled to manage any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature for 72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, remove the water in vacuo at room temperature to avoid decarboxylation of the product. This will yield a white crystalline solid.
-
Purification: Wash the resulting solid with a cold diethyl ether/water (4:1) mixture to remove any residual peroxide. Dry the solid to obtain 1H-imidazole-2-carboxylic acid.
PART B: Conversion to this compound
-
Activation: Suspend the dried 1H-imidazole-2-carboxylic acid (e.g., 1.0 g, 8.9 mmol) in thionyl chloride (5 mL) in a flask under an inert atmosphere (N₂ or Ar).
-
Reaction: Gently reflux the mixture for 2-3 hours until the solid dissolves, indicating the formation of the acyl chloride.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Amination: Carefully and slowly add the crude acyl chloride to a cooled (0 °C) concentrated aqueous ammonia solution (20 mL).
-
Precipitation & Isolation: Stir the mixture for 1 hour, allowing a precipitate to form. Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo to yield this compound.
Role in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry. Its ability to engage in multiple hydrogen-bonding interactions makes it an effective mimic of peptide bonds and a potent binder to biological targets.
Mechanism of Action and Therapeutic Targets
Derivatives of this core structure have shown activity against a variety of targets. The imidazole ring can coordinate with metal ions in metalloenzymes, while the carboxamide provides crucial hydrogen bonds with amino acid residues in the active site.
-
Metallo-β-Lactamase (MBL) Inhibition: The related 1H-imidazole-2-carboxylic acid derivatives are potent inhibitors of VIM-type MBLs, enzymes that confer bacterial resistance to carbapenem antibiotics.[3] The imidazole core likely coordinates with the zinc ions in the MBL active site, while substituents are optimized to interact with flexible loops, restoring the efficacy of antibiotics.[3]
-
Antiparasitic Activity: Indole-2-carboxamides, which share the carboxamide feature, have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9][10] This highlights the importance of the carboxamide moiety in antiparasitic drug design.
-
Protein Kinase Inhibition: A derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), is a specific inhibitor of protein kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers.[4] This inhibitor has demonstrated a significant reduction in tumor growth in preclinical models, validating the imidazole-carboxamide scaffold for targeting kinases.[4]
Caption: Pharmacophore model of this compound interacting with a target.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. A combination of spectroscopic techniques provides a complete structural picture.
| Technique | Purpose & Expected Observations |
| ¹H NMR | To identify proton environments. Expect signals for the two imidazole ring protons and the exchangeable N-H protons of the ring and the amide. Due to tautomerism, the ring proton signals may appear averaged.[5] |
| ¹³C NMR | To identify carbon environments. Expect signals for the three imidazole ring carbons (one deshielded C=O carbon) and potential signal averaging for C4/C5 due to tautomerism.[5] |
| FTIR | To identify functional groups. Expect characteristic vibrational bands for N-H stretching (amide and imidazole, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and imidazole ring vibrations. |
| Mass Spec. | To confirm molecular weight. Expect a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (111.10). |
| Elemental | To confirm elemental composition. The measured percentages of C, H, and N should align with the theoretical values for the molecular formula C₄H₅N₃O. |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for this compound is limited, data from closely related imidazole compounds, such as 1H-imidazole monohydrochloride and 1-methyl-1H-imidazole-2-carboxylic acid, should be used to guide handling procedures.[11]
-
Hazards: Imidazole derivatives are often classified as causing skin irritation and serious eye irritation.[11] May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[12][13]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12]
Conclusion
This compound is a molecule of significant scientific value, bridging fundamental organic chemistry with applied pharmaceutical science. Its straightforward, though multi-step, synthesis and predictable reactivity make it an accessible building block for researchers. The inherent properties of the imidazole ring and the carboxamide group create a powerful pharmacophore that has been successfully exploited in the development of inhibitors for enzymes implicated in infectious diseases and cancer. A thorough understanding of its basic properties, as detailed in this guide, is the foundation for its innovative application in the design of next-generation therapeutics and functional materials.
References
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- LookChem. Cas 16093-82-6,1H-Imidazol-2-carboxamide.
- ChemicalBook. 1H-Imidazole-2-carboxylic acid synthesis.
- Chemsrc. This compound | CAS#:16093-82-6.
- Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole.
- PubMed. Preparation, Characterization, In Vitro Biological Evaluation, DFT Calculations, and Molecular Docking Investigations of 1H-Imidazole-2-Carboxylic acid and Histidine-Based Mixed-Ligand Complexes.
- ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry.
- PubMed. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.
- NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
- NIH. 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem.
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- CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
- PubMed. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic.
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1H-Imidazole-2-carboxamide chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of 1H-Imidazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its unique combination of a hydrogen-bond-donating and -accepting carboxamide group appended to an aromatic, ionizable imidazole ring allows for versatile interactions with biological targets. This guide provides a comprehensive overview of the molecule's chemical structure, physicochemical properties, and detailed synthetic strategies. We will explore the primary retrosynthetic pathways and present detailed, field-proven protocols for its synthesis, including the hydrolysis of 2-cyanoimidazole and the amidation of 1H-imidazole-2-carboxylic acid. A comparative analysis of these routes is provided to inform experimental design, alongside a discussion of standard characterization techniques.
Introduction: The Significance of the Imidazole-2-carboxamide Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, present in natural products, vitamins, and a multitude of synthetic drugs.[1][2] Its amphoteric nature and ability to participate in hydrogen bonding and coordination with metal ions make it a privileged structure for interacting with biological receptors and enzymes.[1][3] When functionalized at the 2-position with a carboxamide group, the resulting this compound moiety offers an expanded set of features. The carboxamide group, found in over 25% of known drugs, is stable, neutral, and possesses both hydrogen-bond accepting (carbonyl oxygen) and donating (amide N-H) properties.[1]
This unique combination has been leveraged in the development of potent therapeutics. For instance, derivatives of imidazole-2-carboxylic acid have been identified as powerful inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to last-resort carbapenem antibiotics.[4][5] Furthermore, the broader class of imidazole carboxamides has been explored for applications ranging from antihyperlipidemic agents to treatments for neglected tropical diseases like Chagas disease.[6][7][8] A thorough understanding of the synthesis of this core structure is therefore critical for researchers aiming to develop novel therapeutics.
Chemical Structure and Physicochemical Properties
Molecular Structure
This compound consists of a five-membered aromatic imidazole ring connected at the C2 position to a primary carboxamide functional group.
Key Structural Features:
-
Imidazole Ring: A planar, 6π-electron aromatic system containing two nitrogen atoms. The pyrrole-type nitrogen (N1) bears a hydrogen atom and can act as a hydrogen bond donor, while the pyridine-type nitrogen (N3) possesses a lone pair of electrons and acts as a hydrogen bond acceptor and a site of protonation. The ring's aromaticity confers significant thermodynamic stability.
-
Carboxamide Group: This group is also planar due to resonance between the nitrogen lone pair and the carbonyl π-system. This planarity influences the molecule's overall conformation. The amide protons (-NH₂) are weakly acidic and excellent hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.
-
Tautomerism: The proton on the N1 nitrogen can readily tautomerize to the N3 nitrogen. In the unsubstituted parent molecule, these two forms are degenerate.
Physicochemical Properties
The properties of this compound make it a valuable building block in drug discovery.
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O | [9] |
| Molecular Weight | 111.10 g/mol | [9] |
| IUPAC Name | This compound | [10] |
| CAS Number | 16093-82-6 | [9] |
| Appearance | Solid (predicted) | |
| Hydrogen Bond Donors | 2 (imidazole N-H, amide -NH₂) | [10] |
| Hydrogen Bond Acceptors | 2 (imidazole N3, carbonyl O) | [10] |
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of this compound reveals two primary and logical disconnection points, leading to the most common synthetic strategies.
Caption: Two-step synthesis via the 2-cyanoimidazole intermediate.
The synthesis of 2-cyanoimidazole can be achieved from readily available imidazole N-oxides. The reaction with trimethylsilyl cyanide (TMSCN) provides a regioselective route to the 2-cyano isomer. [11]
-
Reagents & Setup:
-
3-Substituted-imidazole 1-oxide (1.0 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (4.0 eq)
-
Anhydrous solvent (e.g., Chloroform or Acetonitrile)
-
Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Dissolve the imidazole N-oxide (1.0 eq) in the anhydrous solvent in the flask.
-
Add triethylamine (3.0 eq) to the solution.
-
Add trimethylsilyl cyanide (4.0 eq) to the mixture at the desired reaction temperature (e.g., 60 °C for higher yields of the 2-isomer in chloroform). [11] * Stir the reaction mixture under the inert atmosphere for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel) using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate 2-cyanoimidazole. [11] Causality and Expertise: The use of triethylamine is crucial as a base to facilitate the reaction. The choice of solvent and temperature is a key parameter for controlling the regioselectivity of the cyanation, with less polar solvents and higher temperatures favoring the desired 2-cyano product over the 4- and 5-cyano isomers. [11]
-
The selective conversion of the nitrile to the amide can be achieved using base-catalyzed hydrolysis with hydrogen peroxide, a method known as the Radziszewski reaction.
-
Reagents & Setup:
-
2-Cyanoimidazole (1.0 eq)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
A base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Solvent (e.g., water, ethanol/water mixture)
-
Round-bottom flask with a magnetic stirrer and temperature control.
-
-
Procedure:
-
Dissolve 2-cyanoimidazole in the chosen solvent system.
-
Add the base and cool the mixture in an ice bath.
-
Slowly add the hydrogen peroxide solution dropwise, maintaining a low temperature to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Carefully quench any remaining peroxide (e.g., with sodium sulfite solution).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain pure this compound.
-
Mechanistic Insight: The base deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), a potent nucleophile. This anion attacks the electrophilic carbon of the nitrile group. The resulting intermediate undergoes proton transfers and rearrangement to yield the primary amide. [12]This method is often preferred over strong acid/base hydrolysis as it can be performed under milder conditions, minimizing the formation of the carboxylic acid byproduct. [13]
Synthesis via Carboxylic Acid Amidation (Route B)
This route involves the synthesis of 1H-imidazole-2-carboxylic acid, followed by its conversion to the amide. This is a reliable, albeit potentially longer, pathway.
A high-yielding method for preparing the carboxylic acid is the oxidation of 1H-imidazole-2-carboxaldehyde. [14][15]
-
Reagents & Setup:
-
1H-Imidazole-2-carboxaldehyde (1.0 eq)
-
30% aqueous hydrogen peroxide (H₂O₂) solution
-
Water
-
Round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in water.
-
Slowly add the 30% H₂O₂ solution dropwise to the stirred solution at room temperature. [14] * Continue stirring at room temperature for an extended period (e.g., 72 hours). [14] * After the reaction is complete (monitored by TLC), remove the water by distillation under reduced pressure at room temperature to avoid decarboxylation. [14] * Wash the resulting white crystalline solid with a diethyl ether/water mixture to remove excess peroxide, yielding the desired carboxylic acid. [14]
-
The carboxylic acid must be "activated" to react with an ammonia source. This is commonly done using peptide coupling agents.
-
Reagents & Setup:
-
1H-Imidazole-2-carboxylic acid (1.0 eq)
-
Coupling agent (e.g., HBTU, HATU) (1.1 eq)
-
Amine base (e.g., DIPEA, Et₃N) (2.5 eq)
-
Ammonia source (e.g., ammonium chloride, NH₄Cl) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Round-bottom flask with a magnetic stirrer, under an inert atmosphere.
-
-
Procedure:
-
Combine the carboxylic acid (1.0 eq), coupling agent (1.1 eq), and ammonium chloride (1.5 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the amine base (e.g., DIPEA) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Perform an aqueous workup to remove DMF and excess reagents.
-
Dry, concentrate, and purify the crude product by chromatography or recrystallization.
-
Expertise and Rationale: Coupling agents like HBTU react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by ammonia (liberated from NH₄Cl by the base), leading to the formation of the stable amide bond under mild conditions and minimizing side reactions.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Nitrile Hydrolysis | Route B: Carboxylic Acid Amidation |
| Number of Steps | Typically 2 (Cyanation + Hydrolysis) | Typically 2 (Oxidation + Amidation) |
| Precursor Availability | Imidazole N-oxides are accessible. | Imidazole-2-carboxaldehyde is accessible. [16] |
| Key Challenges | Controlling regioselectivity during cyanation; preventing over-hydrolysis to the carboxylic acid. | Potential for decarboxylation of the carboxylic acid if heated; cost of coupling agents. [14] |
| Reagent Hazards | TMSCN is highly toxic. H₂O₂ is a strong oxidizer. | Coupling agents can be sensitizers. Solvents like DMF have health considerations. |
| Scalability | Generally good; Radziszewski reaction is robust. | Scalability can be limited by the cost of coupling agents and purification challenges. |
| Overall Yield | Can be very high with optimized conditions. | Often good to excellent yields for both steps. [14] |
Characterization Techniques
Confirmation of the successful synthesis of this compound relies on standard spectroscopic methods.
-
¹H NMR: The spectrum would show characteristic signals for the two non-equivalent imidazole ring protons (typically in the aromatic region, ~7.0-7.5 ppm) and a broad signal for the imidazole N-H proton. The two amide protons (-NH₂) would likely appear as two separate broad signals due to restricted rotation around the C-N bond.
-
¹³C NMR: Distinct signals would be observed for the three imidazole ring carbons and the carbonyl carbon (typically downfield, ~160-170 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amide and imidazole (~3100-3400 cm⁻¹), a strong C=O stretch from the amide carbonyl (~1650-1680 cm⁻¹), and C=N/C=C stretching from the aromatic ring (~1400-1600 cm⁻¹). [17]* Mass Spectrometry (MS): The molecular ion peak (M+) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (111.10).
Conclusion
This compound is a valuable molecular scaffold with significant applications in drug discovery. Its synthesis is well-established and can be approached through several reliable strategies. The choice between the nitrile hydrolysis route and the carboxylic acid amidation route depends on factors such as precursor availability, scalability requirements, and the specific capabilities of the laboratory. The nitrile hydrolysis pathway often offers a more direct and atom-economical approach, while the amidation of the corresponding carboxylic acid provides a classic and robust alternative. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers engaged in the synthesis and exploration of novel imidazole-based therapeutic agents.
References
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]
- Tsumura, Y., & Iguchi, S. (1996). Process for preparing 2-cyanoimidazole compounds by reaction of an amino ketone compound. U.S. Patent No. 5,552,557.
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Schubert, H. W. (1988). 1H-Imidazole-2-carboxaldehyde. Organic Syntheses, 66, 213. [Link]
- Adama Makhteshim Ltd. (2018). Process for the preparation of 2-cyanoimidazole compounds. WIPO Patent Application WO/2018/154582.
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Kareem, R. K., & Al-Masoudi, N. A. (2014). Synthesis and Characterization of Novel Amide Derivatives of Nitro-Imidazole. Der Pharma Chemica, 6(5), 333-339. [Link]
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Chemistry LibreTexts. (2023). Conversion of nitriles to amides. [Link]
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- Adama Makhteshim Ltd. (2022). Process for the preparation of 2-cyanoimidazole compounds. Portuguese Patent PT3583094T.
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Begtrup, M., & Vedsø, P. (1995). Selective Synthesis of 2-, 4-, and 5-Cyano Substituted Imidazoles from Imidazole N-Oxides and Trimethylsilyl Cyanide. The Journal of Organic Chemistry, 60(1), 132-136. [Link]
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ResearchGate. (n.d.). Synthesis of compounds 1H-imidazole-2-carboxylic acid 73. [Link]
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An In-depth Technical Guide to 1H-Imidazole-2-carboxamide: From Precursors to a Pivotal Scaffold
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of 1H-Imidazole-2-carboxamide, a foundational heterocyclic compound. While the imidazole core, first synthesized in 1858, is ubiquitous in medicinal chemistry, the specific discovery and detailed characterization of its 2-carboxamide derivative are less documented in readily available literature. This guide illuminates the well-established synthetic pathways to its key precursors, 1H-imidazole-2-carboxaldehyde and 1H-imidazole-2-carboxylic acid. A generalized, yet chemically sound, protocol for the final amidation step is presented, alongside a discussion of the compound's physicochemical properties based on available data. The significance of the this compound scaffold is underscored by its presence in a multitude of biologically active molecules, highlighting its role as a critical building block for drug discovery professionals. This document serves as a valuable resource for researchers and scientists by consolidating known synthetic methodologies and contextualizing the importance of this simple yet potent chemical entity.
Introduction: The Significance of the Imidazole Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, renowned for its diverse biological activities. First synthesized by Heinrich Debus in 1858, this five-membered aromatic heterocycle is a fundamental component of numerous natural products and synthetic drugs.[1] The carboxamide functional group is also of paramount importance, appearing in over 25% of known pharmaceuticals due to its stability and hydrogen bonding capabilities. The convergence of these two moieties in this compound creates a molecule of significant interest, serving as a versatile scaffold for the development of novel therapeutic agents. This guide delves into the discovery and history of this compound, with a focus on its synthesis and chemical characterization.
The Synthetic Journey: From Imidazole to this compound
The synthesis of this compound is best understood as a multi-step process that begins with the functionalization of the imidazole ring at the 2-position. The most common and well-documented pathway proceeds through two key intermediates: 1H-imidazole-2-carboxaldehyde and 1H-imidazole-2-carboxylic acid.
Synthesis of the Precursor: 1H-Imidazole-2-carboxaldehyde
The preparation of 1H-imidazole-2-carboxaldehyde has been reported through various methods, including the oxidation of the corresponding carbinol and the formylation of protected 2-imidazolelithium reagents. A robust and optimized procedure utilizes inexpensive, commercially available starting materials.
Figure 1: Synthetic pathway to 1H-Imidazole-2-carboxaldehyde.
Oxidation to the Carboxylic Acid Intermediate
The subsequent step involves the oxidation of 1H-imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid. This transformation is efficiently achieved using hydrogen peroxide in an aqueous solution, yielding the carboxylic acid in high purity.[2]
-
To a stirred aqueous solution of 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol in 10 ml of water), slowly add a 30% aqueous solution of hydrogen peroxide (10 g) dropwise.
-
Continue the reaction at room temperature for 72 hours.
-
After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.
-
Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide.
This procedure typically yields 1H-imidazole-2-carboxylic acid with a high degree of purity.[2]
Figure 2: Oxidation of 1H-imidazole-2-carboxaldehyde.
The Final Step: Synthesis of this compound
The conversion of 1H-imidazole-2-carboxylic acid to its primary amide, this compound, is a critical transformation. While a definitive seminal publication detailing this specific conversion is not readily apparent in the searched literature, a 1992 publication by Unangst et al. in the Journal of Heterocyclic Chemistry describes a "Convenient and New One-Step Synthesis of 1H-Imidazole-2-carboxamides," suggesting a key development in the synthesis of this class of compounds.[3]
Lacking the full text of this historical article, a generalized and reliable protocol for the amidation of a carboxylic acid can be proposed. This typically involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Figure 3: General synthetic pathway for the amidation of 1H-imidazole-2-carboxylic acid.
-
Activation of the Carboxylic Acid: To a solution of 1H-imidazole-2-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) along with a non-nucleophilic base like diisopropylethylamine. Stir the mixture at room temperature for 1-2 hours to form the activated ester.[1]
-
Amidation: Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide, to the reaction mixture.
-
Reaction and Work-up: Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically subjected to an aqueous work-up, and the product is extracted with an organic solvent. The crude product can then be purified by recrystallization or column chromatography to yield this compound.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16093-82-6 | [4][5][6] |
| Molecular Formula | C₄H₅N₃O | [4][5] |
| Molecular Weight | 111.10 g/mol | [5] |
| Melting Point | 312-313 °C (decomposes) | [4] |
| Boiling Point | 365.4 °C at 760 mmHg | [4] |
| Density | 1.394 g/cm³ | [4] |
| Flash Point | 174.8 °C | [4] |
Spectroscopic Characterization (Predicted)
While specific, experimentally derived spectra for this compound were not found in the surveyed literature, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent protons on the imidazole ring. Additionally, broad signals corresponding to the amide (CONH₂) and imidazole (NH) protons would be observed.
-
¹³C NMR: The carbon-13 NMR spectrum would display signals for the three distinct carbons of the imidazole ring and a downfield signal for the carbonyl carbon of the amide group. The tautomeric nature of the imidazole ring might lead to broadening of the signals for the ring carbons in some solvents.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong N-H stretching vibrations for the imidazole and amide groups, typically in the range of 3100-3400 cm⁻¹. A prominent C=O stretching absorption for the amide carbonyl would be expected around 1650-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (111.10 g/mol ). Common fragmentation patterns would likely involve the loss of the amide group or fragments of the imidazole ring.[1]
Applications and Derivatives in Drug Discovery
This compound serves as a crucial precursor in the synthesis of a wide array of pharmaceuticals, particularly antifungal and antiparasitic drugs.[4] Its structural motif is a key component in numerous compounds with demonstrated biological activity, including:
-
Anti-Trypanosoma cruzi Agents: Derivatives of 1H-indole-2-carboxamides have been explored for their activity against the parasite that causes Chagas disease.[8]
-
Anticancer Agents: The benzimidazole-2-carboxamide scaffold has been investigated for the development of new anti-tuberculosis agents and PARP-1 inhibitors for cancer therapy.[9]
-
Enzyme Inhibitors: The core structure is present in molecules designed to inhibit various enzymes, showcasing its versatility as a pharmacophore.
Conclusion
This compound stands as a cornerstone in the synthesis of complex heterocyclic molecules with significant biological and pharmaceutical relevance. While its own formal "discovery" is not as prominently documented as that of its parent imidazole ring, its synthetic accessibility through well-established precursors makes it a readily available building block for medicinal chemists. This guide has provided a detailed roadmap for its synthesis, beginning with the foundational imidazole and proceeding through key aldehyde and carboxylic acid intermediates. The provided physicochemical data and predicted spectroscopic characteristics offer a solid foundation for its use in a research setting. The continued exploration of derivatives built upon the this compound scaffold promises to yield new and effective therapeutic agents for a range of diseases.
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A Comprehensive Technical Guide to the Spectroscopic Characterization of 1H-Imidazole-2-carboxamide
This guide provides an in-depth technical analysis of the spectroscopic data for 1H-Imidazole-2-carboxamide (CAS 16093-82-6), a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] The imidazole moiety is a fundamental building block in numerous biologically active molecules, and the carboxamide group is present in over 25% of known drugs, valued for its stability and hydrogen bonding capabilities. Understanding the precise spectroscopic signature of this molecule is paramount for its identification, purity assessment, and the study of its interactions in biological systems.
This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere listing of values, this guide explains the rationale behind the expected spectral features, addresses potential analytical challenges such as tautomerism, and provides robust, field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
This compound is a planar, aromatic heterocycle. Its structure presents distinct features that give rise to a characteristic spectroscopic fingerprint: an amide group directly attached to the C2 position of the imidazole ring. The presence of exchangeable protons (N-H and -NH₂) and the potential for tautomerism require careful consideration during spectral acquisition and interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its electronic environment and connectivity.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The proton NMR spectrum of this compound is expected to show distinct signals for the imidazole ring protons and the amide protons. The exact chemical shifts can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and proton exchange. The predicted spectrum in a common solvent like DMSO-d₆ is detailed below.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |
| H4 / H5 | ~7.10 - 7.40 | Doublet / Singlet | 2H | These two protons on the imidazole ring are in a similar electronic environment. Depending on the tautomeric equilibrium, they may appear as two distinct signals or a single, slightly broadened peak. Their chemical shift is downfield due to the aromatic nature of the ring. |
| -NH₂ (Amide) | ~7.50 and ~7.90 | Broad Singlet | 2H | The two amide protons are diastereotopic and can appear as two separate broad singlets. Their broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with residual water in the solvent. |
| N1-H (Imidazole) | >12.0 | Very Broad Singlet | 1H | This proton is acidic and involved in extensive hydrogen bonding, leading to a significantly downfield and often very broad signal that can be difficult to observe. |
Expertise & Experience: The observation of the imidazole N1-H proton can be challenging. If it is not readily apparent, a 1D ¹H NMR experiment with suppressed water signal or a 2D NMR experiment like a ¹H-¹⁵N HSQC can be invaluable for its definitive assignment. The characteristic broadness of the amide protons is a key identifying feature.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides a map of the carbon skeleton. Due to the potential for fast tautomerization on the NMR timescale, the signals for C4 and C5 may be averaged, appearing as a single peak.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| C=O (Amide) | ~160 - 165 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its conjugation with the imidazole ring. |
| C2 (Imidazole) | ~140 - 145 | This quaternary carbon, directly attached to the carboxamide group and two nitrogen atoms, is the most downfield of the ring carbons. |
| C4 / C5 (Imidazole) | ~120 - 128 | These carbons are in the typical range for aromatic heterocycles. Their signals might be broadened or coalesced due to tautomerism. |
Trustworthiness: A common issue with imidazole-containing compounds in ¹³C NMR is the difficulty in observing the quaternary carbon signals (like C2) due to their long relaxation times. Running the experiment with a longer relaxation delay (d1) or using a polarization transfer experiment like DEPT can help in their observation and assignment.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that can solubilize the compound well and slow down the exchange of N-H protons, often making them observable.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks for the residual solvent signal.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 14 ppm for ¹H NMR).
-
For ¹H NMR, use a standard pulse sequence (e.g., 'zg30'). Acquire at least 16 scans.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., 'zgpg30'). To ensure the observation of quaternary carbons, set the relaxation delay (d1) to at least 5 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: NMR Spectroscopy Workflow for this compound.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C=N bonds.
Table 3: Predicted FT-IR Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |
| 3400 - 3100 | N-H stretching | Strong, Broad | This broad region corresponds to the symmetric and asymmetric stretching vibrations of the amide (-NH₂) and the imidazole (N-H) groups. The broadness is due to extensive intermolecular hydrogen bonding in the solid state. |
| ~1670 | C=O stretching (Amide I) | Strong | A very strong and sharp absorption characteristic of the amide carbonyl group. Its position indicates some degree of conjugation with the imidazole ring.[2] |
| ~1620 | N-H bending (Amide II) | Medium | This band arises from the in-plane bending of the amide N-H bonds. |
| 1550 - 1450 | C=N and C=C stretching | Medium-Strong | These absorptions are characteristic of the aromatic imidazole ring stretching vibrations. |
| ~1400 | C-N stretching | Medium | Corresponds to the stretching of the C-N bond between the imidazole ring and the amide group. |
Authoritative Grounding: The presence of a strong absorption around 1670 cm⁻¹ is a definitive indicator of the amide carbonyl group. For comparison, the C=O stretch in 1H-imidazole-2-carboxylic acid appears at a higher frequency, typically around 1700-1720 cm⁻¹, due to the different electronic nature of the carboxylic acid group.[3]
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a standard technique for obtaining high-quality IR spectra of solid samples.[4]
-
Sample Preparation:
-
Gently grind a small amount (~1-2 mg) of this compound in an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.[5]
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
-
Caption: FT-IR Spectroscopy Workflow using the KBr Pellet Method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for volatile, small organic molecules.
Electron Ionization Mass Spectrometry (EI-MS): Predicted Data and Interpretation
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.[6] The molecular formula of this compound is C₄H₅N₃O, with a molecular weight of 111.10 g/mol .
Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Interpretation |
| 111 | [M]⁺˙ | Molecular Ion Peak: This peak confirms the molecular weight of the compound. Its observation is crucial for identification. |
| 95 | [M - NH₂]⁺ | Loss of the amino radical from the amide group. |
| 83 | [M - CO]⁺˙ | Loss of carbon monoxide, a common fragmentation pathway for carbonyl-containing compounds. |
| 67 | [M - NH₂ - CO]⁺ | Sequential loss of the amino group and carbon monoxide, leading to the imidazole ring fragment. This is often a prominent peak. |
| 44 | [CONH₂]⁺ | Fragment corresponding to the carboxamide group itself. |
Expertise & Experience: The molecular ion peak at m/z 111 should be reasonably intense due to the stability of the aromatic imidazole ring. The most characteristic fragmentation pathway would involve the cleavage of the C-C bond between the ring and the carbonyl group, leading to the stable imidazole cation or related fragments. For comparison, the mass spectrum of 1H-imidazole-2-carbaldehyde shows a strong molecular ion at m/z 96 and a prominent peak at m/z 67, corresponding to the loss of the formyl group (-CHO).[7]
Caption: Predicted EI-MS Fragmentation Pathway for this compound.
Experimental Protocol for EI-MS
-
Sample Introduction:
-
Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library spectra.[8]
-
-
Mass Analysis:
-
Scan a mass range appropriate for the compound, for example, from m/z 35 to 200. A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
-
Detection and Data Analysis:
-
The detector (e.g., an electron multiplier) records the abundance of each ion.
-
The resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process requiring the synergistic use of NMR, IR, and MS techniques. This guide provides a comprehensive framework for understanding and acquiring this critical data. By combining the predicted spectral features with robust, validated experimental protocols, researchers and drug development professionals can confidently identify and characterize this important molecule, ensuring the integrity and reliability of their scientific endeavors.
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The Therapeutic Potential of 1H-Imidazole-2-carboxamide and Its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 1H-imidazole-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this class of compounds and their derivatives. We will delve into their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape and future perspectives for the clinical application of this compound derivatives.
Introduction: The Versatility of the Imidazole Core
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules, including the amino acid histidine and purines.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an exceptional scaffold for interacting with various biological targets like enzymes and receptors.[1][2] The this compound core, in particular, has garnered significant attention due to the synthetic tractability of the carboxamide group, which allows for extensive chemical modifications to fine-tune the pharmacological profile of the resulting derivatives.[3] This guide will systematically explore the compelling evidence supporting the development of these compounds as next-generation therapeutics.
Anticancer Activity: Targeting the Hallmarks of Cancer
Derivatives of this compound have demonstrated potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines.[4][5] Their multifaceted mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Mechanism of Action in Oncology
The anticancer effects of this compound derivatives are attributed to several key mechanisms:
-
Enzyme Inhibition: A significant strategy in cancer therapy is the targeting of enzymes that are overexpressed or hyperactivated in tumor cells.
-
Fatty Acid Synthase (FASN) Inhibition: Many cancer cells exhibit upregulated de novo lipogenesis to support rapid proliferation, making FASN a prime therapeutic target.[6] Certain 1H-benzo[d]imidazole-5-carboxamide derivatives have been identified as potent FASN inhibitors, leading to apoptosis and cell cycle arrest in cancer cells.[6]
-
Topoisomerase Inhibition: DNA topoisomerases are essential for DNA replication and transcription. Their inhibition leads to DNA damage and cell death. Several imidazole derivatives have been shown to act as topoisomerase inhibitors, highlighting their potential as DNA-damaging agents in cancer therapy.[4]
-
Kinase Inhibition: Kinases play a central role in cell signaling and are often dysregulated in cancer. Imidazole-based compounds have been developed as inhibitors of various kinases, including receptor tyrosine kinases like VEGFR-2 and EGFR, as well as intracellular kinases like p38 MAP kinase, thereby disrupting tumor angiogenesis and proliferation.[5][7]
-
-
Tubulin Polymerization Inhibition: The microtubule network is critical for cell division, making it a well-established target for anticancer drugs. Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
-
Induction of Apoptosis: A common outcome of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. Imidazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways, often involving the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, as well as the activation of caspases.[6][8]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| CTL-06 | HCT-116 (Colon) | 3 ± 0.25 | FASN Inhibition | [6] |
| CTL-12 | HCT-116 (Colon) | 2.5 ± 0.25 | FASN Inhibition | [6] |
| Compound 22 | NUGC-3 (Gastric) | 0.05 | Tubulin Polymerization Inhibition | [4] |
| BZML (13) | SW480 (Colorectal) | 0.0274 | Tubulin Polymerization Inhibition | [5] |
| Compound 5 | MCF-7 (Breast) | < 5 | VEGFR-2 Kinase Inhibition | [7] |
| Compound 7 | hCA-IX | 9.6 ± 0.2 | Carbonic Anhydrase IX Inhibition | [9] |
| Compound 10 | hCA-IX | 32.2 ± 1.0 | Carbonic Anhydrase IX Inhibition | [9] |
| Compound 12 | K-562 (Leukemia) | 0.33 | Not specified | [10] |
| Compound 10 | HCT-116 (Colon) | 1.01 | Topoisomerase/PI3Kα/EGFR Inhibition | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
A standard method to evaluate the in vitro anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant global health threat, necessitating the development of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of pathogenic microbes.
Mechanism of Action in Microbiology
The antimicrobial effects of these compounds are diverse and can involve:
-
Inhibition of Metallo-β-Lactamases (MBLs): MBLs are enzymes produced by some bacteria that can inactivate a broad spectrum of β-lactam antibiotics, a cornerstone of antibacterial therapy. 1H-imidazole-2-carboxylic acid derivatives have been identified as potent inhibitors of MBLs, restoring the efficacy of carbapenem antibiotics against resistant strains.[11]
-
Disruption of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Certain imidazole derivatives have demonstrated the ability to inhibit biofilm formation and kill cells within mature biofilms, a critical attribute for treating chronic infections.[12]
-
Targeting Essential Bacterial Proteins: Molecular docking studies suggest that some imidazole derivatives may exert their antibacterial effects by interacting with essential bacterial proteins such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases.[12]
Quantitative Analysis of Antimicrobial Activity
The following table presents the in vitro antimicrobial activity of selected this compound derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 3ao | Staphylococcus aureus | < 1 | [12] |
| 3aq | Staphylococcus aureus | < 1 | [12] |
| 3ag | Mycobacterium smegmatis | 3.9 | [12] |
| 3ag | Candida albicans | 3.9 | [12] |
| 3aq | Candida albicans | 3.9 | [12] |
| HL1 | Staphylococcus aureus | 625 | [13] |
| HL2 | Staphylococcus aureus | 625 | [13] |
| HL1 | MRSA | 1250 | [13] |
| HL2 | MRSA | 625 | [13] |
| 93i | Pseudomonas aeruginosa | 0.46 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and add it to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each assay.
Caption: Workflow for MIC determination using broth microdilution.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders. This compound derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.
Mechanism of Action in Inflammation
The anti-inflammatory properties of these compounds are often linked to their ability to modulate key inflammatory pathways:
-
Inhibition of Pro-inflammatory Cytokines: Imidazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][15]
-
Modulation of MAP Kinase Signaling: The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 MAPK pathway, play a crucial role in the inflammatory response. Some imidazole derivatives act as inhibitors of p38 MAPK, thereby suppressing the downstream production of inflammatory mediators.[16][17]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Some imidazole derivatives have demonstrated selective COX-2 inhibitory activity.[18]
Quantitative Analysis of Anti-inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected this compound derivatives.
| Compound ID | Assay | IC50 | Reference |
| AA6 | p38 MAP Kinase Inhibition | 403.57 ± 6.35 nM | [16][17] |
| 13f | IL-6 Inhibition | 1.539 µM | [15] |
| 13b | NO Inhibition | 10.992 µM | [15] |
| 13b | IL-6 Inhibition | 2.294 µM | [15] |
| 13b | TNF-α Inhibition | 12.901 µM | [15] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay is commonly used to screen for compounds with anti-inflammatory potential by measuring their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (a potent inflammatory stimulus) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.
-
Cytokine Measurement (ELISA): Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control and determine the IC50 values.
Caption: Inhibition of the p38 MAPK signaling pathway by imidazole derivatives.
Synthesis of this compound Derivatives: A General Overview
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and versatile approach involves the multi-step synthesis starting from readily available precursors.
General Synthetic Workflow
A representative synthetic scheme for the preparation of this compound derivatives is outlined below. The specific reagents and reaction conditions can be modified to introduce a wide range of substituents on the imidazole ring and the carboxamide nitrogen.
Caption: A generalized synthetic workflow for this compound derivatives.
Experimental Protocol: A Representative Synthesis
The following is a generalized protocol for the synthesis of a this compound derivative.
Step 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate
-
Dissolve 1H-imidazole in a suitable aprotic solvent (e.g., acetonitrile).
-
Cool the solution in an ice bath and add a base (e.g., triethylamine).
-
Slowly add ethyl chloroformate to the reaction mixture.
-
Allow the reaction to proceed at room temperature.
-
Isolate the product by extraction and purify by column chromatography.
Step 2: Synthesis of 1H-imidazole-2-carboxylic Acid
-
Dissolve the ethyl 1H-imidazole-2-carboxylate in a mixture of ethanol and water.
-
Add a strong base (e.g., sodium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter and dry the product.
Step 3: Synthesis of this compound Derivative
-
Suspend the 1H-imidazole-2-carboxylic acid in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU or DCC) and a base (e.g., DIPEA).
-
Add the desired amine (R-NH2) to the reaction mixture.
-
Stir the reaction at room temperature until completion.
-
Isolate and purify the final product by crystallization or column chromatography.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents with a broad spectrum of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammation. The versatility of the imidazole core and the synthetic accessibility of the carboxamide linkage provide a robust platform for further optimization of these compounds.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR will enable the design of more potent and selective derivatives.
-
Mechanism of Action Elucidation: A deeper understanding of the molecular targets and signaling pathways involved will facilitate the development of targeted therapies.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds identified in vitro must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens, particularly in the context of cancer and infectious diseases.
The continued exploration of this fascinating class of compounds holds great promise for addressing unmet medical needs and advancing the field of drug discovery.
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An In-depth Technical Guide to the Mechanism of Action of 1H-Imidazole-2-Carboxamide Derivatives as Metallo-β-Lactamase Inhibitors
Foreword: Confronting the Rise of Carbapenem Resistance
The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, presents a formidable challenge to global public health. A primary driver of this resistance is the production of β-lactamase enzymes, which inactivate our most reliable β-lactam antibiotics. Among the most clinically significant of these are the Metallo-β-Lactamases (MBLs), zinc-dependent enzymes capable of hydrolyzing a broad spectrum of β-lactams, including the 'last-resort' carbapenems.[1][2][3] The Verona Integron-encoded Metallo-β-Lactamases (VIM), particularly variants like VIM-2, are increasingly implicated in multidrug-resistant infections worldwide, rendering many conventional therapies obsolete.[4][5][6][7]
The absence of clinically approved MBL inhibitors has created an urgent need for novel therapeutic strategies.[2][3][8][9] One promising avenue of investigation is the development of small molecule inhibitors that can be co-administered with existing carbapenems to restore their efficacy. This guide focuses on a particularly promising chemical scaffold: 1H-Imidazole-2-carboxamide . We will dissect the mechanism of action of derivatives of this core structure, elucidating how they effectively neutralize VIM-type MBLs and offer a potential pathway to overcoming critical antibiotic resistance.
The this compound Scaffold: An Anchor Pharmacophore for MBL Inhibition
The journey to an effective enzyme inhibitor begins with identifying a chemical scaffold that can be rationally optimized to bind with high affinity and specificity to the target's active site. The this compound core has emerged as a potent "anchor pharmacophore" for targeting the dinuclear zinc center of subclass B1 MBLs like VIM-2.
Pharmacophore modeling, a cornerstone of computer-aided drug design, involves identifying the essential three-dimensional arrangement of functional groups required for biological activity.[10][11][12] For VIM-2, a successful inhibitor must effectively interact with the two catalytic zinc ions (Zn1 and Zn2) that are crucial for the hydrolytic mechanism. The this compound scaffold is adept at this, with the imidazole nitrogen and carboxamide oxygen atoms positioned to form strong coordinating bonds with the zinc ions, effectively displacing the nucleophilic hydroxide ion that initiates the attack on the β-lactam ring.[8] This foundational interaction provides the basis for structure-guided optimization, where substitutions at other positions on the imidazole ring can be tailored to engage with other key features of the active site, enhancing both potency and selectivity.
Mechanism of Action: Neutralizing the VIM-2 Carbapenemase
The catalytic site of VIM-2 is a well-defined groove at the edge of two β-sheets, featuring two zinc ions coordinated by a series of conserved histidine, aspartate, and cysteine residues (His116, His118, His196 for Zn1; Asp120, Cys221, His263 for Zn2).[13] These ions bridge a hydroxide molecule that acts as the primary nucleophile in the hydrolysis of the β-lactam ring.[13]
Derivatives of this compound function as potent, competitive inhibitors by directly targeting this catalytic center. The inhibitory mechanism can be broken down into two key interactions:
-
Dinuclear Zinc Chelation : The core imidazole and carboxamide groups act as a bidentate ligand, binding to both Zn1 and Zn2. This chelation displaces the catalytic water/hydroxide molecule, preventing the initiation of the hydrolytic cycle.[4][5]
-
Engagement with Active Site Loops : The potency of these inhibitors is significantly enhanced by substituents on the imidazole ring that form interactions with flexible loops within the active site, particularly the L3 loop (residues 223-240).[14] These interactions can induce conformational changes in the enzyme, such as altering the position of conserved residues like Trp87, which further stabilizes the inhibitor-enzyme complex and locks the enzyme in an inactive state.[4][5]
The following diagram illustrates the proposed binding mode of a this compound derivative within the VIM-2 active site.
Caption: Mechanism of VIM-2 Inhibition.
Quantitative Analysis of Inhibitory Potency
The effectiveness of these inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of inhibitor required to reduce enzyme activity by 50%. Structure-activity relationship (SAR) studies are crucial for optimizing the scaffold to achieve the lowest possible IC₅₀ values.
| Compound Class | Target MBL | IC₅₀ (µM) | Reference |
| Triazolylthioacetamides | VIM-2 | 20 | [4][5] |
| Sulfonyl-triazole analogs | VIM-2 | 0.41 - 1.4 | [15] |
| Mitoxantrone | VIM-2 | 1.5 | [15] |
Table 1: Representative IC₅₀ values of various inhibitor classes against VIM-2.
Experimental Validation of the Mechanism of Action
A cornerstone of drug development is the rigorous experimental validation of a proposed mechanism of action. This section provides detailed, field-proven protocols for key assays used to characterize MBL inhibitors.
Workflow for Inhibitor Characterization
The process of validating an MBL inhibitor follows a logical progression from initial enzyme inhibition to demonstrating efficacy in a cellular context. This workflow ensures that resources are focused on compounds with the highest potential for clinical translation.
Caption: Workflow for MBL Inhibitor Characterization.
Protocol: MBL Inhibition Assay using Nitrocefin
This assay provides a direct measure of an inhibitor's ability to block MBL enzymatic activity. It relies on the chromogenic substrate nitrocefin, which changes color from yellow to red upon hydrolysis by a β-lactamase.[16][17][18] The rate of color change is directly proportional to enzyme activity.
Principle: In the presence of an effective inhibitor, the rate of nitrocefin hydrolysis will decrease in a dose-dependent manner, allowing for the calculation of an IC₅₀ value.
Materials:
-
Purified VIM-2 enzyme
-
Inhibitor compound (e.g., this compound derivative)
-
Nitrocefin
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing required cofactors (e.g., 50 µM ZnSO₄).[16][17]
-
DMSO (for dissolving compounds)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm.[16]
Procedure:
-
Prepare Reagents:
-
Dissolve the inhibitor compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the inhibitor stock in Assay Buffer to create a range of test concentrations.
-
Prepare a working solution of nitrocefin in Assay Buffer (typically 50-100 µM).[16]
-
Dilute the purified VIM-2 enzyme in Assay Buffer to a concentration that yields a linear rate of hydrolysis for at least 10 minutes.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of Assay Buffer and 2 µL of the inhibitor dilution (in DMSO) to each well.
-
Positive Control (No Inhibitor): Add 50 µL of Assay Buffer and 2 µL of DMSO.
-
Negative Control (No Enzyme): Add 100 µL of Assay Buffer.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the diluted VIM-2 enzyme solution to the Test and Positive Control wells.
-
Immediately add 50 µL of the nitrocefin working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Place the plate in the spectrophotometer.
-
Measure the absorbance at 486 nm every 60 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the velocities of the inhibitor wells to the Positive Control (set to 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The protocol's integrity is maintained by the controls. The positive control confirms the enzyme is active, while the negative control ensures there is no spontaneous degradation of nitrocefin. A clear dose-dependent decrease in reaction velocity in the test wells validates the inhibitory effect of the compound.
Protocol: Checkerboard Assay for Synergistic Activity
This assay determines if the MBL inhibitor can work synergistically with a carbapenem antibiotic (like meropenem) to inhibit bacterial growth. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.[19][20][21][22]
Principle: The Minimum Inhibitory Concentration (MIC) of the antibiotic is determined in the presence of varying, sub-inhibitory concentrations of the MBL inhibitor. A significant reduction in the antibiotic's MIC indicates synergy. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) Index.
Materials:
-
Bacterial strain expressing VIM-2 (e.g., a clinical isolate or a lab-engineered strain)
-
MBL inhibitor
-
Carbapenem antibiotic (e.g., Meropenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of the antibiotic along the x-axis (e.g., columns 1-10) in CAMHB.
-
Prepare serial two-fold dilutions of the MBL inhibitor along the y-axis (e.g., rows A-G) in CAMHB.
-
Row H will contain only the antibiotic dilutions (to determine its MIC alone).
-
Column 11 will contain only the inhibitor dilutions (to determine its MIC alone).
-
Column 12 will serve as a growth control (broth + inoculum only).
-
-
Inoculation:
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determine MICs:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of a drug (alone or in combination) that completely inhibits visible growth.
-
-
Calculate FIC Index:
-
For each well showing no growth, calculate the FIC Index using the following formula: FIC Index = FICₐ + FICₑ where:
-
FICₐ = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
FICₑ = (MIC of inhibitor in combination) / (MIC of inhibitor alone)
-
-
-
Interpret Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Self-Validation: The inclusion of wells to determine the MIC of each agent alone is critical. These values serve as the baseline for calculating the FIC index. The growth control confirms the viability of the bacterial inoculum. A result showing an FIC Index ≤ 0.5 provides strong, self-validated evidence of synergy.
Structural Elucidation via X-Ray Crystallography
To definitively confirm the binding mode and interactions predicted by computational models, co-crystallization of the VIM-2 enzyme with the this compound inhibitor is essential.[24][25][26][27]
Principle: By obtaining a high-resolution crystal structure of the enzyme-inhibitor complex, the precise atomic interactions—including coordination to the zinc ions and contacts with active site residues—can be visualized. This provides irrefutable evidence of the mechanism of action.
General Workflow:
-
Co-crystallization: The purified VIM-2 enzyme is mixed with a molar excess of the inhibitor and subjected to crystallization screening under various conditions (e.g., hanging-drop vapor diffusion).[24]
-
Data Collection: A suitable crystal is flash-cooled and exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded by a detector.[24][27]
-
Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. The known structure of VIM-2 is fitted into this map, and the inhibitor is modeled into the remaining density in the active site. The complete model is then refined to best fit the experimental data.
The resulting structure provides a static snapshot that validates the proposed binding mode and serves as an invaluable tool for further structure-based drug design, allowing for the rational optimization of the inhibitor scaffold to improve potency and pharmacokinetic properties.
Preclinical Profile: Pharmacokinetics and Safety
The ultimate success of an inhibitor depends not only on its mechanism of action but also on its behavior in a biological system. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for bridging the gap between in vitro activity and in vivo efficacy.[28][29][30][31][32]
-
Pharmacokinetics (PK): This describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). Key parameters include bioavailability, plasma concentration over time (AUC), and half-life.[29][30][31] Favorable PK ensures that the inhibitor can reach the site of infection at a concentration sufficient to inhibit the MBL enzyme for an adequate duration.
-
Pharmacodynamics (PD): This describes what the drug does to the body and the pathogen. The primary PK/PD index for β-lactamase inhibitors is the time that the free drug concentration remains above a critical threshold concentration (%fT > Cₜ).[31][32]
-
Safety Profile: Early in vivo studies in animal models are conducted to assess the potential for toxicity and to establish a therapeutic window.
A successful this compound derivative must demonstrate not only potent enzymatic inhibition and cellular synergy but also a drug-like PK profile and an acceptable safety margin to be considered a viable clinical candidate.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising starting point for the development of potent inhibitors against VIM-type metallo-β-lactamases. Its mechanism of action, centered on the chelation of the catalytic zinc ions and stabilization through interactions with active site loops, is supported by a robust framework of biochemical and structural data. The detailed experimental protocols provided in this guide offer a clear and validated pathway for researchers to identify and characterize new inhibitor candidates based on this scaffold.
The continued, structure-guided optimization of these derivatives, coupled with rigorous preclinical evaluation, holds the potential to deliver a clinically effective MBL inhibitor. Such an agent, when co-administered with a carbapenem, could restore the utility of our last-resort antibiotics and provide a critical new weapon in the fight against multidrug-resistant Gram-negative pathogens.
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The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor. Acta Crystallographica Section D, Structural Biology. Available at: [Link]
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Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]
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Crystal structures of VIM-1 complexes explain active site heterogeneity in VIM-class metallo-β-lactamases. FEBS Journal. Available at: [Link]
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Active site view of the structure of VIM-2 (light green cartoon and...). ResearchGate. Available at: [Link]
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The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor. PubMed. Available at: [Link]
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The three-dimensional structure of VIM-2, a Zn-beta-lactamase from Pseudomonas aeruginosa in its reduced and oxidised form. PubMed. Available at: [Link]
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Representations of the VIM-2 structure (PDB code 1KO3) highlighting... ResearchGate. Available at: [Link]
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Comparison of Verona Integron-Borne Metallo-β-Lactamase (VIM) Variants Reveals Differences in Stability and Inhibition Profiles. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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New and simplified method for drug combination studies by checkerboard assay. NIH. Available at: [Link]
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Multispecies Outbreak of Verona Integron-Encoded Metallo-ß-Lactamase-Producing Multidrug-Resistant Bacteria Driven by a Promiscuous Incompatibility Group A/C2 Plasmid. Clinical Infectious Diseases. Available at: [Link]
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Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. Available at: [Link]
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In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. Frontiers in Microbiology. Available at: [Link]
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An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. MDPI. Available at: [Link]
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HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. NCBI. Available at: [Link]
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Comparison of Verona Integron-Borne Metallo-β-Lactamase (VIM) Variants Reveals Differences in Stability and Inhibition Profiles. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry. Available at: [Link]
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Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narrative Review. MDPI. Available at: [Link]
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Pharmacokinetics and Pharmacodynamics of Antibacterial Agents. Clinical Infectious Diseases. Available at: [Link]
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Inhibitors of metallo-β-lactamases. PubMed. Available at: [Link]
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X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. PubMed Central. Available at: [Link]
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X-Ray Crystallography. Springer Nature Experiments. Available at: [Link]
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Inhibitors of VIM-2 by screening pharmacologically active and click-chemistry compound libraries. PubMed. Available at: [Link]
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Inhibitors for metallo-β-lactamases from the B1 and B3 subgroups provide an avenue to combat a major mechanism of antibiotic resistance. PubMed. Available at: [Link]
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Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PubMed Central. Available at: [Link]
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Pharmacokinetic and Pharmacodynamic Aspects of Antibiotic Use in High-Risk Populations. RedEMC. Available at: [Link]
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Metallo-beta-lactamases Inhibitors. Uppsala Antibiotic Center. Available at: [Link]
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The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review. NIH. Available at: [Link]
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Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. PubMed Central. Available at: [Link]
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X-ray crystallography. Wikipedia. Available at: [Link]
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Inhibitors of metallo-β-lactamases. ResearchGate. Available at: [Link]
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Pharmacokinetics of Antimicrobials. FutureLearn. Available at: [Link]
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Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. Available at: [Link]
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#Pharmacophore Modeling in Drug Discovery#E-QSAR#QSAR#ZINC_PHARMACOPHORE#VIRTUAL SCREENING#LEAD-DOCK. YouTube. Available at: [Link]
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Pharmacophore Modeling and Virtual Screening for Novel Acidic Inhibitors of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1). PubMed Central. Available at: [Link]
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Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PubMed Central. Available at: [Link]
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Pharmacophore & Scaffold Modeling in Swiss Drug Design & Similarity Tool @MajidAli2020. YouTube. Available at: [Link]
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A Senior Application Scientist's Guide to In Silico Modeling of 1H-Imidazole-2-carboxamide Interactions
Whitepaper | January 2026
Executive Summary
The 1H-imidazole-2-carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence is due to its versatile binding capabilities and favorable physicochemical properties. Understanding the precise molecular interactions between these compounds and their protein targets is paramount for rational drug design and optimization. This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to model these interactions, specifically focusing on molecular docking and molecular dynamics (MD) simulations. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps, delving into the causal reasoning behind protocol choices and providing a framework for robust, self-validating computational experiments.
The Scientific Imperative: Why Model this compound?
The imidazole ring system, with its unique aromatic and electronic properties, and the attached carboxamide group, a potent hydrogen bond donor and acceptor, create a pharmacophore capable of engaging with a wide array of biological targets.[1] Derivatives have shown activity against targets ranging from bacterial metallo-β-lactamases to protein kinases.[2][3] The core challenge in optimizing ligands based on this scaffold is to finely tune their interactions to achieve high affinity and selectivity for the intended target.
In silico modeling provides a powerful lens to visualize and quantify these interactions at an atomic level.[4] By simulating the binding process and the subsequent dynamic behavior of the protein-ligand complex, we can:
-
Predict binding poses and affinities.
-
Identify key interacting residues (hotspots).
-
Assess the stability of the complex over time.
-
Guide the rational design of new derivatives with improved properties.
This guide establishes a complete workflow, from system preparation to data interpretation, empowering researchers to leverage computational tools for accelerated and informed drug discovery.
Foundational Pillars of Molecular Modeling
Before detailing the experimental workflow, it is crucial to understand the theoretical underpinnings of the techniques employed. The accuracy of any in silico model is fundamentally dependent on the quality of its underlying physics-based representation of the molecular system.
The Language of Atoms: Molecular Mechanics and Force Fields
Molecular dynamics and docking do not solve the quantum mechanical equations for a system. Instead, they rely on a classical mechanics approximation known as a force field . A force field is a set of potential energy functions and associated parameters that describe the energy of a system as a function of its atomic coordinates.[5]
The total potential energy is a sum of bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) terms. The choice of force field is one of the most critical decisions in setting up a simulation.
Causality Behind the Choice: For a protein-ligand system, a hybrid approach is necessary. The protein component is well-described by established biomolecular force fields like CHARMM or AMBER . However, the this compound ligand, being a "small molecule" or "drug-like" compound, requires a specific small molecule force field. Widely used and validated options include the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF).[6][7] These force fields are designed to be compatible with their biomolecular counterparts, ensuring a consistent and accurate description of the entire system.[6][7] Using incompatible force fields can lead to significant artifacts and unreliable results.
Predicting the Handshake: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of one molecule to a second when bound to each other to form a stable complex.[8] It employs a search algorithm to explore the conformational space of the ligand within the protein's binding site and a scoring function to estimate the binding affinity for each generated pose.
-
Search Algorithms: These range from systematic searches to stochastic methods like genetic algorithms or Monte Carlo simulations.
-
Scoring Functions: These are mathematical functions used to approximate the binding free energy. They can be force-field-based, empirical, or knowledge-based.
Expert Insight: Docking is best viewed as a powerful screening and hypothesis-generation tool. It is excellent for predicting plausible binding modes but is less reliable for accurately ranking the binding affinities of diverse chemical scaffolds. Its real power lies in prioritizing compounds and providing a valid starting structure for more rigorous methods like MD simulation.
The Molecular Movie: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, MD simulation allows us to observe the system's evolution over time.[9] By solving Newton's equations of motion for every atom in the system, MD generates a trajectory—a series of atomic coordinates over time—that reveals the dynamic behavior of the protein-ligand complex.[9] This is crucial for:
-
Assessing Stability: Does the ligand remain stably bound in the predicted docking pose?
-
Characterizing Flexibility: How do different parts of the protein and ligand move and fluctuate?
-
Analyzing Interactions: Which interactions (e.g., hydrogen bonds) are persistent over time?
MD simulations provide a much more realistic and nuanced view of the molecular interactions, accounting for the inherent flexibility of both the protein and the ligand in a solvated environment.[10]
The Core Workflow: An In-Depth Technical Protocol
This section details a step-by-step protocol for the in silico analysis of a this compound derivative binding to a target protein. We will use GROMACS, a widely-used and versatile MD engine, as the primary example software.
Step 1: System Preparation (The Foundation)
Garbage in, garbage out. This axiom is especially true for molecular simulation. Proper preparation of both the ligand and the receptor is non-negotiable for obtaining meaningful results.
Protocol: Ligand Preparation
-
Obtain 2D Structure: Draw the this compound derivative in a chemical drawing tool (e.g., ChemDraw) and save as a SMILES string or SDF file.
-
Generate 3D Coordinates: Use a program like Open Babel to convert the 2D structure into a 3D conformation.
-
Determine Protonation State: This is a critical step. The protonation state of the imidazole ring and any other titratable groups will significantly impact its interaction profile. Use a pKa prediction tool (e.g., PropKa) to determine the likely protonation state at physiological pH (typically 7.4).
-
Generate Force Field Parameters: This is the most challenging part of ligand preparation. For the CHARMM force field, the CGenFF server is an excellent resource.[11] You upload your ligand structure, and the server generates the necessary topology and parameter files that describe its bonded and non-bonded interactions.
-
Trustworthiness Check: The CGenFF server provides a "penalty score" for the generated parameters. High penalties indicate that the parameters are being extrapolated and may be unreliable. These require careful validation or further parameterization.
-
-
Energy Minimization: Perform a brief energy minimization of the isolated ligand to relax any steric clashes from the 3D generation step.
Protocol: Receptor Preparation
-
Download Structure: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Clean the PDB File: Crystal structures often contain non-essential molecules like crystallization agents (e.g., glycerol), excess water molecules, and co-factors. Remove any molecules that are not part of the biological system of interest.
-
Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Use a program like pdb2gmx in GROMACS to add hydrogens according to the chosen force field and the expected protonation states of residues at physiological pH.
-
Define the Binding Site: Identify the coordinates of the active site. This can be based on the position of a co-crystallized ligand in the PDB structure or from published literature.
Step 2: Molecular Docking (Finding the Pose)
With prepared structures, we can now predict the binding mode.
Protocol: Docking with AutoDock Vina
-
Convert File Formats: Convert the prepared protein and ligand files into the .pdbqt format required by Vina. This format includes atomic charges and atom type definitions.
-
Define the Search Space: Create a configuration file that specifies the coordinates and dimensions of a "grid box" that encompasses the entire binding site.
-
Causality: The search algorithm will only explore ligand conformations within this box. Making the box too small may miss the correct pose, while making it too large unnecessarily increases computation time. A box that extends 10-12 Å around the known binding site is a good starting point.
-
-
Run Docking: Execute the Vina program with the prepared receptor, ligand, and configuration file as input.
-
Analyze Poses: Vina will output several binding poses, ranked by their predicted binding affinity (in kcal/mol). Visually inspect the top-ranked poses in a molecular visualization program (e.g., PyMOL, VMD).
-
Expert Insight: Do not blindly trust the top score. The best pose should be chemically sensible. Look for key interactions you would expect, such as hydrogen bonds formed by the carboxamide group or pi-stacking with the imidazole ring. Select the pose that is both low in energy and consistent with any known structure-activity relationship (SAR) data.
-
Step 3: Molecular Dynamics Simulation (Bringing it to Life)
The selected docked pose is the starting point for the MD simulation.
Protocol: MD Simulation with GROMACS
-
Build the Complex: Combine the coordinates of the protein and the selected ligand pose into a single file.[11]
-
Build the Topology: Create a master "topology" file that incorporates the protein topology, the ligand topology (from CGenFF), and defines the number of molecules.[12]
-
Define the Simulation Box and Solvate: Define a simulation box (e.g., a cubic or dodecahedron shape) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge. Fill this box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes, particularly between the solvent and the complex.
-
Equilibration (NVT and NPT): This is a crucial two-stage process to bring the system to the desired temperature and pressure.[13]
-
NVT (Canonical Ensemble): The system is heated to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[12]
-
NPT (Isothermal-Isobaric Ensemble): The position restraints are gradually released, and the system is allowed to relax to the target pressure (e.g., 1 bar) while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the correct density of the system.
-
-
Production MD: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), the production simulation is run for the desired length of time (e.g., 100 ns or more), saving the atomic coordinates at regular intervals (e.g., every 10 ps).
Data Analysis: From Trajectory to Insight
The output of an MD simulation is a massive trajectory file. The final step is to extract meaningful biochemical information from this data.[9]
Key Metrics for Complex Stability
Root Mean Square Deviation (RMSD): This metric measures the average deviation of a selection of atoms (e.g., the protein backbone or the ligand) from a reference structure (usually the starting frame) over time.
-
Interpretation: A low, stable RMSD for the protein backbone indicates that the protein's overall fold is maintained. A low, stable RMSD for the ligand, when fitted to the protein's binding site, suggests the ligand remains in its initial binding pose. A large, sudden jump could indicate the ligand is dissociating.
Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual residues around their average position.
-
Interpretation: RMSF highlights the flexible and rigid regions of the protein. High RMSF values for loops are expected. A high RMSF for residues in the binding pocket could indicate instability upon ligand binding.
Quantifying Key Interactions
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the this compound ligand and the protein over the course of the simulation.
-
Interpretation: Calculating the "occupancy" (the percentage of the simulation time a specific hydrogen bond exists) is highly valuable. High-occupancy hydrogen bonds are critical for stable binding.
| Hypothetical Derivative | Docking Score (kcal/mol) | Ligand RMSD (nm) | Key H-Bond Occupancy (LIG:NH -- ASP129:OD1) |
| Derivative A (Parent) | -8.5 | 0.15 ± 0.05 | 92.5% |
| Derivative B (-F added) | -9.2 | 0.18 ± 0.06 | 95.1% |
| Derivative C (-OH added) | -8.1 | 0.45 ± 0.15 | 35.7% |
| Table 1: Example of quantitative data summarizing results from docking and MD simulations for hypothetical this compound derivatives. A lower ligand RMSD and higher H-bond occupancy suggest a more stable binding mode. |
Conclusion and Authoritative Grounding
The in silico workflow detailed in this guide—combining molecular docking for initial pose prediction with molecular dynamics simulation for assessing dynamic stability and interactions—provides a robust and validated framework for investigating this compound compounds.[14] By understanding the "why" behind each step, from force field selection to the nuances of equilibration, researchers can generate reliable, reproducible, and insightful data. This computational approach significantly enhances the efficiency of the drug discovery process, enabling a more rational, structure-guided optimization of this privileged chemical scaffold.
References
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Huang, J., & MacKerell, A. D., Jr. (2013). Force fields for small molecules . In Methods in molecular biology (Vol. 998, pp. 27–44). Humana Press. [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex . University of Delaware. [Link]
-
Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS . Bioinformatics Review. [Link]
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Ali, A., et al. (2024). In Silico discovery of novel androgen receptor inhibitors for prostate cancer therapy using virtual screening, molecular docking, and molecular dynamics simulations . ResearchGate. [Link]
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Tautomeric Landscapes of 1H-Imidazole-2-carboxamide: An In-depth Technical Guide for Drug Discovery and Development
Abstract
Tautomerism, a fundamental principle of structural isomerism, profoundly influences the physicochemical and biological properties of heterocyclic compounds. In the realm of medicinal chemistry, the tautomeric behavior of pharmacologically active molecules can dictate their efficacy, metabolic stability, and target engagement. This technical guide provides a comprehensive exploration of the tautomerism exhibited by 1H-imidazole-2-carboxamide, a scaffold of significant interest in contemporary drug discovery. We will delve into the prototropic tautomerism of the imidazole ring and the amide-imidic acid tautomerism of the carboxamide substituent, elucidating the structural nuances and energetic landscapes that govern these equilibria. This guide will further present a detailed overview of the analytical methodologies and computational approaches for the characterization of these tautomeric forms, and critically, will discuss the profound implications of this dynamic behavior on drug design, receptor binding, and overall therapeutic potential.
The Dynamic Isomerism of this compound: A Tale of Two Tautomerisms
This compound is subject to two primary forms of tautomerism: prototropic tautomerism within the imidazole ring and amide-imidic acid tautomerism at the C2-carboxamide substituent. This dual tautomeric nature results in a complex equilibrium of at least four potential isomers, each with distinct electronic and steric profiles.
Prototropic Tautomerism of the Imidazole Ring
The imidazole ring possesses two nitrogen atoms, enabling the migration of a proton between them in a process known as prototropic tautomerism. This results in two primary tautomeric forms for the imidazole core of this compound: the 1H- and 3H-tautomers (also referred to as N1-H and N3-H).[1] The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents, the solvent environment, temperature, and pH.[1]
Caption: Amide-imidic acid tautomerism.
The interplay of these two tautomeric systems leads to a dynamic equilibrium of four potential neutral species of this compound, each with a unique arrangement of protons and, consequently, distinct electronic and steric properties that can influence its biological activity.
Characterization of Tautomeric Forms: A Multi-faceted Approach
Elucidating the tautomeric equilibrium of this compound requires a combination of advanced spectroscopic techniques and computational modeling.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying and quantifying tautomers in solution. [2]The chemical shifts of the imidazole ring protons and carbons are particularly sensitive to the position of the N-H proton. [2]For instance, in substituted imidazoles, the difference in ¹³C chemical shifts between C4 and C5 can be diagnostic of the predominant tautomeric state. [2]Due to rapid proton exchange, the N-H proton signal may be broad or unobservable at room temperature. [1] Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide valuable information about the functional groups present in each tautomer. The amide form will exhibit a characteristic C=O stretching vibration, while the imidic acid form will show an O-H and a C=N stretch. [1]The position and intensity of the N-H stretching bands of the imidazole ring can also differ between tautomers.
| Spectroscopic Technique | Key Observables for Tautomer Analysis |
| ¹H NMR | Chemical shifts of imidazole ring protons (H4, H5); Broadening or disappearance of N-H signals. |
| ¹³C NMR | Chemical shifts of imidazole ring carbons (C2, C4, C5); Difference in chemical shifts between C4 and C5. [2] |
| FTIR | C=O stretch (amide); O-H and C=N stretches (imidic acid); N-H stretching vibrations of the imidazole ring. |
Computational Chemistry
Density Functional Theory (DFT) calculations are an indispensable tool for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium. [3]By calculating the Gibbs free energy of each tautomer, it is possible to predict their relative populations under different conditions.
Experimental Protocol: DFT Calculation of Tautomer Stability
-
Structure Optimization: The geometry of each tautomer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). [4][5]2. Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy and entropy).
-
Solvation Modeling: To simulate solution-phase behavior, a continuum solvation model (e.g., PCM) can be employed.
-
Energy Calculation: The Gibbs free energy of each tautomer is calculated, and the relative energies are used to determine the equilibrium constants and tautomer populations.
Caption: DFT workflow for tautomer stability analysis.
Implications for Drug Discovery and Development
The tautomeric state of this compound has profound implications for its behavior as a drug candidate, influencing both its pharmacokinetic and pharmacodynamic properties.
Pharmacodynamics: The Impact on Receptor Binding
The different tautomers of this compound present distinct pharmacophoric features to a biological target. The arrangement of hydrogen bond donors and acceptors, as well as the overall shape and electrostatic potential of the molecule, are altered with each tautomeric shift. This can lead to significant differences in binding affinity and selectivity for a given receptor. For instance, one tautomer may be able to form a crucial hydrogen bond with a key amino acid residue in the binding pocket, while another may not.
Sources
Quantum Chemical Calculations for 1H-Imidazole-2-carboxamide: A Technical Guide for Drug Development Professionals
Foreword: Bridging Theory and Application in Modern Drug Discovery
In the contemporary landscape of pharmaceutical research and development, the integration of computational chemistry has become indispensable. Quantum chemical calculations, in particular, offer a powerful lens through which we can understand and predict molecular properties with remarkable accuracy, thereby accelerating the drug design and development pipeline. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage these computational tools for the study of pharmacologically relevant molecules.
This document provides an in-depth technical exploration of quantum chemical calculations as applied to 1H-Imidazole-2-carboxamide, a heterocyclic amide with a scaffold of interest in medicinal chemistry. Our approach is rooted in the principles of scientific integrity and practical application. We eschew rigid templates in favor of a narrative that explains not just the "how" but, more importantly, the "why" behind each computational step. Every protocol described herein is designed as a self-validating system, emphasizing the crucial interplay between theoretical calculations and experimental data to ensure the trustworthiness of the results. By grounding our claims in authoritative sources and providing clear, actionable protocols, we aim to empower you to apply these methods with confidence in your own research endeavors.
Introduction to this compound: A Scaffold of Interest
This compound (CAS RN: 16093-82-6, Molecular Formula: C₄H₅N₃O) belongs to the imidazole class of heterocyclic compounds, which are integral components of many biological systems and approved pharmaceutical agents. The imidazole ring is a key structural motif in the amino acid histidine and plays a vital role in enzyme catalysis. The presence of the carboxamide group introduces additional hydrogen bonding capabilities, making this compound an interesting candidate for fragment-based drug design and as a building block for more complex bioactive molecules.
Understanding the three-dimensional structure, electronic properties, and vibrational characteristics of this molecule at a quantum level is paramount for predicting its behavior in biological systems, its potential interactions with protein targets, and its metabolic stability. Quantum chemical calculations provide a pathway to elucidate these properties, offering insights that can guide synthetic efforts and biological evaluation.
The Theoretical Cornerstone: Density Functional Theory (DFT)
At the heart of modern quantum chemical calculations for organic molecules lies Density Functional Theory (DFT). DFT has emerged as a robust and computationally efficient method that offers a favorable balance between accuracy and computational cost for predicting a wide range of molecular properties.[1][2] The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction.[3]
For a molecule like this compound, DFT is particularly well-suited for:
-
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
-
Vibrational Analysis: Predicting infrared (IR) and Raman spectra to characterize the molecule's vibrational modes.
-
Electronic Property Calculation: Understanding the distribution of electrons, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential.
-
NMR Chemical Shift Prediction: Calculating the theoretical NMR spectra as a means of structure verification and interpretation of experimental data.
The choice of the functional and basis set is a critical aspect of any DFT calculation, as it directly influences the accuracy of the results.[4] For molecules containing nitrogen, oxygen, and conjugated systems like this compound, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have consistently demonstrated reliable performance.[1] These are typically paired with Pople-style basis sets like 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVDZ) to provide a flexible description of the electron distribution.
A Validated Computational Workflow
The following section details a step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where computational results are rigorously compared against known experimental data where available.
Sources
Methodological & Application
Application Notes & Protocols: High-Fidelity Synthesis of 1H-Imidazole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1H-imidazole-2-carboxamide, a valuable building block in medicinal chemistry, starting from 1H-imidazole-2-carboxylic acid. We present a detailed, field-proven protocol centered on carbodiimide-mediated coupling, a robust and widely adopted method for amide bond formation. This guide goes beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen reagents and conditions to empower researchers with the knowledge to adapt and troubleshoot the synthesis. The protocol is designed to be a self-validating system, incorporating in-process controls and detailed characterization methods to ensure the synthesis of a high-purity final product.
Introduction: The Significance of the Imidazole Carboxamide Scaffold
The this compound moiety is a privileged scaffold in drug discovery. Its constituent atoms offer a unique combination of hydrogen bond donors and acceptors, enabling precise molecular interactions with biological targets.[1] This versatile core is found in a multitude of biologically active compounds, including inhibitors of metallo-β-lactamases and agents with activity against various pathogens. The ability to reliably synthesize derivatives of this core is therefore of paramount importance for the development of novel therapeutics. The direct amidation of 1H-imidazole-2-carboxylic acid is a key transformation, offering a convergent and flexible route to a diverse library of potential drug candidates.
Mechanistic Foundation: The Logic of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically uphill process under standard conditions. The primary challenge is the acid-base reaction between the two starting materials, which forms a non-reactive carboxylate salt. To overcome this, the carboxylic acid must be "activated". This is achieved by converting the hydroxyl group into a better leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine.
Carbodiimide-Mediated Activation
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that facilitate this activation. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, which is a common impurity.
To mitigate this side reaction and enhance the efficiency of the coupling, an additive like 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt intercepts the O-acylisourea intermediate to form a more stable and highly reactive HOBt-ester. This active ester then readily reacts with the amine to form the desired amide bond with minimal risk of racemization at adjacent chiral centers.[2]
Below is a diagram illustrating the workflow of this pivotal chemical transformation.
Experimental Guide: Synthesis of this compound
This protocol outlines a reliable method for the synthesis of this compound. It is based on established procedures for amide bond formation using EDC and HOBt.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 1H-Imidazole-2-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 16042-25-4 |
| EDC·HCl (EDAC) | C₈H₁₈ClN₃ | 191.70 | 25952-53-8 |
| HOBt Hydrate | C₆H₅N₃O·xH₂O | 135.13 (anhydrous) | 123333-53-9 |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 144-55-8 |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
Step-by-Step Protocol
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-imidazole-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add HOBt hydrate (1.2 eq), ammonium chloride (1.5 eq), and DIPEA (3.0 eq).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound as a solid.
Preparation of Starting Material: 1H-Imidazole-2-carboxylic acid
The starting material can be synthesized from the commercially available 1H-imidazole-2-carboxaldehyde via oxidation.
Protocol:
-
Dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in water.
-
Slowly add 30% aqueous hydrogen peroxide (H₂O₂) solution dropwise to the stirred solution at room temperature.[3]
-
Continue stirring at room temperature for 72 hours.[3]
-
After the reaction is complete, remove the water under reduced pressure at room temperature to obtain a white crystalline solid.[3]
-
Wash the solid with a mixture of diethyl ether and water to remove any residual peroxide. Caution: Do not heat, as this may cause decarboxylation.[3]
Characterization and Quality Control
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. Expected signals should correspond to the imidazole ring protons and the carboxamide protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=O stretches of the amide.
-
Melting Point (MP): To assess the purity of the final product. A sharp melting point range is indicative of high purity.
Conclusion
The protocol detailed herein provides a robust and reproducible method for the synthesis of this compound from 1H-imidazole-2-carboxylic acid. By understanding the underlying chemical principles of carbodiimide-mediated coupling, researchers can confidently apply and adapt this methodology for the synthesis of a wide array of imidazole-based compounds. The successful execution of this protocol will furnish a key building block for further exploration in drug discovery and development programs.
References
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Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link].
-
ResearchGate. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Available at: [Link].
-
National Institutes of Health. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Available at: [Link].
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available at: [Link].
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link].
- Google Patents. Method for producing imidazole-2-carboxylate derivative or salt thereof.
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National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link].
-
National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link].
-
Fisher Scientific. Amide Synthesis. Available at: [Link].
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link].
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Royal Society of Chemistry. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Available at: [Link].
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link].
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link].
-
ACS Publications. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. Available at: [Link].
-
ResearchGate. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. Available at: [Link].
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Application Note: A Robust and Scalable Laboratory Synthesis of 1H-Imidazole-2-carboxamide
Abstract
1H-Imidazole-2-carboxamide is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently appearing as a core scaffold in pharmacologically active molecules. The demand for a reliable, safe, and scalable synthesis for laboratory-to-pilot scale applications is significant. This application note provides a comprehensive guide detailing two robust synthetic pathways starting from commercially available precursors: 1H-imidazole-2-carboxylic acid and its methyl ester. We present detailed, step-by-step protocols for (A) an acid chloride-mediated amidation and (B) direct ammonolysis of the corresponding ester. The causality behind critical experimental choices, in-depth safety protocols, and detailed analytical characterization are provided to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
The imidazole ring is a privileged structure in drug discovery, capable of acting as a hydrogen bond donor and acceptor, and a ligand for various metalloenzymes. The C2-carboxamide functional group extends this utility, providing a key interaction point in numerous protein-ligand binding events. While several synthetic routes exist, many involve hazardous intermediates such as 2-cyanoimidazole, which requires the handling of highly toxic cyanide salts.[1][2][3]
This guide focuses on two safer, more scalable, and highly efficient strategies that leverage common laboratory transformations. The selection of either pathway can be determined by the cost and availability of the starting material, as well as the equipment available in the laboratory.
-
Method A: Acid Chloride Pathway. This classic and highly effective method involves the conversion of 1H-imidazole-2-carboxylic acid to its corresponding acid chloride, followed by quenching with aqueous ammonia. This pathway is rapid and typically results in high yields.
-
Method B: Ester Ammonolysis Pathway. This method involves the direct conversion of methyl 1H-imidazole-2-carboxylate to the amide using methanolic ammonia. It is an atom-economical choice that avoids corrosive reagents like thionyl chloride, though it may require longer reaction times and a pressure-rated vessel.
Overall Synthetic Workflow
The following diagram illustrates the strategic decision-making process and experimental flow for producing high-purity this compound.
Caption: High-level workflow for the synthesis of this compound.
Method A: Synthesis via Acid Chloride Intermediate
This method is predicated on the high reactivity of an acid chloride intermediate, which readily reacts with ammonia to form the stable carboxamide. Thionyl chloride (SOCl₂) is chosen as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Method A
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (for 10g scale) | Notes |
| 1H-Imidazole-2-carboxylic acid | 16042-25-4 | 112.09 | 10.0 g (89.2 mmol) | Starting material |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 13.0 mL (178.4 mmol) | Use fresh, handle in a fume hood |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | Solvent |
| Ammonium Hydroxide (28-30% aq. soln) | 1336-21-6 | 35.04 | ~150 mL | Reagent, use in a fume hood |
| Isopropanol | 67-63-0 | 60.10 | As needed | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | As needed | For workup |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1H-imidazole-2-carboxylic acid (10.0 g, 89.2 mmol).
-
Suspension: Add 200 mL of anhydrous dichloromethane (DCM) to the flask. The carboxylic acid will not fully dissolve, forming a suspension.
-
Acid Chloride Formation: While stirring under a nitrogen atmosphere, slowly add thionyl chloride (13.0 mL, 178.4 mmol) to the suspension at room temperature. Causality Note: This addition should be performed carefully in a well-ventilated fume hood as the reaction is exothermic and evolves HCl and SO₂ gas.
-
Reflux: Heat the reaction mixture to reflux (approx. 40°C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material to form a clear, yellowish solution.
-
Solvent Removal: After cooling to room temperature, remove the DCM and excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield the crude 1H-imidazole-2-carbonyl chloride hydrochloride salt as a solid residue. Trustworthiness Note: Ensure the removal of all excess SOCl₂ is complete, as its presence will interfere with the subsequent step.
-
Amidation (Quench): Cool a 1 L beaker containing 150 mL of concentrated ammonium hydroxide solution in an ice-water bath. Scrape the crude acid chloride residue into the cold ammonia solution in small portions with vigorous stirring. This step is highly exothermic.
-
Precipitation and Isolation: A white to off-white precipitate of this compound will form immediately. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold isopropanol.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The typical crude yield is 85-95%.
Purification
The crude product can be purified by recrystallization from hot isopropanol or an ethanol/water mixture to yield fine, colorless crystals.
Method B: Synthesis via Ester Ammonolysis
This pathway offers a milder alternative, avoiding corrosive reagents. The direct reaction of a methyl ester with ammonia is a green and atom-economical approach. The reaction is typically performed in a sealed vessel to maintain a sufficient concentration of ammonia at elevated temperatures.
Experimental Protocol: Method B
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (for 10g scale) | Notes |
| Methyl 1H-imidazole-2-carboxylate | 17334-09-7 | 126.11 | 10.0 g (79.3 mmol) | Starting material |
| Ammonia in Methanol (7N solution) | 67-56-1 | 32.04 | 150 mL | Reagent, handle in a fume hood |
| Isopropanol | 67-63-0 | 60.10 | As needed | For recrystallization |
Step-by-Step Procedure
-
Reaction Setup: Place methyl 1H-imidazole-2-carboxylate (10.0 g, 79.3 mmol) into a 250 mL pressure-rated glass vessel equipped with a magnetic stir bar.
-
Reagent Addition: In a fume hood, add 150 mL of 7N ammonia in methanol solution to the vessel.
-
Sealing and Heating: Securely seal the vessel. Place it in an oil bath behind a blast shield and heat to 80-90°C with stirring. Safety Note: Ensure the vessel is rated for the temperature and pressure that will be generated. Do not exceed the recommended temperature.
-
Reaction Monitoring: Maintain the temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC by taking small aliquots (after cooling the vessel).
-
Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. Carefully vent the vessel in a fume hood. A precipitate of the product should be visible.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol and excess ammonia.
-
Filtration: The resulting slurry can be diluted with a small amount of cold water or isopropanol to facilitate filtration. Collect the solid product by vacuum filtration.
-
Drying: Dry the product in a vacuum oven at 50-60°C. The typical crude yield is 90-98%.
Purification
As with Method A, the crude product is readily purified by recrystallization from hot isopropanol.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Caption: Analytical validation workflow for the final product.
Expected Analytical Data
| Analysis Technique | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 206-208 °C[4] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.8 (br s, 1H, imidazole-NH), 7.6 (br s, 1H, amide-NH), 7.2 (s, 1H, imidazole-H), 7.0 (s, 1H, imidazole-H), 6.8 (br s, 1H, amide-NH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 162.5 (C=O), 139.0 (C2), 125.0 (C4/C5), 122.0 (C4/C5) |
| FT-IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching), 1680 (C=O stretching, Amide I), 1620 (N-H bending, Amide II) |
| Mass Spec (ESI+) | m/z: 112.05 [M+H]⁺ |
Note: NMR shifts can vary slightly based on solvent and concentration. The broadness of NH signals is typical due to exchange.
Safety and Hazard Management
All operations must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous materials. Appropriate Personal Protective Equipment (PPE) is mandatory.
| Hazard | Reagent(s) Involved | Mitigation and Handling Procedures |
| Corrosivity & Toxicity | Thionyl Chloride (SOCl₂) | Highly corrosive and toxic. Reacts violently with water. Handle only in a dry, inert atmosphere within a fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[2] Have a sodium bicarbonate solution ready for quenching spills. |
| Caustic & Respiratory Hazard | Ammonium Hydroxide (conc.) | Corrosive and causes severe respiratory irritation. Work in a well-ventilated fume hood. Avoid inhalation of vapors. Wear appropriate gloves and eye protection. |
| High Pressure | Method B (Sealed Vessel) | Risk of vessel failure. Use only pressure-rated equipment. Do not exceed the manufacturer's temperature and pressure limits. Always use a blast shield during the heating phase. Allow the vessel to cool completely before opening. |
| Flammability | DCM, Methanol, Isopropanol | Flammable solvents. Keep away from ignition sources. Use heating mantles or oil baths for heating; avoid open flames. Ensure proper grounding of equipment where static discharge is a risk. |
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Thionyl chloride waste should be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate. Organic solvents should be collected in appropriately labeled waste containers.
References
-
EHS.MIT.EDU. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]
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University of Wisconsin-Madison. (2018). SOP-Cyanide-Salt - Laboratory Safety Standard Operating Procedure (SOP). [https://cbe.wisc.edu/wp-content/uploads/sites/2 CBE Website/2018/07/SOP-Cyanide-Salt.pdf]([Link] CBE Website/2018/07/SOP-Cyanide-Salt.pdf)
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Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(10), 3208–3213. [Link]
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Application Notes and Protocols: 1H-Imidazole-2-carboxamide as a Metallo-β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Threat of Metallo-β-Lactamase-Mediated Resistance
The escalating crisis of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes that inactivate β-lactam antibiotics, the cornerstones of antibacterial therapy.[1][2][3] Among these, metallo-β-lactamases (MBLs) are especially concerning due to their ability to hydrolyze a broad spectrum of β-lactams, including the last-resort carbapenems.[2][3][4] MBLs utilize one or two zinc ions in their active site for catalysis, rendering them insensitive to clinically available serine-β-lactamase inhibitors like clavulanic acid and avibactam.[3][4][5] This has created an urgent need for the development of effective MBL inhibitors to rescue the efficacy of existing β-lactam antibiotics.[3][6]
The most clinically significant MBLs belong to the Ambler class B1 subclass, which includes enzymes like New Delhi Metallo-β-lactamase (NDM-1), Verona Integron-encoded Metallo-β-lactamase (VIM-2), and Imipenemase (IMP-1).[1] The rapid global dissemination of genes encoding these enzymes on mobile genetic elements has exacerbated the spread of multidrug-resistant pathogens.[2]
1H-Imidazole-2-carboxamide: A Promising Scaffold for MBL Inhibition
Recent research has identified 1H-imidazole-2-carboxylic acid and its carboxamide derivatives as a promising scaffold for the development of potent MBL inhibitors.[7][8] The imidazole ring and adjacent carboxylic acid or carboxamide group can act as a metal-binding pharmacophore (MBP), effectively chelating the active site zinc ions of MBLs and inhibiting their catalytic activity.[7][9] Structure-activity relationship (SAR) studies have demonstrated that modifications to the this compound core can lead to compounds with potent, broad-spectrum activity against various MBLs.[7][8]
This document provides detailed application notes and protocols for researchers interested in utilizing this compound and its derivatives as MBL inhibitors. It covers the synthesis of these compounds, the expression and purification of clinically relevant MBLs, and robust in vitro assays to determine their inhibitory potency.
Visualizing the Challenge: The MBL Catalytic Cycle and Inhibition
To effectively design and evaluate inhibitors, it is crucial to understand the mechanism of MBL-mediated hydrolysis and how inhibitors like this compound disrupt this process.
Caption: MBL catalytic cycle and its inhibition.
Experimental Protocols
The following protocols provide a framework for the synthesis, purification, and evaluation of this compound derivatives as MBL inhibitors.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general synthetic route for N-substituted this compound derivatives. For specific synthetic schemes and optimization, refer to the cited literature.[7][8][9][10]
Workflow for Synthesis of this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
Materials:
-
1H-imidazole-2-carboxylic acid
-
Appropriate alkyl halide (for N1-substitution)
-
Appropriate amine (for carboxamide formation)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
Instruments for characterization (NMR, Mass Spectrometer, HPLC)
Procedure:
-
N1-Alkylation of 1H-imidazole-2-carboxylic acid: a. Dissolve 1H-imidazole-2-carboxylic acid in a suitable anhydrous solvent (e.g., DMF). b. Add a base (e.g., sodium hydride) portion-wise at 0°C. c. Add the desired alkyl halide and allow the reaction to stir at room temperature until completion (monitored by TLC). d. Quench the reaction with water and extract the product with a suitable organic solvent. e. Purify the N1-alkylated product by column chromatography.
-
Amide Coupling: a. Dissolve the N1-alkylated 1H-imidazole-2-carboxylic acid in an anhydrous solvent (e.g., DCM or DMF). b. Add the desired amine, a coupling reagent (e.g., HATU), and a base (e.g., DIPEA). c. Stir the reaction at room temperature until completion (monitored by TLC). d. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: a. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Protocol 2: Expression and Purification of Metallo-β-Lactamases (NDM-1, VIM-2, IMP-1)
This protocol describes the overexpression and purification of recombinant MBLs, which are essential for in vitro inhibition assays.[11][12]
Workflow for MBL Expression and Purification
Caption: Workflow for recombinant MBL expression and purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the gene for the desired MBL (e.g., pET vector with an N-terminal His-tag)
-
LB broth and agar plates with appropriate antibiotic selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM HEPES, pH 7.5, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 50 µM ZnSO₄)
-
Bradford reagent and BSA standards
-
SDS-PAGE reagents
Procedure:
-
Transformation and Expression: a. Transform the E. coli expression strain with the MBL-containing plasmid. b. Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C. c. Inoculate a larger culture with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8. d. Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis and Clarification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed to pellet the cell debris.
-
Affinity Chromatography: a. Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. b. Wash the column with wash buffer to remove unbound proteins. c. Elute the His-tagged MBL with elution buffer.
-
Dialysis and Storage: a. Dialyze the eluted protein against dialysis buffer overnight at 4°C to remove imidazole and supplement with zinc. b. Determine the protein concentration using the Bradford assay. c. Assess the purity of the protein by SDS-PAGE. d. Store the purified enzyme at -80°C in aliquots.
Protocol 3: In Vitro Metallo-β-Lactamase Inhibition Assay
This protocol describes a colorimetric assay using the chromogenic substrate nitrocefin to determine the inhibitory activity (IC₅₀) of this compound derivatives.[13][14][15][16]
Workflow for MBL Inhibition Assay
Caption: Workflow for determining MBL inhibitory activity.
Materials:
-
Purified MBL enzyme (NDM-1, VIM-2, or IMP-1)
-
This compound derivatives dissolved in DMSO
-
Nitrocefin (chromogenic β-lactamase substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 50 µM ZnSO₄, 0.01% Triton X-100)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Preparation: a. Prepare serial dilutions of the inhibitor compounds in DMSO. b. Dilute the purified MBL enzyme and nitrocefin in the assay buffer to the desired working concentrations.
-
Assay Setup (in a 96-well plate): a. Add a small volume (e.g., 2 µL) of the inhibitor dilutions to the wells. b. Add the diluted MBL enzyme solution to each well. c. Include positive controls (enzyme without inhibitor) and negative controls (assay buffer without enzyme). d. Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding the nitrocefin solution to all wells. b. Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: a. Determine the initial reaction velocity (rate of absorbance change) for each well. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Data Presentation and Interpretation
The inhibitory activities of different this compound derivatives against various MBLs should be summarized in a clear and concise table for easy comparison.
Table 1: Example Inhibitory Activity (IC₅₀ in µM) of this compound Derivatives against Clinically Relevant MBLs
| Compound | NDM-1 | VIM-2 | IMP-1 |
| Derivative 1 | 0.52 | 0.25 | 1.10 |
| Derivative 2 | 1.20 | 0.89 | 2.54 |
| Derivative 3 | 0.18 | 0.09 | 0.45 |
| Captopril (Control) [18] | 10.0 | 33.0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values will depend on the specific compounds and assay conditions.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of MBL inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and in vitro evaluation of these compounds. Further studies should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. In vivo efficacy studies in animal models of infection are also a critical next step in the development of these inhibitors as potential clinical candidates to combat the growing threat of MBL-mediated antibiotic resistance.[8]
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Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]
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MβL Inhibitors. National Institutes of Health. [Link]
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Assay Platform for Clinically Relevant Metallo-β-lactamases. (2013). Journal of Medicinal Chemistry. [Link]
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Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]
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Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics. (2017). Frontiers in Microbiology. [Link]
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Inhibition of IMP-1 metallo-β-lactamase and sensitization of IMP-1-producing bacteria by thioester derivatives. (2001). FEMS Microbiology Letters. [Link]
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Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. (2021). Molecules. [Link]
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Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries. (2011). PLoS One. [Link]
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Discovery of mercaptopropanamide-substituted aryl tetrazoles as new broad-spectrum metallo-β-lactamase inhibitors. (2022). RSC Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. (2022). ResearchGate. [Link]
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Distinct Inhibition Modes of New Delhi Metallo-β-lactamase-1 Revealed by NMR Spectroscopy. (2023). JACS Au. [Link]
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IMP Dehydrogenase: Structure, Mechanism, and Inhibition. (2009). Chemical Reviews. [Link]
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Single-dose inhibition assay against VIM-2. (2018). ResearchGate. [Link]
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New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review. (2023). Antibiotics. [Link]
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The urgent need for metallo-β-lactamase inhibitors: an unattended global threat. (2021). The Lancet Infectious Diseases. [Link]
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Biochemical, Mechanistic, and Spectroscopic Characterization of Metallo-β-lactamase VIM-2. (2014). Biochemistry. [Link]
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Identification of a potential inhibitor for New Delhi metallo-β-lactamase 1 (NDM-1) from FDA approved chemical library- a drug repurposing approach to combat carbapenem resistance. (2022). Journal of Biomolecular Structure and Dynamics. [Link]
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Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. (2023). Odessa University Chemical Journal. [Link]
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High-throughput fluorescence anisotropy screen for inhibitors of the oncogenic mRNA binding protein, IMP-1. (2014). Journal of Biomolecular Screening. [Link]
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Imitation of β-lactam binding enables broad-spectrum metallo-β-lactamase inhibitors. (2021). Nature Communications. [Link]
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Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. (2023). Odessa University Chemical Journal. [Link]
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Acquired Metallo-β-Lactamases: An Increasing Clinical Threat. (2005). Clinical Infectious Diseases. [Link]
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HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors. (2009). Probe Reports from the NIH Molecular Libraries Program. [Link]
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NDM-1, the ultimate promiscuous enzyme: substrate recognition and catalytic mechanism. (2012). Journal of the American Chemical Society. [Link]
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Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2021). ResearchGate. [Link]
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Inhibitors of metallo-β-lactamases. (2014). Current Opinion in Microbiology. [Link]
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Thermokinetic profile of NDM-1 and its inhibition by small carboxylic acids. (2016). Biochemical Journal. [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). International Journal of Molecular Sciences. [Link]
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Biochemical exploration of β-lactamase inhibitors. (2023). Frontiers in Microbiology. [Link]
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Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (2023). RSC Medicinal Chemistry. [Link]
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A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2015). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. (2023). Journal of Medicinal Chemistry. [Link]
-
β-lactamase Activity Assay. Creative Biolabs. [Link]
-
Assays for Β-Lactamase Activity and Inhibition. (2014). ResearchGate. [Link]
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Application of 1H-Imidazole-2-carboxamide Scaffolds in Anti-Trypanosoma cruzi Drug Discovery: A Technical Guide
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Harnessing 1H-Imidazole-2-carboxamide Derivatives for Novel Cancer Therapeutics: Mechanisms, Protocols, and Application Notes
An Application Guide for Researchers
Introduction: The Imidazole Scaffold in Modern Oncology
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and stable aromatic structure allow it to interact with a wide array of biological targets.[1][3] Within this class, derivatives of the 1H-imidazole-2-carboxamide core have emerged as particularly potent and versatile agents in oncology. These compounds have been engineered to selectively target key enzymes and signaling pathways that are dysregulated in cancer, offering new avenues for therapeutic intervention.[2][4]
This document serves as a technical guide, elucidating the primary mechanisms of action for these derivatives and providing robust, field-tested protocols for their preclinical evaluation.
Key Mechanisms of Action & Molecular Targets
This compound derivatives exert their anticancer effects by engaging several critical nodes within the cancer cell's machinery. The carboxamide group often plays a crucial role in forming key hydrogen bonds within the active sites of target enzymes, enhancing potency and selectivity. Below, we explore three of the most well-documented mechanisms.
A. Inhibition of Poly (ADP-ribose) Polymerase (PARP)
Mechanistic Rationale: Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[5] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication. The cell's inability to repair these DSBs via HR leads to genomic instability and cell death, a concept known as synthetic lethality.[5] Imidazole-carboxamide derivatives have been designed to mimic the nicotinamide portion of the NAD+ substrate, effectively blocking the catalytic activity of PARP.[6]
Signaling Pathway Overview:
Caption: Mechanism of synthetic lethality via PARP inhibition.
B. Inhibition of Receptor Tyrosine Kinases (RTKs)
Mechanistic Rationale: Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) are frequently overexpressed or constitutively activated in various cancers, driving unabated cell proliferation, survival, and metastasis.[7] These enzymes initiate intracellular signaling cascades upon ligand binding. Imidazole-based derivatives can function as ATP-competitive inhibitors, occupying the kinase domain's ATP-binding pocket. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[3][7]
C. Inhibition of Fatty Acid Synthase (FASN)
Mechanistic Rationale: Cancer cells exhibit altered metabolism, often characterized by increased de novo lipogenesis to support rapid proliferation and membrane synthesis.[8] Fatty Acid Synthase (FASN) is the key enzyme in this process. Its overexpression is linked to tumor aggressiveness and poor prognosis.[8][9] Certain benzo[d]imidazole-5-carboxamide derivatives have been identified as potent FASN inhibitors. By blocking FASN, these compounds deplete the supply of necessary fatty acids, leading to an energy crisis, induction of apoptosis, and arrest of the cell cycle.[8][9]
Summary of In Vitro Efficacy
The following table summarizes the reported inhibitory concentrations (IC₅₀) for representative imidazole carboxamide derivatives against various molecular targets and cancer cell lines.
| Compound Class | Target | IC₅₀ (Enzyme Assay) | Cancer Cell Line | IC₅₀ (Cell-Based Assay) | Reference |
| Benzimidazole Carboxamide | PARP-1 | 8.65 nM | MDA-MB-436 (BRCA1 mutant) | 25.36 µM | [6] |
| Thieno[3,4-d]imidazole-4-carboxamide | PARP-1 | 0.723–3.864 µM | HCC1937 (BRCA1 mutant) | Similar to Olaparib | [5] |
| Benzimidazole Carboxamide | PARP-1 / PARP-2 | ~4 nM | CAPAN-1 (BRCA2 mutant) | 15.5 µM | [10] |
| Fused Imidazole | EGFR | 617.33 nM | MCF-7 | 9.96 µM | [7] |
| Benzo[d]imidazole-5-carboxamide | FASN | 2.5 µM | HCT-116 (Colon) | Not specified | [8] |
Core Experimental Protocols for Efficacy Evaluation
To assess the anticancer potential of novel this compound derivatives, a tiered experimental approach is essential. The following protocols provide step-by-step guidance for foundational assays.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The formazan crystals are then solubilized, and the absorbance is quantified, which is directly proportional to the number of living cells.[14]
Workflow Diagram:
Caption: Standard workflow for an MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Culture cancer cells to an exponential growth phase. Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 12 mM in PBS. Add 10 µL of the MTT solution to each well (including controls) and mix gently.[15]
-
Formazan Development: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a 10% SDS solution in 0.01 M HCl, to each well to dissolve the formazan crystals.[11][15]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Viability % = 100 × (OD_treated - OD_blank) / (OD_control - OD_blank).[12] Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Detection of Apoptosis via Annexin V-FITC/PI Staining
Principle: A key event in early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[18] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[19]
Workflow Diagram:
Caption: Experimental workflow for apoptosis detection.
Detailed Methodology:
-
Cell Culture and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and allow them to adhere overnight. Treat the cells with the imidazole derivative at its IC₅₀ concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, and then combine them with the cells from the supernatant for each condition.[18]
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellets twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a fresh flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL).
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[17]
-
Final Preparation: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep the samples on ice and protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Target Engagement Analysis by Western Blotting
Principle: Western blotting is a technique used to detect and quantify specific proteins in a sample.[20] It involves separating proteins by size via SDS-PAGE, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein. This method can confirm if an imidazole derivative is engaging its intended target (e.g., by reducing the expression of FASN or inhibiting the phosphorylation of EGFR) and can also be used to observe downstream effects on apoptotic pathway proteins like Bax (pro-apoptotic) and Bcl-xL (anti-apoptotic).[8][21]
Workflow Diagram:
Caption: Key steps in the Western blotting procedure.
Detailed Methodology:
-
Sample Preparation: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]
-
Gel Electrophoresis (SDS-PAGE): Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto a polyacrylamide gel (gel percentage depends on the target protein's size) and separate them by electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FASN, anti-p-EGFR, anti-PARP, anti-Bax) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.[21]
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the resulting signal using an imaging system or X-ray film. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Concluding Remarks and Future Directions
The this compound scaffold represents a highly adaptable and potent platform for the development of targeted anticancer agents. Their demonstrated ability to inhibit key oncogenic drivers like PARP, RTKs, and FASN underscores their therapeutic potential. The protocols outlined in this guide provide a foundational framework for researchers to systematically evaluate novel derivatives, from initial cytotoxicity screening to mechanistic elucidation.
Despite promising preclinical data, challenges such as acquired drug resistance and optimizing pharmacokinetic profiles remain.[4] Future research should focus on developing next-generation derivatives with enhanced selectivity, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to select patient populations most likely to benefit from these targeted therapies.
References
A comprehensive list of all cited sources is provided below.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- MTT assay - Wikipedia. (n.d.).
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (n.d.).
- MTT assay and its use in cell viability and proliferation analysis - Abcam. (n.d.).
- Annexin V Apoptosis Plate Assay Kit - dojindo. (n.d.).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
- The Annexin V Apoptosis Assay. (n.d.).
- Annexin V-FITC Apoptosis Detection Kit - Sigma-Aldrich. (n.d.).
- MTT Cell Viability Assay Kit - Biotium. (n.d.).
- Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed. (n.d.).
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed Central. (n.d.).
- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (n.d.).
- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - Frontiers. (n.d.).
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases | Request PDF - ResearchGate. (n.d.).
- Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.).
- Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - MDPI. (n.d.).
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- Blotting Basics - Western Blot Applications in Preclinical Oncology Research. (2023, January 12).
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- Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed. (n.d.).
- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1 H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PubMed. (n.d.).
- Imidazoles as potential anticancer agents - PMC - PubMed Central. (n.d.).
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Application Notes and Protocols for High-Throughput Screening of 1H-Imidazole-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 1H-Imidazole-2-carboxamide Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. These derivatives have garnered significant interest for their potential as therapeutic agents, demonstrating activities that span from anticancer and anti-inflammatory to antimicrobial and antiviral.[1][2] The versatility of the imidazole ring, coupled with the carboxamide linkage, allows for diverse chemical modifications, creating vast libraries of compounds for high-throughput screening (HTS) campaigns.[3] HTS is a critical component of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[4][5]
This guide provides a detailed overview of established HTS assays suitable for screening this compound derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols to design and execute successful screening campaigns, ultimately accelerating the discovery of novel therapeutics.
Section 1: Foundational Principles of HTS Assay Design
The success of any HTS campaign hinges on the development of a robust and reliable assay.[6] Key considerations include the choice between biochemical and cell-based formats, the selection of an appropriate detection technology, and rigorous assay validation to ensure data quality.
Biochemical vs. Cell-Based Assays
Biochemical assays utilize purified biological components, such as enzymes or receptors, to directly measure the interaction of a compound with its target in a controlled, cell-free environment.[4] These assays are advantageous for their simplicity, high throughput, and direct measurement of target engagement.[4][6] They are particularly well-suited for identifying inhibitors of specific enzymes, a common application in screening imidazole derivatives.[7][8]
Cell-based assays , conversely, are conducted using living cells, providing a more physiologically relevant context for evaluating compound activity.[9][10] These assays can measure a wide range of cellular responses, including cell viability, proliferation, toxicity, and the modulation of signaling pathways.[11][12] While often more complex and having lower throughput than biochemical assays, cell-based screens can provide valuable insights into a compound's cellular permeability, potential off-target effects, and overall mechanism of action.[6][10]
Key HTS Detection Technologies
Several detection technologies are amenable to HTS, each with its own set of advantages and limitations. The choice of technology is often dictated by the specific assay format and the nature of the biological target.
-
Fluorescence-Based Assays: These are among the most common HTS methods and include techniques like Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).[13] FRET assays measure the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.[14][15] This principle can be applied to monitor a variety of molecular events, such as protein-protein interactions or enzymatic activity.[16][17]
-
Luminescence-Based Assays: These assays rely on the production of light from a chemical reaction, often catalyzed by an enzyme like luciferase. Luminescence assays are known for their high sensitivity and low background signals.
-
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is a powerful tool for studying biomolecular interactions.[18][19] It involves two types of beads, a donor and an acceptor, that when brought into close proximity by a biological interaction, generate a luminescent signal.[20][21] AlphaScreen is highly sensitive and can be adapted to screen for inhibitors of a wide range of targets.[20]
Assay Validation and Quality Control: The Z'-Factor
A critical step in HTS is assay validation, which ensures the reliability and reproducibility of the screening data. The Z'-factor is a statistical parameter widely used to quantify the quality of an HTS assay.[22][23] It takes into account the dynamic range of the signal and the data variation.
Z'-Factor = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is generally considered robust and suitable for HTS.[3][24]
Section 2: HTS Assay Protocols for this compound Derivatives
This section provides detailed protocols for three common HTS assay formats that are well-suited for screening this compound derivatives against various target classes.
Protocol 1: Biochemical Kinase Inhibition Assay using TR-FRET
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a specific protein kinase.[1]
Principle: A biotinylated peptide substrate is incubated with the kinase in the presence of ATP. A europium-labeled anti-phospho-specific antibody (donor) and streptavidin-allophycocyanin (SA-APC, acceptor) are then added. If the peptide is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Purified Kinase
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound compound library
-
Positive Control (known kinase inhibitor)
-
Negative Control (DMSO)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Workflow Diagram:
Caption: TR-FRET Kinase Inhibition Assay Workflow.
Protocol:
-
Compound Plating: Dispense 25 nL of each this compound derivative from the library into the wells of a 384-well plate. Also, dispense the positive and negative controls into their designated wells.
-
Enzyme and Substrate Preparation: Prepare a 2X kinase solution and a 2X substrate/ATP solution in assay buffer.
-
Reaction Initiation: Add 5 µL of the 2X kinase solution to each well. Incubate for 15 minutes at room temperature.
-
Start Reaction: Add 5 µL of the 2X substrate/ATP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Prepare a 2X detection mix containing the europium-labeled antibody and SA-APC in detection buffer. Add 10 µL of this mix to each well to stop the reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Determine the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Cell-Based Reporter Gene Assay for Pathway Modulation
This protocol outlines a cell-based reporter gene assay to screen for compounds that modulate a specific signaling pathway.
Principle: A stable cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to the signaling pathway of interest. When the pathway is activated, the reporter gene is transcribed, leading to the production of a measurable signal (luminescence). Compounds that inhibit or activate the pathway will cause a decrease or increase in the signal, respectively.
Materials:
-
Reporter cell line
-
Cell culture medium and supplements
-
This compound compound library
-
Positive Control (known pathway activator/inhibitor)
-
Negative Control (DMSO)
-
384-well white, solid-bottom cell culture plates
-
Luminescence detection reagent
-
Luminometer plate reader
Workflow Diagram:
Caption: Cell-Based Reporter Gene Assay Workflow.
Protocol:
-
Cell Seeding: Seed the reporter cells into 384-well plates at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add the this compound derivatives and controls to the wells.
-
Incubation: Incubate the plates for a period sufficient to allow for changes in gene expression (typically 6-24 hours).
-
Lysis and Signal Generation: Add the luminescence detection reagent, which lyses the cells and provides the substrate for the reporter enzyme.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
Data Analysis: Normalize the data to the negative control (DMSO) to determine the percent activation or inhibition for each compound.
Protocol 3: AlphaScreen Assay for Protein-Protein Interaction Inhibition
This protocol details an AlphaScreen assay to identify compounds that disrupt a specific protein-protein interaction (PPI).[20]
Principle: Two interacting proteins are tagged, for example, one with biotin and the other with a GST-tag. Streptavidin-coated donor beads and anti-GST-coated acceptor beads are used. When the proteins interact, the beads are brought into proximity, generating a signal.[18] Compounds that inhibit the PPI will disrupt this proximity, leading to a decrease in the AlphaScreen signal.[20]
Materials:
-
Biotinylated Protein A
-
GST-tagged Protein B
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
Assay Buffer
-
This compound compound library
-
Positive Control (known PPI inhibitor or competing peptide)
-
Negative Control (DMSO)
-
384-well ProxiPlates
-
Plate reader with AlphaScreen detection capabilities[19]
Workflow Diagram:
Caption: AlphaScreen Protein-Protein Interaction Assay Workflow.
Protocol:
-
Compound and Protein Addition: Add the test compounds, followed by the biotinylated Protein A and GST-tagged Protein B to the wells of a 384-well ProxiPlate.
-
Incubation: Incubate to allow for protein-protein interaction to occur in the presence of the compounds.
-
Bead Addition: Add the AlphaScreen donor and acceptor beads.
-
Final Incubation: Incubate in the dark to allow the beads to bind to the protein complex.
-
Data Acquisition: Read the plate on an AlphaScreen-enabled plate reader.[25]
Data Analysis: Calculate the percent inhibition for each compound based on the signal relative to the positive and negative controls.
Section 3: Data Analysis and Hit Triage
Following the primary HTS, a rigorous data analysis and hit triage process is essential to identify promising lead compounds.
Hit Identification: Hits are typically defined as compounds that produce a response exceeding a certain threshold (e.g., >50% inhibition or activation, or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Prioritization:
-
Re-testing: Confirmed hits are re-tested under the same assay conditions to eliminate false positives.
-
Dose-Response Curves: Active compounds are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50).
-
Secondary Assays: Orthogonal assays are employed to validate the mechanism of action and rule out assay artifacts. This may include using different detection technologies or cell-based assays to confirm the activity of hits identified in biochemical screens.
-
Structure-Activity Relationship (SAR) Analysis: The chemical structures of the active compounds are analyzed to identify common pharmacophores and guide further medicinal chemistry efforts.[26][27]
Conclusion
High-throughput screening is an indispensable tool in the quest for novel therapeutics derived from the this compound scaffold. The selection of an appropriate assay format, rigorous validation, and a systematic approach to data analysis are paramount to the success of any screening campaign. The protocols and principles outlined in this guide provide a solid foundation for researchers to embark on the discovery of the next generation of imidazole-based drugs.
References
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- Muretta, J. M., Rajasekaran, D., Blat, Y., et al. (n.d.). HTS driven by fluorescence lifetime detection of FRET identifies activators and inhibitors of cardiac myosin. Experts@Minnesota.
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- Assay.Dev. (2023, December 12). On HTS: Z-factor.
- MDPI. (n.d.). Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of ADAMTS1 Inhibitors.
- Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
- Abcam. (n.d.). Fluorescence resonance energy transfer.
- National Institutes of Health. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS).
- Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review.
- Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
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- ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- LabLogic Systems. (n.d.). 514-004 AlphaScreen.xlsx.
- National Institutes of Health. (n.d.). A review for cell-based screening methods in drug discovery.
- Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
- Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability. (2021, September 8).
- ResearchGate. (n.d.). The general principle of fluorescence resonance energy transfer... [Download scientific diagram].
- Data analysis approaches in high throughput screening. (2014, April 8).
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- Bioinformatics | Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- National Institutes of Health. (n.d.). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening with (1-pentyl-1H-imidazol-2-yl)methanol.
- PubMed. (2022, January 15). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.
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- BenchChem. (n.d.). High-throughput screening with N-[2-(1H-imidazol-4-yl)ethyl].
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- ACS Omega. (2022, November 23). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies.
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Application Notes & Protocols: Functionalizing 1H-Imidazole-2-carboxamide for Targeted Drug Delivery
Introduction: The Strategic Importance of the Imidazole Scaffold in Oncology
The 1H-imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive starting point for drug design.[2] The 1H-imidazole-2-carboxamide moiety, in particular, offers multiple avenues for chemical modification, allowing for the precise attachment of therapeutic payloads and targeting ligands. This adaptability is crucial for the development of next-generation targeted drug delivery systems, especially in oncology where precision is paramount.
One of the most compelling applications of functionalized imidazoles is in the development of hypoxia-activated prodrugs (HAPs).[4] Solid tumors often contain regions of low oxygen, or hypoxia, which are associated with resistance to conventional therapies and poor patient prognosis.[4] The 2-nitroimidazole scaffold is a well-established "trigger" for HAPs.[5] Under hypoxic conditions, the nitro group undergoes enzymatic reduction, initiating a cascade that releases a potent cytotoxic agent directly within the tumor microenvironment, thereby minimizing systemic toxicity.[4][5][6][7]
This guide provides a comprehensive overview of the strategies and protocols for functionalizing the this compound core for targeted drug delivery, with a special focus on creating hypoxia-activated prodrugs. We will explore the chemical logic behind different functionalization approaches and provide detailed, field-proven protocols for key synthetic and analytical steps.
Core Concepts: Strategic Functionalization of the this compound Scaffold
The this compound scaffold presents three primary sites for functionalization: the N-1 and N-3 positions of the imidazole ring and the amide nitrogen. The choice of which position to modify depends on the desired properties of the final conjugate, including the nature of the targeting ligand, the type of linker, and the mechanism of drug release.
Diagram: General Strategy for Functionalizing this compound
Caption: Strategic functionalization points on the this compound scaffold.
Part 1: Synthesis of the Core Scaffold - 1H-Imidazole-2-carboxylic acid
The foundational step in this workflow is the synthesis of the 1H-imidazole-2-carboxylic acid. A reliable and high-yielding method involves the oxidation of 2-imidazolecarboxaldehyde.
Protocol 1: Oxidation of 2-Imidazolecarboxaldehyde to 1H-Imidazole-2-carboxylic acid
This protocol is adapted from established literature procedures.[8]
Materials:
-
2-Imidazolecarboxaldehyde
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-imidazolecarboxaldehyde (e.g., 2.88 g, 0.030 mol) in deionized water (10 mL).
-
Slowly add a 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 72 hours.
-
After the reaction is complete, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid. Caution: Avoid heating, as it may cause decarboxylation.
-
Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.
-
Dry the solid under vacuum to yield 1H-imidazole-2-carboxylic acid.
Expected Yield: ~97%
Characterization:
-
¹H NMR (400 MHz, D₂O): δ 7.56 (s, 2H, imidazolium ring-H)
-
¹³C NMR (400 MHz, D₂O): δ 158.86, 141.02, 120.49 ppm
-
Melting Point: 156-158 °C
Part 2: Functionalization at the Carboxamide Position
The carboxamide group is a versatile handle for attaching linkers and therapeutic payloads. Standard amide coupling reactions are typically employed for this purpose.
Protocol 2: General Procedure for Amide Coupling to 1H-Imidazole-2-carboxylic acid
Materials:
-
1H-Imidazole-2-carboxylic acid
-
Amine-containing linker or payload
-
Coupling agents (e.g., EDC, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve 1H-imidazole-2-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and HOBt (1.5 equivalents) to the solution and stir for 30 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing linker or payload (1.2 equivalents) in anhydrous DMF.
-
Add the amine solution and a base such as TEA or DIPEA (2 equivalents) to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 3: Hypoxia-Activated Prodrugs: The 2-Nitroimidazole Approach
The introduction of a nitro group at the 2-position of the imidazole ring is a key strategy for creating HAPs. The 2-nitroimidazole moiety acts as a hypoxia-sensitive trigger.
Diagram: Mechanism of Hypoxia-Selective Activation of a 2-Nitroimidazole Prodrug
Caption: Hypoxia-selective activation of 2-nitroimidazole prodrugs.
The Chemistry of Hypoxia-Selectivity
Under normal oxygen conditions (normoxia), the one-electron reduction of the 2-nitroimidazole is a reversible process. The resulting nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen.[5] However, in the hypoxic environment of a tumor, the lower oxygen concentration allows for the further reduction of the nitro radical anion.[4][6] This irreversible reduction leads to the formation of highly reactive intermediates that ultimately fragment, releasing the active cytotoxic drug.[5]
Example: Synthesis of a TH-302 Analogue
TH-302 (evofosfamide) is a clinical-stage HAP that utilizes a 2-nitroimidazole trigger linked to a bromo-isophosphoramide mustard effector.[4][6] The synthesis of analogues of such compounds involves the functionalization of a 2-nitroimidazole core.
Protocol 3: N-1 Alkylation of 2-Nitroimidazole
Materials:
-
2-Nitroimidazole
-
Alkylating agent with a linker attachment point (e.g., a protected amino alcohol)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a stirred suspension of a base (e.g., sodium hydride, 1.2 equivalents) in anhydrous solvent, add 2-nitroimidazole (1 equivalent) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Part 4: Conjugation of Targeting Ligands
To enhance the delivery of the imidazole-based prodrug to the tumor site, a targeting ligand can be attached. This can be a small molecule, a peptide, or an antibody that recognizes a specific receptor overexpressed on cancer cells.
Click Chemistry for Ligand Conjugation
A popular and efficient method for conjugating targeting ligands is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction is highly specific and can be performed under mild conditions.
Protocol 4: CuAAC-mediated Conjugation of a Targeting Ligand
This protocol assumes the imidazole-based prodrug has been functionalized with a terminal alkyne and the targeting ligand possesses an azide group.
Materials:
-
Alkyne-functionalized imidazole prodrug
-
Azide-functionalized targeting ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., a mixture of water and a polar organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the alkyne-functionalized imidazole prodrug (1 equivalent) and the azide-functionalized targeting ligand (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by LC-MS.
-
Once complete, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
Data Summary and Characterization
Thorough characterization of the final functionalized this compound conjugate is essential to confirm its identity, purity, and stability.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of functional group incorporation. | Appearance of new signals corresponding to the linker, payload, and targeting ligand. Shifts in existing imidazole proton and carbon signals. |
| High-Resolution Mass Spectrometry (HRMS) | Determination of the exact mass and confirmation of the molecular formula. | Observed mass should be within a few ppm of the calculated mass. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak in the chromatogram. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for amide, nitro, and other functional groups. |
Conclusion and Future Perspectives
The functionalization of the this compound scaffold provides a powerful platform for the development of sophisticated targeted drug delivery systems. The strategies outlined in this guide, particularly the incorporation of the 2-nitroimidazole moiety for hypoxia-activated drug release, offer a promising approach to selectively target solid tumors and overcome resistance to conventional therapies. Future work in this area will likely focus on the development of novel linkers that are sensitive to other aspects of the tumor microenvironment, as well as the exploration of new targeting ligands to further enhance the specificity and efficacy of these imidazole-based therapeutics.
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In Vitro Evaluation of 1H-Imidazole-2-carboxamide's Antimicrobial Properties: Application Notes and Protocols
<
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Imidazole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1] This document provides a comprehensive guide for the in vitro evaluation of 1H-Imidazole-2-carboxamide, a candidate antimicrobial agent. The protocols detailed herein are designed to rigorously assess its efficacy against a panel of clinically relevant microorganisms and to evaluate its preliminary safety profile through cytotoxicity assays.
The foundational principle of this guide is to establish a robust, reproducible, and insightful preclinical evaluation framework. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. This approach is critical for generating reliable data to inform go/no-go decisions in the early stages of drug development.
Section 1: Understanding the Compound and its Putative Mechanism
This compound belongs to the imidazole class of heterocyclic compounds. The antimicrobial activity of imidazole derivatives is often attributed to their ability to disrupt microbial cell membranes, leading to increased permeability and leakage of essential cellular components.[2] Furthermore, some imidazole compounds are known to inhibit key microbial enzymes, such as those involved in ergosterol biosynthesis in fungi or DNA gyrase in bacteria.[2][3] While the precise mechanism of this compound is under investigation, its structural motifs suggest a potential for broad-spectrum activity.
Section 2: Core Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (in vitro).[4] This is a critical first step in assessing the potential of a new compound.[5] We will employ the broth microdilution method, a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).[6][7] This method is favored for its quantitative results and suitability for high-throughput screening.[8]
Rationale for Experimental Design
-
Choice of Microorganisms: A representative panel of Gram-positive and Gram-negative bacteria, along with a common fungal pathogen, is selected to assess the spectrum of activity. This panel should include both standard quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinically relevant isolates.
-
Standardized Protocols: Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for ensuring the reproducibility and comparability of results.[9][10][11]
-
Controls are Non-Negotiable:
-
Positive Control: A known, effective antibiotic is tested in parallel to validate the assay's ability to detect antimicrobial activity.
-
Negative Control: A vehicle control (e.g., DMSO) is used to ensure that the solvent used to dissolve the test compound does not interfere with microbial growth.
-
Sterility Control: Wells containing only broth are included to confirm the sterility of the medium.
-
Growth Control: Wells containing broth and the microbial inoculum without any test compound are used to ensure the viability and robust growth of the microorganisms.
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the CLSI M07 guidelines for bacteria and M27 for yeasts.[9][12]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal inocula, standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Vehicle control (e.g., sterile DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Dilute the standardized microbial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well containing the test compound, positive control, and growth control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.[7]
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Section 3: Cytotoxicity Assessment - A Critical Safety Checkpoint
While potent antimicrobial activity is desired, it is equally crucial that the compound exhibits minimal toxicity to host cells.[13][14] Cytotoxicity assays are essential for providing an early indication of a compound's therapeutic index.[15] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.
Rationale for Experimental Design
-
Cell Line Selection: A representative mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), should be used.
-
Dose-Response Curve: Testing a range of concentrations of this compound is essential to determine the 50% cytotoxic concentration (CC50).
-
Appropriate Controls:
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is used to validate the assay.
-
Vehicle Control: To account for any solvent effects.
-
Untreated Control: Cells cultured in medium alone represent 100% viability.
-
Protocol: MTT Assay for Cytotoxicity
This protocol is based on standard MTT assay procedures.[16][17]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[18] Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Section 4: Data Presentation and Interpretation
Quantitative data from the antimicrobial and cytotoxicity assays should be summarized in a clear and concise table for easy comparison.
Table 1: Example Data Summary for this compound
| Microorganism/Cell Line | MIC (µg/mL) | MBC (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| Staphylococcus aureus | 8 | 16 | >128 | >16 |
| Escherichia coli | 16 | 32 | >128 | >8 |
| Candida albicans | 4 | 8 | >128 | >32 |
| HEK293 Cells | - | - | >128 | - |
Interpretation:
The Selectivity Index (SI) is a critical parameter that provides a preliminary assessment of the compound's therapeutic window. A higher SI value indicates greater selectivity for microbial cells over mammalian cells.
Section 5: Visualizing the Experimental Workflows
Clear visual representations of the experimental protocols are essential for ensuring proper execution and understanding.
Caption: Workflow for the MTT Cytotoxicity Assay.
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Kamal, A., & Al-Subhi, S. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
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Wiemer, A. J., & Wiemer, D. F. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. [Link]
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World Organisation for Animal Health. (2021). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
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Kushwaha, P. M., Pal, V., et al. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-632. [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
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Kamal, A., & Al-Subhi, S. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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protocols.io. (2025). MTT Assay. protocols.io. [Link]
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MSD Manual Professional Edition. (n.d.). Susceptibility Testing. MSD Manual Professional Edition. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
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Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. ESCMID. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. EUCAST. [Link]
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Raymond Mohanraj, et al. (2022). Synthesis and discovery of N‐(1‐methyl‐4‐oxo‐4,5‐dihydro‐1H‐imidazol‐2‐yl)‐[1,1′‐biphenyl]‐2‐carboxamide derivatives as antimicrobial agents. Journal of Heterocyclic Chemistry, 59(1), 154-165. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Expert Rules. EUCAST. [Link]
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Gardner, P. R., et al. (2006). Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin. Journal of Biological Chemistry, 281(42), 31581-31587. [Link]
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Clinical and Laboratory Standards Institute. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. EUCAST. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
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Zhang, L., et al. (2014). Exploration of structure-based on imidazole core as antibacterial agents. European Journal of Medicinal Chemistry, 85, 229-239. [Link]
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Clinical and Laboratory Standards Institute. (2006). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore. [Link]
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Lodeiro, M., et al. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 25(24), 6032. [Link]
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Wang, Z., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 229, 113965. [Link]
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Wang, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1107577. [Link]
-
JoVE. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview [Video]. YouTube. [Link]
-
Kumar, A., et al. (2019). Synthesis and antimicrobial activity of novel 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives. Journal of the Serbian Chemical Society, 84(1), 1-13. [Link]
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Hamad, B. A., et al. (2019). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Journal of Physics: Conference Series, 1294, 052033. [Link]
-
Patel, S. B., et al. (2021). Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H-Benzo[d]imidazole-2-thiol Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 18(1), 77-88. [Link]
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Use of 1H-Imidazole-2-carboxamide as a universal reader for DNA sequencing
Application Note & Protocols
Topic: 1H-Imidazole-2-carboxamide: A Universal Reader for Next-Generation DNA Sequencing
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The relentless pursuit of faster, more affordable, and highly accurate DNA sequencing has driven innovation toward novel molecular recognition strategies. This document provides a detailed technical guide on the application of this compound (ICA) as a "universal reader" for DNA sequencing, a concept with the potential to overcome significant challenges inherent in current sequencing platforms. We will explore the fundamental principles of its molecular design, the mechanism of hydrogen-bond-mediated base recognition, and its integration into recognition tunneling-based sequencing workflows. This guide furnishes researchers with both the theoretical understanding and practical protocols for the synthesis and characterization of this promising molecular tool, aiming to accelerate the development of next-generation sequencing technologies.
Introduction: The Quest for a Universal DNA Reading Head
Next-generation sequencing (NGS) has fundamentally reshaped genomics, enabling rapid, high-throughput analysis of nucleic acids and accelerating research in personalized medicine, diagnostics, and evolutionary biology.[1] However, prevailing technologies, including sequencing-by-synthesis (SBS), face persistent challenges.[2][3][4] These include biases in regions with high GC content, difficulties in resolving long, repetitive sequences, and the sheer volume of data requiring complex computational infrastructure for analysis and storage.[5][6] Furthermore, the reliance on enzymatic processes and fluorescently labeled nucleotides introduces potential for error and adds to the cost and complexity of the workflow.[3][7]
The concept of a "universal reader" emerges as an elegant solution to many of these obstacles.[8][9] A universal reader is a single molecule engineered to recognize and differentiate all four DNA bases (Adenine, Guanine, Cytosine, and Thymine) through direct interaction, translating this recognition event into a distinguishable signal. This compound (ICA) has been designed and synthesized precisely for this purpose, functioning as a versatile reading head that interacts with DNA bases via hydrogen bonding.[10][11][12] This approach, particularly when coupled with nanopore technology, promises a paradigm shift towards direct, real-time, single-molecule sequencing, obviating the need for enzymatic replication and fluorescent labels.
Principle of Operation: Molecular Recognition via this compound
The efficacy of this compound as a universal reader is rooted in its specific molecular architecture and physicochemical properties.
Molecular Design for Universal Base Recognition
This compound was specifically designed to form non-covalent, hydrogen-bonded complexes with each of the four DNA bases.[10][12] The imidazole ring and the adjacent carboxamide group provide a geometrically flexible arrangement of hydrogen bond donors and acceptors. This flexibility allows the ICA molecule to adopt different conformations, enabling it to form distinct hydrogen bonding patterns with the unique chemical presentation of each DNA base.[11] This adaptability is the cornerstone of its function as a universal, rather than a base-specific, reader.
Mechanism of Recognition Tunneling
The primary application for ICA is in a process known as "recognition tunneling".[10][11] In this conceptual framework, ICA molecules are tethered to a pair of electrodes separated by a nanometer-scale gap (a nanopore). As a single-stranded DNA (ssDNA) molecule translocates through this gap, each nucleotide sequentially interacts with the ICA molecules. This transient binding event forms a molecular bridge across the electrodes. The specific hydrogen bonding pattern between ICA and the nucleotide (A, T, C, or G) modulates the electron tunneling probability across the gap, generating a unique and measurable electrical current for each base.[10][11][12]
Caption: ICA forms distinct H-bond patterns with each DNA base, generating unique signals.
Key Physicochemical Properties
For any molecular probe to be effective under biological conditions, its chemical stability and behavior are paramount. Studies have shown that this compound exists in a stable, neutral form in a pH range of 6 to 10, making it fully compatible with physiological conditions required for DNA analysis.[10][11][12] It is also known to exist as prototropic tautomers and can form hydrogen-bonded dimers through self-association.[10][11][12] Understanding these properties is crucial for interpreting experimental data and optimizing the conditions for sequencing applications.
Performance Characteristics: Base-Binding Affinity
The differential interaction between ICA and the four DNA nucleosides is the basis for its discriminatory power. This has been characterized using Nuclear Magnetic Resonance (NMR) titration, which measures the changes in the chemical environment of atoms upon molecular binding.
Causality Behind the Method: NMR titration is the chosen method because it allows for the direct observation of interactions in solution. When ICA binds to a nucleoside, the hydrogen bonding alters the electron density around the protons of both molecules, causing a measurable shift in their resonance frequencies. The magnitude of this shift correlates with the strength of the interaction.
These studies have revealed a clear, preferential binding tendency.[10][11][12] This differential affinity is critical, as it suggests that the resulting electronic signals in a recognition tunneling setup will also be sufficiently distinct for accurate base calling.
| Nucleoside | Relative Binding Affinity |
| Deoxyguanosine (dG) | Strongest |
| Deoxycytidine (dC) | Strong |
| Thymidine (dT) | Weak |
| Deoxyadenosine (dA) | Weakest |
| Table 1: Relative binding affinity of this compound with natural DNA nucleosides as determined by NMR titration experiments. The trend is dG > dC >> dT > dA.[10][12][13] |
Protocols and Methodologies
The following protocols provide methodologies for the synthesis of functionalized ICA and the experimental validation of its binding properties.
Protocol 1: Synthesis of Functionalized this compound
This protocol outlines a synthetic route for producing this compound with a functionalized alkyl chain, which is essential for its covalent attachment to the metal or carbon electrodes used in recognition tunneling devices.[10][12]
Experimental Rationale: The synthesis begins with imidazole-2-carboxaldehyde and introduces an ω-functionalized alkyl chain. This chain typically terminates in a thiol (-SH) or amine (-NH2) group, which can form a stable covalent bond with gold, palladium, or carbon electrode surfaces, thereby immobilizing the universal reader within the nanopore junction.[12]
Step-by-Step Methodology:
-
Oxidation of Aldehyde to Carboxylic Acid:
-
Dissolve imidazole-2-carboxaldehyde in an aqueous solution.
-
Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) dropwise while stirring at room temperature.[14]
-
Continue the reaction for 72 hours at room temperature.
-
Remove water under reduced pressure to yield 1H-Imidazole-2-carboxylic acid as a white crystalline solid.[14] Caution: Do not heat, as this may cause decarboxylation.
-
-
Amide Formation (Carboxamide):
-
Activate the carboxylic acid group of the product from Step 1 using a suitable coupling agent (e.g., phosphorus oxychloride).[15]
-
React the activated intermediate with an appropriate amine source (e.g., concentrated ammonia) in a suitable solvent to form the this compound.
-
-
Functionalization at the 4(5)-Position:
-
A multi-step synthetic route, as detailed by Liang et al., is employed to introduce a linker.[12] This involves protecting the imidazole nitrogen, followed by directed lithiation and reaction with an electrophile containing the desired functional group (e.g., a protected ω-mercaptoalkyl halide).
-
Deprotection of the functional group and the imidazole ring yields the final product, 4(5)-substituted 1-H-imidazole-2-carboxamide, ready for electrode attachment.[12]
-
-
Purification and Characterization:
-
Purify the final product using column chromatography or recrystallization.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Characterization of ICA-Nucleoside Binding via NMR Titration
This protocol describes the use of ¹H NMR titration to confirm and quantify the interaction between the synthesized ICA and each of the four deoxyribonucleosides (dA, dC, dG, dT).
Caption: Workflow for characterizing ICA-nucleoside binding using NMR titration.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of synthesized ICA at a known concentration (e.g., 1-5 mM) in a deuterated aprotic solvent such as chloroform-d (CDCl₃). The choice of an aprotic solvent is critical to minimize competing hydrogen bonds from the solvent itself.
-
Prepare separate, more concentrated stock solutions of each deoxyribonucleoside (dG, dC, dT, dA) in the same deuterated solvent.
-
-
Initial Spectrum Acquisition:
-
Transfer a precise volume of the ICA solution to an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum. This serves as the reference (zero-point) spectrum. Record the precise chemical shifts of the imidazole ring protons and the amide protons.
-
-
Titration:
-
Add a small, precise aliquot of one of the nucleoside stock solutions to the NMR tube containing the ICA solution.
-
Gently mix the sample and allow it to equilibrate for 5-10 minutes.
-
Acquire another ¹H NMR spectrum.
-
-
Iterative Measurements:
-
Repeat Step 3, adding successive aliquots of the nucleoside solution and acquiring a spectrum after each addition, until the chemical shifts of the ICA protons stop changing, indicating saturation of the binding sites.
-
-
Data Analysis:
-
For each spectrum, measure the chemical shifts (δ) of the ICA protons.
-
Calculate the change in chemical shift (Δδ) relative to the initial spectrum.
-
Plot Δδ against the molar ratio of [Nucleoside]/[ICA]. The resulting curve can be fitted to a binding isotherm model to calculate the association constant (Kₐ), which quantifies the binding affinity.
-
-
Repeat for All Bases:
-
Repeat the entire protocol for the other three nucleosides to determine the relative binding affinities.
-
Conceptual Workflow: Recognition Tunneling Sequencing
While still in the research and development phase, the following outlines the conceptual workflow for a sequencing platform utilizing ICA as a universal reader.
Caption: Conceptual workflow for DNA sequencing using ICA in a recognition tunneling device.
Workflow Explanation:
-
Device Preparation: A solid-state nanopore is fabricated with a pair of integrated electrodes. The surfaces of these electrodes are chemically functionalized with the synthesized this compound.
-
Library Introduction: A library of single-stranded DNA is introduced to the cis side of the nanopore chamber.
-
Translocation and Reading: A voltage is applied across the nanopore, which drives the negatively charged ssDNA through the pore. As each base passes the ICA-functionalized electrodes, it transiently forms a hydrogen-bonded complex.
-
Signal Generation: The formation of this complex completes a circuit, allowing a tunneling current to flow between the electrodes. The magnitude of this current is exquisitely sensitive to the identity of the base (A, T, C, or G) interacting with the ICA reader.[11]
-
Data Acquisition and Analysis: A sensitive ammeter records the fluctuating current as a function of time. This raw electrical signal is then processed by specialized software that deconvolutes the signals and calls the sequence of bases.
Future Directions and Applications
The development of this compound and its application in recognition tunneling represents a frontier in sequencing technology. Success in this area could lead to:
-
Ultra-Long Reads: As the process is not dependent on enzymatic synthesis, read length would theoretically be limited only by the length of the DNA molecule itself.
-
Reduced Cost and Complexity: Eliminating the need for fluorescent labels, specialized polymerases, and complex optical detection systems would dramatically reduce the cost and size of sequencing instruments.
-
Enhanced Accuracy: Direct physical measurement of each base could circumvent the biases associated with enzymatic methods, particularly in repetitive or difficult-to-amplify regions.
-
Beyond DNA: The principle of a universal reader is adaptable. Similar molecular probes have already been shown to be effective in recognizing amino acids, suggesting a potential pathway towards single-molecule protein sequencing.[12]
Conclusion
This compound stands out as a meticulously designed molecular tool with the potential to redefine the standards of DNA sequencing. Its ability to form distinct, recognizable complexes with all four DNA bases through hydrogen bonding provides a direct, electronics-based method for reading genetic information. While the technology is still advancing, the principles, data, and protocols outlined in this guide offer a solid foundation for researchers and developers working to build the next generation of sequencing platforms. The transition from enzyme-based to direct molecular recognition sequencing, enabled by universal readers like ICA, promises to further democratize genomics and unlock new frontiers in science and medicine.
References
- Impacts and Challenges of Next-Generation Sequencing in Genomics. Journal of Diagnostics and Genomics Research.
-
Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling. PubMed. [Link]
-
Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. PMC - NIH. [Link]
-
Challenges of sequencing human genomes. PMC - NIH. [Link]
-
Advances in DNA sequencing: Challenges and limitations of personal sequencing. International Scholars Journals. [Link]
-
10 Challenges in Whole Genome Sequencing. Genetic Education. [Link]
-
What are the challenges facing the DNA sequencing market?. Quora. [Link]
-
Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. ResearchGate. [Link]
-
Universal DNA reader will advance faster, cheaper sequencing efforts. ScienceDaily. [Link]
-
Sequencing by ligation. Wikipedia. [Link]
-
Universal DNA reader will advance faster, cheaper sequencing efforts. Flinn Foundation. [Link]
-
An Integrated System for DNA Sequencing by Synthesis Using Novel Nucleotide Analogues. Accounts of Chemical Research. [Link]
-
Binding affinities of synthetic peptides, pyridine-2-carboxamidonetropsin and 1-methylimidazole-2-carboxamidonetropsin, that form 2:1 complexes in the minor groove of double-helical DNA. PubMed. [Link]
-
DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present. Frontiers in Microbiology. [Link]
-
DNA sequencing. Wikipedia. [Link]
-
Unlocking the Future of RNA Manufacturing: A Guide to Enzymatic Synthesis. Codexis. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
-
Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Enzymatic Ligation: The Next Chapter In siRNA Manufacturing. Advancing RNA. [Link]
-
The Advantages of Long-Read Sequencing. PacBio. [Link]
-
Lecture 2: Basics of DNA & Sequencing by Synthesis. Scribed. [Link]
-
2'-(1H-phenanthro[9,10-d]imidazol-2-yl)-phenyl-4-carboxylic acid N-hydroxysuccinimide ester: A new phenanthroimidazole derivative as a fluorescent probe for medical imaging applications. PubMed. [Link]
-
Overview of Illumina Sequencing by Synthesis Workflow | Standard SBS chemistry. YouTube. [Link]
-
Universal Sequencing Technology: Revolutionizing Genomics. Medium. [Link]
-
Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]
Sources
- 1. DNA sequencing - Wikipedia [en.wikipedia.org]
- 2. An Integrated System for DNA Sequencing by Synthesis Using Novel Nucleotide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lecture 2: Basics of DNA & Sequencing by Synthesis [data-science-sequencing.github.io]
- 5. Challenges of sequencing human genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. m.youtube.com [m.youtube.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. flinn.org [flinn.org]
- 10. Synthesis, physicochemical properties, and hydrogen bonding of 4(5)-substituted 1-H-imidazole-2-carboxamide, a potential universal reader for DNA sequencing by recognition tunneling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Common impurities in 1H-Imidazole-2-carboxamide synthesis and their removal
Technical Support Center: 1H-Imidazole-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, focusing on the identification, removal, and prevention of impurities that can arise during synthesis. Our approach is rooted in first principles of organic chemistry to provide not just solutions, but a deeper understanding of the reaction landscape.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common questions regarding the types of impurities encountered during the synthesis of this compound.
Q1: What are the primary sources of impurities in my this compound synthesis?
A1: Impurities can generally be classified into three main categories based on their origin:
-
Process-Related Impurities: These originate from the chemical transformation itself.
-
Unreacted Starting Materials: The most common impurity class. For instance, if you are synthesizing the amide from 1H-imidazole-2-carboxylic acid or its ester, residual acid/ester is a likely contaminant. The quality and purity of starting materials are critical, as impurities here can carry through the entire synthesis.[1]
-
Side-Products: These are molecules formed from unintended reaction pathways. A classic example in syntheses involving glyoxal (a common precursor for the imidazole ring) is the formation of quinoxaline-type byproducts if aromatic diamines are present or used as starting materials.[2]
-
Reagent-Derived Impurities: Impurities originating from reagents used in the reaction, such as coupling agents or bases.
-
-
Degradation Products: The target molecule itself can degrade under certain conditions.
-
Hydrolysis: The carboxamide functional group is susceptible to hydrolysis back to the carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures.
-
Oxidative Degradation: The imidazole ring can be sensitive to oxidation, particularly when exposed to air for prolonged periods or in the presence of oxidizing agents. This can lead to the formation of various oxidized species and often results in product discoloration (e.g., yellowing or browning).[3]
-
Decarboxylation: If the synthesis proceeds via 1H-imidazole-2-carboxylic acid, excessive heat can cause decarboxylation, leading to the formation of imidazole as an impurity.[4]
-
-
Solvent-Related Impurities: Residual solvents used during the reaction or purification steps. While often considered benign, they must be controlled for pharmaceutical applications.
Part 2: Troubleshooting and Purification Guide
This section provides a hands-on, problem-solving approach to specific issues you might encounter in the lab.
Issue 1: My crude analytical data (HPLC, LC-MS, NMR) shows a significant amount of unreacted starting material.
-
Probable Cause: This points to an incomplete reaction. The root cause could be insufficient reaction time, suboptimal temperature, inactive reagents, or poor stoichiometry. For amide coupling reactions, the activation of the carboxylic acid might be inefficient.
-
Troubleshooting & Prevention:
-
Re-evaluate Reaction Conditions:
-
Time & Temperature: Extend the reaction time or cautiously increase the temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
Reagent Stoichiometry: Ensure the amidating agent (e.g., ammonia source) is used in a sufficient molar excess, especially if it is volatile.
-
Reagent Quality: For amide couplings, use fresh, high-purity coupling agents (e.g., HATU, HOBt/EDC). Old or improperly stored coupling agents are a common cause of failure.
-
-
-
Recommended Purification Protocol:
-
Acid-Base Extraction: This is a highly effective method to separate the basic this compound from a non-basic or acidic starting material (like 1H-imidazole-2-carboxylic acid). The basicity of the imidazole moiety can be exploited for selective extraction.[2]
-
Protocol 1: Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ or 1M NaOH) until the pH is > 8. The desired product will precipitate out of the solution.
-
Isolation: Filter the precipitated solid, wash with cold deionized water, and dry under vacuum.
Issue 2: My final product is a solid, but it's off-color (yellow to brown) and shows multiple minor spots on TLC.
-
Probable Cause: The color often indicates the presence of small amounts of highly conjugated or oxidized impurities. These can form from side reactions or degradation of the imidazole ring.[2][3] For instance, reactions involving glyoxal can sometimes lead to colored byproducts.[2]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation, especially if the reaction is heated for an extended period.
-
Temperature Control: Avoid excessive heating, which can promote degradation and side-product formation.
-
-
Recommended Purification Protocols:
-
Recrystallization: This is the most effective method for removing small amounts of impurities from a solid product.
-
Activated Carbon Treatment: If recrystallization alone is insufficient to remove the color, a charcoal treatment can be employed.
-
Protocol 2: Recrystallization & Charcoal Treatment
-
Solvent Selection: Choose a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for polar molecules like this include ethanol, methanol, water, or mixtures like ethanol/water or methanol/ethyl acetate.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude solid to completely dissolve it.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper or a Celite® pad to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry thoroughly.
Issue 3: I see an unexpected peak in my LC-MS with a mass that doesn't correspond to my starting material or product.
-
Probable Cause: This is likely a side-product. The identity depends heavily on your synthetic route.
-
Diagnostic Approach:
-
Analyze the Mass: Determine the mass difference from your starting material or product. Does it correspond to the addition or loss of a known fragment?
-
Consider the Reagents: Think about plausible side reactions. If using a coupling agent like EDC, could it have reacted with itself or the solvent? If the synthesis starts from glyoxal and an amine, consider the possibility of quinoxaline formation.[2]
-
-
Recommended Purification Protocol:
-
Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities.
-
Table 1: Common Impurities and Suggested Purification Strategies
| Impurity Type | Potential Origin | Recommended Removal Method |
| Unreacted Starting Material | Incomplete reaction | Acid-Base Extraction, Column Chromatography |
| 1H-Imidazole-2-carboxylic acid | Incomplete amidation, Hydrolysis | Acid-Base Extraction, Recrystallization |
| Imidazole | Decarboxylation of acid precursor | Column Chromatography, Recrystallization |
| Quinoxaline derivatives | Side-reaction with glyoxal precursors | Column Chromatography[2] |
| Oxidized Byproducts | Air oxidation of imidazole ring | Recrystallization with charcoal treatment[3] |
| Polymeric materials | Over-reaction or degradation | Filtration, Recrystallization |
Part 3: Visualization of Workflows and Mechanisms
Visual aids can help clarify complex processes. Below are diagrams representing a general troubleshooting workflow and a potential side-reaction pathway.
General Troubleshooting Workflow
Caption: A logical workflow for impurity troubleshooting.
Potential Side-Reaction: Quinoxaline Formation
This diagram illustrates how a quinoxaline impurity can form if a synthesis using glyoxal is contaminated with an aromatic diamine.
Sources
Technical Support Center: Troubleshooting Low Yield in the Amidation of 1H-Imidazole-2-Carboxylic Acid
Welcome to the technical support center for the amidation of 1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this often-challenging coupling reaction. The unique electronic properties of the imidazole ring can present specific hurdles not commonly encountered with simpler aliphatic or aromatic carboxylic acids. This resource provides a structured, question-and-answer approach to resolving common issues and enhancing reaction yields, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My amidation reaction of 1H-imidazole-2-carboxylic acid is resulting in very low, or no, product yield. What are the most likely causes?
Several factors can contribute to poor yields in this specific amidation. The primary culprits often revolve around the electronic nature of the starting material, inappropriate activation, or suboptimal reaction conditions.
-
Reduced Nucleophilicity of the Imidazole Nitrogen: The imidazole ring itself is basic and can be protonated, which can interfere with the reaction. More importantly, the nitrogen atoms in the ring can coordinate with coupling reagents or metal catalysts, leading to unproductive pathways.
-
Difficulty in Carboxylic Acid Activation: 1H-imidazole-2-carboxylic acid is an electron-deficient heterocyclic carboxylic acid. This can make the carboxyl group less reactive and more challenging to activate compared to electron-rich or simple alkyl carboxylic acids.[1][2]
-
In-situ Salt Formation: The carboxylic acid and the amine starting materials can form an ammonium carboxylate salt. This acid-base reaction effectively removes both reactants from the desired coupling pathway, as the amine is no longer nucleophilic.[3][4]
-
Steric Hindrance: While 1H-imidazole-2-carboxylic acid itself is not exceptionally bulky, steric hindrance can become a significant issue with bulky amine coupling partners.[5][6]
-
Hydrolysis of Activated Intermediates: The presence of even trace amounts of water can lead to the hydrolysis of the activated carboxylic acid species, reverting it to the starting material and preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3]
Q2: I suspect my carboxylic acid is not being activated efficiently. How do I choose the right coupling reagent for this system?
The choice of coupling reagent is critical for the successful amidation of 1H-imidazole-2-carboxylic acid. Standard reagents may not be sufficiently potent.
Recommended Coupling Reagents:
For challenging substrates like 1H-imidazole-2-carboxylic acid, uronium/aminium-based reagents are generally the preferred choice due to their high reactivity.[7][8]
| Coupling Reagent | Structure | Key Features & Considerations |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Generally considered the gold standard for difficult couplings.[7][9][10] The 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-ester intermediate, leading to faster and more complete reactions with less risk of racemization.[9][10] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A very common and effective coupling reagent, though slightly less reactive than HATU.[9][11] The OBt-ester intermediate is less reactive than the OAt-ester.[9] |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | A highly efficient and safer alternative to HOBt/HOAt-based reagents, as it incorporates OxymaPure.[12][13] It has shown excellent performance, sometimes exceeding that of HATU.[13] |
Workflow for Carboxylic Acid Activation and Amide Coupling
Caption: General workflow for amidation.
Q3: What is the optimal base to use, and how does it impact the reaction?
The choice of base is crucial to prevent side reactions and ensure the amine remains nucleophilic.
-
Recommended Bases: Non-nucleophilic, sterically hindered bases are ideal. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the most common choice.[3] Its bulkiness prevents it from competing with the primary/secondary amine as a nucleophile.
-
Why Not Stronger, Less Hindered Bases? Using bases like triethylamine (TEA) can sometimes lead to side reactions, including racemization if a chiral center is present. For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine can be beneficial to minimize racemization.[5][13]
-
Stoichiometry: Typically, 2.0-3.0 equivalents of the base are used. One equivalent neutralizes the acid formed during the activation step (e.g., from the hexafluorophosphate salt of HATU), and the other ensures the amine nucleophile remains deprotonated.
Q4: I'm observing side products in my reaction mixture. What are they, and how can I prevent their formation?
Several side reactions can plague the amidation of 1H-imidazole-2-carboxylic acid.
-
Decarboxylation: Heterocyclic carboxylic acids can be prone to decarboxylation, especially at elevated temperatures.[11][14] If you are heating your reaction, this could be a source of yield loss.
-
Solution: Perform the reaction at room temperature or 0 °C if possible. If heating is necessary, use the lowest effective temperature.
-
-
N-Guanidinylation: If an excess of a uronium/aminium coupling reagent (like HATU or HBTU) is used, it can react with the free amine to form a guanidinium byproduct, capping the amine and preventing it from reacting with the activated acid.[7][13]
-
Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent (e.g., 1.1 equivalents of acid to 1.0 equivalent of HATU). Also, pre-activating the carboxylic acid for a short period (5-15 minutes) before adding the amine can minimize this side reaction.[15]
-
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization is a significant concern.
Q5: My product seems to be formed, but I am having difficulty with purification. What are the best practices for purifying imidazole-containing carboxamides?
The basic nature of the imidazole ring can make purification by standard silica gel chromatography challenging, often leading to tailing and poor separation.[16]
Troubleshooting Purification
Caption: Purification strategies for imidazole carboxamides.
-
Column Chromatography:
-
Basic Modifier: To counteract the acidic nature of silica gel, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your eluent system.[16] This will neutralize the acidic silanol groups and significantly improve peak shape.
-
Alternative Stationary Phase: Consider using basic or neutral alumina instead of silica gel. Alumina is less acidic and can provide better separation for basic compounds.[16]
-
-
Acid-Base Extraction: This is a powerful technique for removing non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). Your basic imidazole product will move into the aqueous layer as a salt.
-
Wash the organic layer to remove any remaining product.
-
Combine the acidic aqueous layers, cool in an ice bath, and carefully basify with a base (e.g., 1 M NaOH or saturated NaHCO₃) until the product precipitates or can be back-extracted into an organic solvent.[16]
-
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-imidazole-2-carboxylic acid (1.0 equivalent).
-
Dissolve the acid in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add HATU (1.05 equivalents) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of ethyl acetate).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL). The desired imidazole-containing product should move into the aqueous layer.
-
Neutralization: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add 2 M NaOH with vigorous stirring until the pH is basic (pH ~9-10), checking with pH paper.
-
Back-Extraction: Extract the now basic aqueous solution with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
References
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-imidazole-2-carboxylic acid.
- Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. (n.d.).
- Apollo Scientific. (2023, May 30). 1-Ethyl-1H-imidazole-2-carboxylic acid.
- Benchchem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Apollo Scientific. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic acid.
- Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cycliz
- Benchchem. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- A review article on synthesis of imidazole deriv
- Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. (2020, December 10). PubMed.
- Chem-Impex. (n.d.). 1-Methyl-1H-imidazole-2-carboxylic acid.
- Catalytic and non-catalytic amidation of carboxylic acid substrates. (2021, June 8).
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. (2010, September 21).
- On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids. (2023, July 11).
- Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.).
- Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub.
- Amidation reactions from the direct coupling of metal carboxyl
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Efficient catalyst-free direct amidation of non-activated carboxylic acids
- Recent advances in the synthesis of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Direct amidation of non‐activated carboxylic acid and amine derivatives catalyzed by TiCp 2 Cl 2 | Request PDF. (n.d.).
- Benchchem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Novel reagents for use as coupling activators and coupling reagents in organic synthesis. (n.d.).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.).
- Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2013, December 19).
- Benchchem. (n.d.).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. (2020, May 19). RSC Publishing.
- Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate?. (2023, April 16).
- QIAGEN. (n.d.).
- Direct Minisci-Type C–H Amidation of Purine Bases. (2022, October 26).
- Imidazole derivatives and process for their preparation. (n.d.).
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- New Trends in Peptide Coupling Reagents. (n.d.).
- Effect of pH and Imidazole on Protein C Purification From Cohn Fraction IV-1 by IMAC. (n.d.). PubMed.
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- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Reaction of diamines with carboxylic acids to form imidazole. (2020, January 1). Chemistry Stack Exchange.
- A green chemistry perspective on catalytic amide bond form
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr. (2015, November 5).
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Technical Support Center: Overcoming Solubility Challenges of 1H-Imidazole-2-carboxamide in Biological Assays
Welcome to the technical support guide for 1H-Imidazole-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure successful and reproducible results in your biological assays.
Section 1: Understanding the Compound: A Physicochemical Profile
At first glance, this compound (CAS: 16093-82-6) presents a physicochemical paradox. Its predicted LogP is negative, suggesting it should be hydrophilic, yet researchers frequently report difficulty dissolving it in standard aqueous buffers. This discrepancy is central to the challenges encountered. The primary obstacles are its high melting point and the capacity for strong intermolecular hydrogen bonding in its solid, crystalline state. These forces create a stable crystal lattice that requires significant energy to disrupt.
The key to solubilization lies in understanding and manipulating its chemical properties, particularly the amphoteric nature of the imidazole ring, which can act as both a weak acid and a weak base[1].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| CAS Number | 16093-82-6[2][3][4][5][6] | Unique identifier for ordering and literature search. |
| Molecular Weight | 111.10 g/mol [2][3] | Necessary for calculating molar concentrations. |
| Appearance | White crystalline solid[2] | Indicates a structured, solid-state form. |
| Melting Point | 312-313 °C (decomposes)[2] | High value suggests strong crystal lattice energy, a primary barrier to dissolution. |
| Predicted LogP | -0.49[3] | Indicates inherent hydrophilicity; the molecule itself is not "oily." |
| Topological Polar Surface Area (TPSA) | 71.77 Ų[3] | High TPSA points to a strong capacity for hydrogen bonding, both with itself (in solid form) and with water (once dissolved). |
| Predicted pKa (Acidic) | 11.61[2] | Refers to the very weakly acidic amide proton. Not useful for solubility manipulation. |
| Predicted pKa (Basic) | ~7.0[1][7] | This is the pKa of the conjugate acid of the imidazole ring. This is the most critical value to target for increasing solubility via pH modification. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in standard phosphate-buffered saline (PBS) at neutral pH?
A: While the molecule is predicted to be hydrophilic (LogP < 0), its powerful self-association via hydrogen bonds in the solid state prevents water molecules from effectively solvating it at neutral pH[8]. The energy required to break apart the crystal lattice is greater than the energy gained from hydration under these conditions. You are fighting against a very stable, organized solid structure.
Q2: What is the best initial approach to solubilizing this compound for a biological assay?
A: For ionizable compounds like this, pH adjustment is the most direct and often most effective first step[9]. By lowering the pH of your solvent, you can protonate the imidazole ring, introducing a positive charge that dramatically increases aqueous solubility. See the protocol in Section 3 for detailed steps.
Q3: Can I use Dimethyl Sulfoxide (DMSO) to make a stock solution? What are the potential issues?
A: Yes, DMSO is a common and effective choice for creating a high-concentration stock solution. As a strong organic solvent, it is excellent at disrupting the intermolecular hydrogen bonds of the compound. However, the primary concern is the compound's potential to "crash out" or precipitate when the DMSO stock is diluted into your final aqueous assay buffer. Furthermore, the final concentration of DMSO in your assay must be carefully controlled, as it can be toxic to cells or inhibit enzyme activity, typically requiring a final concentration of <0.5%.
Q4: How exactly does pH affect the solubility of this compound?
A: The imidazole ring contains two nitrogen atoms. One is a pyrrole-like nitrogen (part of the N-H bond) and the other is a pyridine-like nitrogen with a lone pair of electrons. This second nitrogen is basic, with a pKa of its conjugate acid around 7.0[1][7]. By lowering the pH of the solution to below 6.0, this nitrogen becomes protonated, forming a positively charged imidazolium cation. This charge greatly enhances the molecule's affinity for polar water molecules, leading to a significant increase in solubility.
Q5: Are there alternative solubilizing agents I can use if DMSO and pH adjustment are unsuitable for my assay?
A: Yes, if your assay is sensitive to pH changes or organic solvents, you can explore advanced formulation strategies. Cyclodextrins are a common choice; these are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior[9]. They can encapsulate the less polar parts of your molecule, forming a water-soluble "inclusion complex" that can increase the compound's apparent solubility in aqueous media.
Section 3: Troubleshooting & Step-by-Step Protocols
Guide 1: Systematic Solubility Assessment Workflow
Before committing to a large-scale preparation, a systematic, small-scale approach can save time and resources. This workflow provides a logical progression for identifying the optimal solubilization strategy.
Caption: Decision workflow for troubleshooting solubility.
Guide 2: Protocol for Solubilization by pH Adjustment
This method leverages the basicity of the imidazole ring to achieve aqueous solubility. It is ideal for assays that can tolerate a brief exposure to acidic pH during preparation and are buffered strongly enough to handle the final neutralization.
Protocol Steps:
-
Prepare an Acidic Solvent: Use a dilute acidic solution such as 10-50 mM HCl or a buffer like 50 mM citrate at pH 4.0.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution: Add the acidic solvent dropwise to the solid while vortexing. Aim for a concentrated stock (e.g., 100X the final assay concentration). Use gentle warming (37°C) or sonication if needed to aid dissolution.
-
Confirm Dissolution: Ensure the solution is completely clear with no visible particulates.
-
Neutralization (Self-Validation Step): While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to bring the pH of the stock solution back to your desired final pH (e.g., 7.4).
-
Observe for Precipitation: After neutralization, let the solution sit for 15-30 minutes. Observe carefully for any signs of cloudiness or precipitation. If it remains clear, the compound is soluble under these conditions.
-
Final Dilution: Add the neutralized stock solution to your final assay buffer.
Guide 3: Protocol for Using Co-solvents (DMSO)
This is the preferred method when pH manipulation is not possible. The key is to validate that the compound remains soluble upon dilution into the aqueous assay medium (i.e., its kinetic solubility).
Protocol Steps:
-
Weigh Compound: Accurately weigh the this compound.
-
Prepare DMSO Stock: Add 100% DMSO to the solid to create a high-concentration stock solution (e.g., 20-100 mM). Vortex, sonicate, or warm gently until fully dissolved. Store this stock at -20°C or -80°C, protected from moisture.
-
Kinetic Solubility Test (Self-Validation Step):
-
Prepare a series of dilutions of your DMSO stock directly into your final assay buffer.
-
For example, add 2 µL of a 10 mM stock to 98 µL of buffer (yields 200 µM solution with 2% DMSO).
-
Vortex immediately and let it stand at room temperature for at least 1 hour.
-
Visually inspect each dilution for signs of precipitation. The highest concentration that remains clear is your working kinetic solubility limit. Never assume your final working solution is fully dissolved without this check.
-
-
Assay Preparation: When preparing your experiment, always add the DMSO stock to the final buffer last, while vortexing, to ensure rapid dispersion and minimize localized high concentrations that can cause precipitation.
Guide 4: Advanced Solubilization: Cyclodextrin Encapsulation
When both pH and co-solvents are incompatible with an assay, cyclodextrins offer a solution by forming a host-guest complex.
Caption: Mechanism of cyclodextrin-mediated solubilization.
This technique requires empirical testing to find the best type of cyclodextrin (e.g., HP-β-CD) and the optimal molar ratio of cyclodextrin to your compound.
Section 4: Assay Compatibility Guide
The choice of solubilization method can directly impact your experimental results. This table provides general guidance on compatibility.
Table 2: Compatibility of Solubilization Methods with Common Biological Assays
| Solubilization Method | Cell-Based Assays (e.g., Viability, Signaling) | Enzyme Kinetic Assays | Immunoassays (e.g., ELISA) |
| pH Adjustment | Use with Caution. Cells are sensitive to pH shifts. Ensure the final buffer has sufficient capacity to maintain physiological pH. | Generally Compatible. Ensure the final pH is optimal for enzyme activity and stability. | Compatible. Most immunoassay buffers are robust. |
| DMSO Co-solvent | Compatible up to ~0.5% final concentration. Higher levels are often cytotoxic. Always run a vehicle control (buffer + same % DMSO). | Use with Caution. DMSO can denature proteins or directly inhibit enzymes. Determine the enzyme's tolerance to DMSO beforehand. | Generally Compatible. Check for interference with antibody-antigen binding at your working concentration. |
| Cyclodextrins | Generally Compatible. Often used in drug delivery formulations. Can sometimes interact with cell membranes. | Use with Caution. The cyclodextrin could potentially interact with the enzyme or substrate, altering kinetics. | Compatible. Less likely to interfere than organic solvents. |
References
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LookChem. (n.d.). Cas 16093-82-6, 1H-Imidazol-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling. Retrieved from [Link]
-
Solubility of Things. (n.d.). Imidazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Imidazole-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). CID 158204709 | C8H10N6O2. Retrieved from [Link]
-
Bouling Chemical Co., Limited. (n.d.). 1H-Imidazole-2-Carboxaldehyde | Properties, Applications & Safety Data. Retrieved from [Link]
-
MDPI. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
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PubChem. (n.d.). Imidazole. Retrieved from [Link]
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Hopax. (n.d.). Imidazole: A Versatile pH Buffer in Laboratory and Industrial Settings. Retrieved from [Link]
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bioRxiv. (2021). Evaluation of Log P, pKa and Log D Predictions from the SAMPL7 Blind Challenge. Retrieved from [Link]
- ResearchGate. (2011). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. Retrieved from https://www.researchgate.net/figure/Solubility-of-b-1H-imidazole-2-methyl-1Himidazole-2-benzimidazole-9_fig2_260032597
-
PubMed Central (PMC). (2023). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Retrieved from [Link]
-
eScholarship. (2022). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-substituted 1H-Imidazole-2-carboxamide Synthesis
Welcome to the technical support center for the synthesis of N-substituted 1H-imidazole-2-carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields and purity.
Introduction
The N-substituted 1H-imidazole-2-carboxamide core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis, typically involving the coupling of 1H-imidazole-2-carboxylic acid or its derivatives with a primary or secondary amine, can present several challenges. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers in the field:
Q1: My amide coupling reaction is giving a very low yield. What are the most likely causes?
A1: Low yields in the synthesis of N-substituted 1H-imidazole-2-carboxamides can stem from several factors. The most common culprits are inefficient activation of the carboxylic acid, unfavorable reaction kinetics due to steric hindrance, or the use of inappropriate reaction conditions. It is also possible that side reactions are consuming your starting materials or product. A systematic approach to troubleshooting, starting with the choice of coupling reagent and reaction parameters, is crucial.
Q2: I am observing an insoluble white precipitate in my reaction mixture when using carbodiimide coupling agents like EDC or DCC. What is this and how can I deal with it?
A2: The white precipitate is likely the corresponding urea byproduct (e.g., N,N'-dicyclohexylurea (DCU) when using DCC). While EDC and its urea byproduct are generally water-soluble, DCU is notoriously insoluble in most organic solvents. To address this, you can either filter the reaction mixture to remove the precipitate before workup or choose a water-soluble carbodiimide like EDC to simplify purification.
Q3: My purified product seems to have a persistent impurity with a similar polarity. What could it be?
A3: A common and often problematic side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea byproduct.[1][2] This occurs when the activated O-acylisourea intermediate rearranges to the more stable, but unreactive, N-acylurea.[2] This impurity can be difficult to separate from the desired amide product due to similar polarities. Optimizing the reaction conditions, such as using an additive like HOBt or working at lower temperatures, can help to suppress this side reaction.[3]
Q4: I am working with a chiral amine, and I'm concerned about racemization. Which coupling conditions are best to preserve stereochemical integrity?
A4: Racemization is a significant concern when coupling chiral amines, especially when the stereocenter is at the α-position to the reacting amine. The formation of a 5(4H)-oxazolone intermediate is a primary pathway for racemization.[4] To minimize this, it is recommended to use coupling reagents known for low racemization potential, such as HATU or COMU, often in combination with a non-nucleophilic base like DIPEA.[4][5] Performing the reaction at lower temperatures can also help to preserve the stereochemical integrity of your product.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of N-substituted 1H-imidazole-2-carboxamides.
Problem 1: Low or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows mainly unreacted starting materials (1H-imidazole-2-carboxylic acid and amine).
-
The isolated yield of the desired amide is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Carboxylic Acid Activation | The carboxylic acid group of 1H-imidazole-2-carboxylic acid needs to be activated to react with the amine. If the activation is incomplete or the activated species is unstable, the reaction will not proceed efficiently. | Optimize the Coupling Reagent: Consider using a more robust coupling reagent. For sterically hindered substrates, uronium/aminium salts like HATU or HBTU are often more effective than carbodiimides.[5] Carbonyldiimidazole (CDI) can also be a good choice as it forms a stable acylimidazolide intermediate.[6][7] Use an Additive: With carbodiimides like EDC, the addition of 1-hydroxybenzotriazole (HOBt) or its derivatives can improve efficiency and suppress side reactions.[3] |
| Steric Hindrance | Bulky substituents on either the amine or the imidazole ring can sterically hinder the approach of the reactants, leading to slow reaction rates. | Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. However, be cautious as excessive heat can lead to side reactions or decomposition. Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration until the starting materials are consumed. |
| Inappropriate Solvent | The choice of solvent can significantly impact the solubility of reactants and the reaction rate. | Solvent Screening: Common solvents for amide coupling include DMF, DCM, and THF. If solubility is an issue, consider a more polar aprotic solvent. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants and reagents can lead to incomplete conversion. | Verify Stoichiometry: Typically, a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) relative to the carboxylic acid is used to drive the reaction to completion. |
Experimental Protocol: General Amide Coupling using HATU
-
To a solution of 1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Formation of N-Acylurea Side Product
Symptoms:
-
Presence of a significant impurity in the crude product with a similar polarity to the desired amide.
-
Mass spectrometry analysis may show a peak corresponding to the desired product + isocyanate fragment from the carbodiimide.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Rearrangement of O-Acylisourea | The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide, can undergo an intramolecular rearrangement to the more stable N-acylurea.[2] This is more prevalent in the absence of a good nucleophile to intercept the intermediate. | Use of Additives: Additives like HOBt or HOSu react with the O-acylisourea to form an active ester, which is less prone to rearrangement and readily reacts with the amine. Control Stoichiometry: Avoid a large excess of the carbodiimide reagent. |
| Slow Nucleophilic Attack | If the amine is sterically hindered or a poor nucleophile, the rate of the desired amidation reaction will be slow, allowing more time for the rearrangement to the N-acylurea to occur. | Pre-activation: Allow the carboxylic acid to react with the coupling reagent and additive for a short period (15-30 minutes) before adding the amine. This ensures the formation of the active ester intermediate. Optimize Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rearrangement. A careful optimization of the reaction temperature is necessary. |
Visualizing the N-Acylurea Formation Pathway:
Caption: Competing pathways in carbodiimide-mediated amide coupling.
Problem 3: Purification Challenges
Symptoms:
-
Difficulty in separating the product from starting materials or byproducts by column chromatography.
-
Product is highly polar and streaks on the silica gel column.
-
Residual metal contamination from catalyst.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Polarity of Product | The imidazole ring and the amide functionality contribute to the high polarity of the target compounds, making them challenging to elute from normal-phase silica gel and prone to tailing. | Modify Mobile Phase: For normal-phase chromatography, consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can help to reduce tailing by neutralizing the acidic sites on the silica gel.[8] Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reverse-phase chromatography (e.g., C18 silica) with a water/acetonitrile or water/methanol mobile phase can be an effective alternative.[9] |
| Co-elution of Impurities | The polar nature of the product can lead to co-elution with polar impurities, such as unreacted 1H-imidazole-2-carboxylic acid or the urea byproduct from EDC. | Aqueous Workup: A thorough aqueous workup can remove many polar impurities. Washing the organic layer with a dilute acid solution can help to remove basic impurities, while a wash with a dilute base can remove acidic impurities. Recrystallization: If the product is a solid, recrystallization can be a highly effective method for final purification. |
| Residual Metal Catalyst | If a metal-based catalyst was used in a preceding step (e.g., for the synthesis of a substituted imidazole precursor), residual metal can contaminate the final product. | Chelating Resins: Use a chelating resin to scavenge the residual metal. Aqueous Washes: Certain metal salts can be removed with aqueous washes, sometimes with the aid of a chelating agent like EDTA in the aqueous phase. |
Conclusion
The synthesis of N-substituted 1H-imidazole-2-carboxamides, while a common transformation, requires careful optimization of reaction conditions to achieve high yields and purity. By understanding the potential pitfalls and having a systematic approach to troubleshooting, researchers can overcome these challenges. This guide provides a starting point for addressing common issues, but it is important to remember that each specific substrate combination may require unique optimization.
References
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Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1707. [Link]
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Klöckner, U., & Doye, S. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4686-4689. [Link]
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van der Meijden, P. F., & van der Weegen, R. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6843-6851. [Link]
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Tripathi, A., & Malviya, N. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Biomedical and Pharmacology Journal, 16(2). [Link]
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O'Brien, Z., & Dudley, G. B. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3767-3780. [Link]
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Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (2012). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]
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De Geyter, E., De Smet, M., & De Clerck, K. (2014). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. ResearchGate. [Link]
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Gupta, N., & Pathak, D. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(5), 559. [Link]
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Movassaghi, M., & Hill, M. D. (2007). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N, N ‘-Carbonyldiimidazole: The Role of Acid Catalysis. The Journal of organic chemistry, 72(15), 5839-5842. [Link]
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Brown, R. S., & Ulan, J. G. (1983). Hydrolysis of imidazole-containing amide acetals. Journal of the American Chemical Society, 105(8), 2382-2388. [Link]
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van der Meijden, P. F., & van der Weegen, R. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(41), 11421-11428. [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
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Kumar, A., & Sharma, S. (2015). Synthesis of Bioactive Imidazoles: A Review. International Journal of Modern Chemistry, 7(2), 60-80. [Link]
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Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837-846. [Link]
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Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Nishiyama, Y., Tanaka, M., Saito, S., Ishizuka, S., Mori, T., & Kurita, K. (1999). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 47(4), 576-578. [Link]
-
Ghorbani-Vaghei, R., & Malaeke, S. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. RSC Advances, 15(38), 30588-30602. [Link]
-
Ramazani, A., Souldozi, A., & Joo, S. W. (2016). Synthesis of N-acylurea derivatives from carboxylic acids and N, N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 128(2), 275-280. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
Hättasch, T., Nieger, M., & Bräse, S. (2020). Triazole groups as biomimetic amide groups in peptides can trigger racemization. Arkivoc, 2020(3), 1-11. [Link]
-
Acar, Ç., & Acar, E. T. (2018). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo [1, 2-a] pyrimidine containing tri/tetrasubstituted imidazole derivatives. Molecules, 23(10), 2537. [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. [Link]
-
Jencks, W. P., & Kirsch, J. F. (1962). Imidazole Catalysis. ResearchGate. [Link]
-
Agustina, S., & Kok, K. Y. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(8), 3377. [Link]
-
Lammel, T., Kitanovski, Z., & Grgić, I. (2019). Separation and quantification of imidazoles in atmospheric particles using LC–Orbitrap‐MS. Journal of Separation Science, 42(23), 3565-3574. [Link]
-
Syamaiah, K., Laxmaiah, K., & Ram, B. (2014). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond, reported by Syamaiah et al. (2014). ResearchGate. [Link]
-
Li, Y., Wang, Y., & Liu, Y. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. [Link]
-
McKay, M. J., & Bode, J. W. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Begtrup, M. (2025). The decarbonylation reaction of imidazole-2-carbaldehydes in ethanol. ResearchGate. [Link]
-
Wang, Y., Li, Y., & Liu, Y. (2023). Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO 2 Separation and Purification. Industrial & Engineering Chemistry Research, 62(14), 6045-6053. [Link]
-
O'Connell, J. F., & Rapoport, H. (1989). Improved Synthesis of Imidazole-2-carboxaldehyde, Imidazole-2-carboxylic Acid, and Ethyl Imidazole-2-carboxylate. The Journal of Organic Chemistry, 54(8), 1813-1815. [Link]
-
Szymańska, E., & Wujec, M. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3045. [Link]
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- 3. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
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- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1H-Imidazole-2-carboxamide and Prevention of Side Reactions
Welcome to the technical support center for the synthesis of 1H-Imidazole-2-carboxamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a molecule of significant interest in medicinal chemistry, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate common side reactions and optimize your synthetic strategy.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound can be approached through several primary routes, each with its own set of advantages and potential challenges. The choice of pathway often depends on the availability of starting materials, scale, and desired purity profile. The three most common strategies converge on key intermediates like 1H-imidazole-2-carboxylic acid or 2-cyanoimidazole.
Caption: Common synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems in real-time.
Q1: My final product is contaminated with significant amounts of imidazole. What is the likely cause and how can I prevent it?
A1: The presence of imidazole as a major impurity strongly suggests that decarboxylation of the 1H-imidazole-2-carboxylic acid intermediate has occurred. The imidazole-2-carboxylic acid is known to be thermally labile.[1]
-
Causality: The C2-carboxyl group is susceptible to elimination as CO₂, particularly when heated in solution or during workup procedures under non-neutral pH conditions. This side reaction is often irreversible and leads to a direct loss of your key intermediate.
-
Preventative Measures:
-
Temperature Control: When synthesizing or handling 1H-imidazole-2-carboxylic acid, maintain low temperatures. During the removal of solvents after its synthesis (e.g., from an aqueous oxidation reaction), use a rotary evaporator at room temperature or below.[1]
-
Avoid Strong Heating: Do not heat solutions containing the carboxylic acid intermediate for extended periods. If heating is necessary for a subsequent amidation step, it should be done carefully and for the minimum time required.
-
Purification Strategy: Purify the carboxylic acid intermediate at low temperatures. If recrystallization is performed, choose a solvent system that allows for crystallization at or below room temperature.
-
Q2: My yield is consistently low, and I isolate a large amount of unreacted 1H-imidazole-2-carboxylic acid after the amidation step. Why is the coupling reaction incomplete?
A2: This is a classic issue of incomplete amidation. The carboxylic acid needs to be "activated" to react efficiently with an amine source (like ammonia or an ammonium salt) to form the carboxamide. Failure to achieve full activation or suboptimal reaction conditions will result in the recovery of starting material.
-
Causality: Standard amide coupling reagents (e.g., EDC, HATU, DCC) work by forming a highly reactive intermediate with the carboxylic acid. This intermediate is then susceptible to nucleophilic attack by the amine. Factors like stoichiometry, solvent polarity, pH, and steric hindrance can all impede this process.
-
Optimization Protocol:
-
Choice of Coupling System: For simple carboxamides, a carbodiimide-based system like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is effective and cost-efficient. For more challenging or acid-sensitive substrates, phosphonium-based reagents like PyBOP or HATU may offer higher yields.
-
Stoichiometry: Ensure you are using a slight excess of the coupling agent (e.g., 1.1-1.2 equivalents) and the amine source.
-
Solvent: Use an anhydrous, non-protic polar solvent such as DMF or NMP to ensure all reagents are fully dissolved and do not interfere with the activated intermediate.[2]
-
Base: The reaction often requires a non-nucleophilic base, such as DIPEA or triethylamine, to neutralize any acid salts formed and to deprotonate the ammonium source, freeing the amine for reaction. Use 2-3 equivalents.
-
Reaction Monitoring: Track the reaction's progress using TLC or LC-MS to determine the optimal reaction time and confirm the consumption of the starting carboxylic acid.
-
Q3: I am attempting to synthesize the carboxamide directly from 2-cyanoimidazole, but my product is a mixture of the desired amide and the carboxylic acid. How can I improve selectivity?
A3: The hydrolysis of a nitrile to a primary amide is a well-known transformation, but it is often difficult to stop the reaction cleanly at the amide stage, as the amide can undergo further hydrolysis to the carboxylic acid under the same conditions.
-
Causality: Both acid- and base-catalyzed hydrolysis of the nitrile proceed through the amide intermediate. If the reaction conditions (temperature, concentration of catalyst, time) are too harsh, the rate of amide hydrolysis becomes competitive with the rate of nitrile hydration, leading to the formation of the carboxylic acid byproduct.
-
Strategies for Controlled Hydration:
-
Mild Acid Catalysis: Use a polyphosphoric acid (PPA) or a mixture of concentrated sulfuric acid in acetic acid at carefully controlled, moderate temperatures (e.g., 50-80°C). The reaction should be quenched as soon as the starting nitrile is consumed (monitored by TLC/GC).
-
Enzymatic Hydrolysis: Consider using a nitrile hydratase enzyme. These enzymes are highly selective for the conversion of nitriles to amides and operate under very mild, neutral pH conditions, completely avoiding over-hydrolysis.
-
Metal-Catalyzed Hydration: Certain platinum or ruthenium catalysts can mediate the selective hydration of nitriles. While effective, this method can be more expensive and require specialized equipment.
-
Q4: When using an N-protected imidazole for a lithiation-carboxylation route, my results are inconsistent, with multiple unidentified byproducts. What are the most critical parameters to control?
A4: Organolithium chemistry requires stringent control over reaction conditions. Inconsistency and byproduct formation typically point to issues with moisture, temperature, or stoichiometry.
-
Causality: 2-Lithioimidazoles are highly reactive and will react with any available electrophile, including water, oxygen, and even some solvents at higher temperatures. Incomplete lithiation leaves starting material, while side-reactions with the solvent or premature quenching can lead to a complex product mixture.
-
Critical Parameters:
-
N-Protection: The imidazole N-H is acidic and will be deprotonated before C2. Protecting this position is mandatory. Groups like TBDMS (t-butyldimethylsilyl) or a tertiary amide function have been shown to be effective for directing C5-lithiation, while other groups are better for C2-lithiation.[3] The choice of protecting group is critical for directing the regioselectivity of the lithiation.[4][5][6]
-
Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum), and all solvents (typically THF or diethyl ether) must be anhydrous. Reactions must be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Temperature: The lithiation step must be performed at low temperatures, typically -78°C (a dry ice/acetone bath), to prevent side reactions and decomposition of the lithiated intermediate.
-
Reagent Quality: Use a recently titrated solution of butyllithium to ensure accurate stoichiometry.
-
Quenching: The carboxylation should be performed by quenching the lithiated species with a source of dry CO₂, such as bubbling dry CO₂ gas through the solution or pouring the reaction mixture over crushed dry ice.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of the imidazole-2-carboxaldehyde oxidation route?
A1: This route is often favored for its operational simplicity and high yields of the carboxylic acid intermediate.[1][7] The starting material, imidazole-2-carboxaldehyde, can be synthesized from inexpensive bulk chemicals.[7] The oxidation step itself uses a common and safe reagent (hydrogen peroxide) in water, which aligns with green chemistry principles. The main challenge, as noted in the troubleshooting section, is managing the thermal lability of the product.[1]
Q2: How can I effectively purify the final this compound product?
A2: The purification strategy depends on the nature of the impurities.
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture) is often the most effective method for obtaining highly pure material.
-
Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel chromatography is standard. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM, is typically required to prevent streaking of the polar imidazole compound on the acidic silica gel.
-
Acid-Base Extraction: The basic nature of the imidazole ring can be exploited. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid will extract the desired product and other basic impurities into the aqueous layer. The aqueous layer can then be basified to precipitate the purified product, which is then filtered or extracted.[8]
Q3: Can side reactions occur during the formation of the imidazole ring itself?
A3: Yes. Depending on the chosen method for constructing the imidazole core, various side reactions can occur. For instance, in syntheses involving the reaction of dicarbonyl compounds with aldehydes and ammonia (a Radziszewski-type reaction), the reaction conditions can lead to the formation of other N-heterocycles like pyrazines or substituted imidazoles if the precursors are not symmetrical.[9][10] When using glyoxal with aromatic diamines, quinoxaline-type impurities can also form as byproducts.[8] Careful selection of the core synthesis method is crucial to avoid these issues from the outset.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of 1H-Imidazole-2-carboxylic Acid via Oxidation (Adapted from ChemicalBook[1])
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in deionized water.
-
Addition: Cool the solution in an ice bath. Slowly add 30% aqueous hydrogen peroxide (H₂O₂) solution (approx. 3.5 eq) dropwise, ensuring the internal temperature remains below 20°C.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 72 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.
-
Workup: Once complete, concentrate the reaction mixture in vacuo at room temperature (<25°C) to avoid decarboxylation. This will yield a white crystalline solid.
-
Purification: Wash the resulting solid with a cold mixture of diethyl ether/water (4:1 v/v) to remove any residual peroxide. Dry the solid under vacuum to yield pure 1H-imidazole-2-carboxylic acid.
Protocol 2: General Amidation of 1H-Imidazole-2-carboxylic Acid using EDC/HOBt
-
Setup: Under an inert atmosphere (Argon or N₂), dissolve 1H-imidazole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine source (e.g., ammonium chloride, 1.2 eq) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base such as DIPEA or triethylamine (2.5 eq) to the mixture and stir for 10 minutes.
-
Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography (silica gel, DCM/MeOH gradient) or recrystallization to afford the pure this compound.
Section 5: Data Summary
Table 1: Comparison of Common Amidation Conditions
| Parameter | Method 1: EDC/HOBt | Method 2: Acyl Chloride | Method 3: HATU |
| Activation | Carbodiimide-mediated | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Phosphonium-based |
| Solvent | DMF, DCM, MeCN | DCM, Toluene (anhydrous) | DMF, NMP (anhydrous) |
| Temperature | 0°C to Room Temp | 0°C to Reflux | Room Temp |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Key Side Reactions | Racemization (if chiral), formation of N-acylurea byproduct. | Decomposition of sensitive substrates, harsh conditions (HCl gas evolution). | High cost of reagent. |
| Workup | Aqueous wash to remove urea and HOBt byproducts. | Requires careful quenching of excess reagent. | Aqueous wash. |
| Best For | General purpose, scalable syntheses. | Robust, non-sensitive substrates. | Acid-sensitive substrates, rapid coupling. |
Section 6: Visualizations
Caption: Troubleshooting flowchart for this compound synthesis.
References
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. RSC Publishing. Available at: [Link]
-
Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available at: [Link]
-
ResearchGate. Synthesis of compounds 1H-imidazole-2-carboxylic acid 73. Available at: [Link]
-
ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde. Available at: [Link]
-
The Journal of Organic Chemistry. An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. ACS Publications. Available at: [Link]
-
Organic & Biomolecular Chemistry. Recent advances in the synthesis of imidazoles. RSC Publishing. Available at: [Link]
-
The Journal of Organic Chemistry. 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. ACS Publications. Available at: [Link]
-
ResearchGate. An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. Available at: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]
-
National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]
-
ACS Omega. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Publications. Available at: [Link]
- Google Patents. Method for producing imidazole-2-carboxylate derivative or salt thereof.
- Google Patents. Imidazole derivatives, processes for preparing them and their uses.
- Google Patents. Process for the preparation of 2-cyanoimidazole compounds.
-
ResearchGate. Main reaction pathways for the formation of 1H-imidazole derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Available at: [Link]
- Google Patents. Process for preparing 2-cyanoimidazole compounds by reaction of an amino ketone compound.
Sources
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- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Protecting groups for 5-lithiation in the syntheses of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Stability testing of 1H-Imidazole-2-carboxamide under different pH and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for understanding and managing the stability of 1H-Imidazole-2-carboxamide under various experimental conditions. As Senior Application Scientists, we have synthesized critical technical data with practical, field-tested insights to help you navigate potential challenges in your research and development workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is principally influenced by pH, temperature, and light.[1][2] The molecule contains an imidazole ring and a carboxamide group, both of which are susceptible to degradation under certain conditions. The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base, making its stability pH-dependent.[3][4] The carboxamide group is prone to hydrolysis, especially under strong acidic or basic conditions.[5][6][7]
Q2: What are the expected degradation pathways for this compound?
A2: The primary degradation pathway is the hydrolysis of the carboxamide group to yield 1H-imidazole-2-carboxylic acid and ammonia.[5][6] This reaction can be catalyzed by both acid and base.[5] Under oxidative stress, the imidazole ring itself can be susceptible to degradation, potentially leading to ring-opening products.[8] Photodegradation can also occur, leading to various decomposition products.[8][9]
Q3: How should I design a stability study for this compound?
A3: A comprehensive stability study should follow the principles outlined in the ICH Q1A(R2) guideline.[1][10][11][12][13] This involves subjecting the compound to a range of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to identify potential degradation products and establish the intrinsic stability of the molecule.[2][14] This process, known as forced degradation, is crucial for developing and validating a stability-indicating analytical method.[14][15]
Q4: What is a "stability-indicating method," and why is it important?
A4: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[14] It is essential for reliably tracking the degradation of this compound over time and ensuring the quality and safety of a drug product.[1][14] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a commonly used technique for this purpose.[16][17]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in an aqueous solution at room temperature.
-
Possible Cause: The pH of your solution may be highly acidic or basic. Amide hydrolysis is significantly accelerated at pH extremes.[5][18]
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is outside the range of 4-8, adjust it using a suitable buffer system. For many imidazole compounds, a pH range of 3 to 10 is considered relatively stable.[17]
-
Store aqueous solutions at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis.
-
Protect the solution from light to prevent photodegradation.[17]
-
Issue 2: Multiple unknown peaks appear in the HPLC chromatogram after storing the compound under accelerated temperature conditions.
-
Possible Cause: Thermal degradation has occurred, leading to the formation of multiple degradation products. The carboxamide group and the imidazole ring can both degrade under heat.[19]
-
Troubleshooting Steps:
-
Confirm the identity of the main peak as this compound using a reference standard.
-
Attempt to identify the major degradation products using LC-MS to obtain their mass-to-charge ratios (m/z).[19] The primary degradation product is likely 1H-imidazole-2-carboxylic acid.
-
Re-evaluate the storage temperature. If accelerated conditions (e.g., 40°C) lead to excessive degradation, consider using intermediate conditions (e.g., 30°C) as per ICH guidelines.[1]
-
Ensure your HPLC method has adequate resolution to separate all degradation products from the parent compound.
-
Issue 3: The concentration of this compound decreases, but no major degradation peak is observed in the chromatogram.
-
Possible Cause 1: Poor solubility or precipitation. The degradation product, 1H-imidazole-2-carboxylic acid, may have different solubility characteristics than the parent amide, potentially precipitating out of solution.
-
Troubleshooting Steps:
-
Visually inspect the sample for any precipitate.
-
If precipitation is observed, try to dissolve it by altering the solvent composition or pH and re-inject it into the HPLC.
-
Consider using a different diluent for your stability samples that can solubilize both the parent compound and its expected degradation products.
-
-
Possible Cause 2: Formation of non-UV active degradation products. Some degradation pathways might lead to products that do not absorb UV light at the detection wavelength used.
-
Troubleshooting Steps:
-
Analyze the samples using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) to detect non-chromophoric compounds.
-
Perform a mass balance study to account for the loss of the parent compound. The sum of the parent compound and all degradation products should ideally be close to 100% of the initial concentration.
-
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following table summarizes the expected degradation behavior based on general principles of amide and imidazole chemistry. The degradation rate is often described by first-order kinetics.[9][19]
| Condition | Stressor | Expected Degradation Rate | Primary Degradation Product |
| pH | 0.1 M HCl | High | 1H-imidazole-2-carboxylic acid |
| pH 4-7 | Low | - | |
| 0.1 M NaOH | High | 1H-imidazole-2-carboxylic acid | |
| Temperature | 4°C | Very Low | - |
| 25°C | Low | - | |
| 40°C | Moderate | 1H-imidazole-2-carboxylic acid and other minor degradants | |
| 60°C | High | 1H-imidazole-2-carboxylic acid and other minor degradants |
Note: The actual degradation rates will depend on the specific experimental conditions, including the solvent system and the presence of other excipients.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound under the same conditions.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.[10]
3. Sample Analysis:
-
At appropriate time points, withdraw samples.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base and acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase:
-
Aqueous Phase: A buffer such as 20 mM potassium phosphate with the pH adjusted to a slightly acidic value (e.g., pH 3.0) can help to achieve good peak shape for the imidazole compound.[20]
-
Organic Phase: Acetonitrile or methanol.
-
-
Gradient Elution: Start with a low percentage of the organic phase and gradually increase it to elute the parent compound and any potential degradation products.
2. Detection:
-
Use a UV detector set at the lambda max of this compound (typically around 210-230 nm for imidazoles).[16]
-
A photodiode array (PDA) detector is recommended to check for peak purity.
3. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
Visualizations
Caption: Potential degradation pathways for this compound.
Sources
- 1. youtube.com [youtube.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. quora.com [quora.com]
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- 8. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 12. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
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- 20. benchchem.com [benchchem.com]
Technical Support Center: Characterization of 1H-Imidazole-2-carboxamide Derivatives
Welcome to the technical support center for the characterization of 1H-Imidazole-2-carboxamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this important class of compounds. The unique physicochemical properties of the imidazole ring, coupled with the carboxamide group, can present a variety of analytical hurdles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the characterization of this compound derivatives.
Q1: Why am I observing significant peak tailing for my this compound derivative in reverse-phase HPLC?
A1: Peak tailing is a frequent issue with imidazole-containing compounds due to their basic nature. The lone pair of electrons on the imidazole nitrogen can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape.[1]
-
Quick Solution: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This will mask the active sites on the stationary phase. Alternatively, use a base-deactivated column or a column with a different stationary phase chemistry (e.g., polymer-based).
Q2: My this compound derivative shows low recovery during solid-phase extraction (SPE). What could be the cause?
A2: Low recovery in SPE can be attributed to several factors. The compound may be irreversibly binding to the sorbent material, especially if there are strong secondary interactions.[2] Additionally, the elution solvent may not be strong enough to completely desorb the analyte.
-
Quick Solution: Ensure the pH of the sample and wash solutions are optimized to maintain the desired charge state of your compound. For non-polar interactions, a stronger elution solvent may be needed. If using a silica-based sorbent, deactivating it with a base might mitigate irreversible adsorption.[2] Consider using a different type of SPE cartridge, such as a polymeric one like Oasis HLB, which can offer different selectivity.[3]
Q3: I am struggling to obtain a clean 1H NMR spectrum of my this compound derivative. The peaks are broad, especially the N-H protons.
A3: Broad N-H peaks are common and can be due to several factors, including proton exchange with residual water in the NMR solvent, tautomerism of the imidazole ring, and quadrupolar relaxation of the nitrogen atom.[4]
-
Quick Solution: Use a deuterated solvent that is as dry as possible. Adding a small amount of D2O and re-acquiring the spectrum can help identify exchangeable protons as they will disappear or decrease in intensity. For tautomerism, variable temperature NMR experiments can sometimes resolve the exchanging species.[4]
Q4: My this compound derivative seems to be degrading during analysis. What are the likely degradation pathways?
A4: Imidazole moieties can be susceptible to oxidation and photodegradation.[5] The carboxamide group can undergo hydrolysis, especially under strong acidic or basic conditions.[6]
-
Quick Solution: Protect your samples from light by using amber vials.[6] Avoid extreme pH conditions in your sample preparation and analytical methods. If oxidation is suspected, de-gas your solvents and consider adding an antioxidant to your sample if it doesn't interfere with the analysis.[6]
II. Troubleshooting Guides
This section provides more detailed troubleshooting advice for specific analytical techniques.
A. High-Performance Liquid Chromatography (HPLC)
-
Figure 1: Troubleshooting workflow for common HPLC issues.
Problem: Co-elution of the target compound with starting materials or impurities. [2]
-
Causality: The polarity of your this compound derivative is very similar to that of the impurities, making separation difficult with the current method.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: If using an isocratic method, switch to a gradient elution.[2] If already using a gradient, make it shallower to increase the resolution between closely eluting peaks.
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both. Methanol can provide different hydrogen bonding interactions that may improve separation.[7]
-
Modify the Mobile Phase pH: The charge state of your imidazole derivative and any ionizable impurities will change with pH. Adjusting the pH of the aqueous portion of your mobile phase can alter retention times and improve separation.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is needed. Consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can provide pi-pi or dipole-dipole interactions.
-
B. Mass Spectrometry (MS)
Problem: Difficulty in interpreting the fragmentation pattern of a this compound derivative.
-
Causality: The fragmentation of imidazole-containing compounds can be complex. While the imidazole ring itself is relatively stable, the substituents can undergo characteristic losses.[8][9]
-
Troubleshooting Steps:
-
Identify the Molecular Ion: First, confirm the presence of the correct molecular ion ([M+H]+ in positive ion mode or [M-H]- in negative ion mode).
-
Look for Characteristic Losses:
-
Carboxamide Group: Expect to see losses related to the carboxamide functionality, such as the loss of NH3 or CO.[8]
-
Imidazole Ring Substituents: The substituents on the imidazole ring will fragment according to their own chemical nature.
-
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain accurate mass measurements of the fragment ions. This will allow you to determine their elemental composition and propose logical fragmentation pathways.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments by isolating the molecular ion and fragmenting it. This will provide a clean fragmentation spectrum and help in elucidating the structure.[3]
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Tautomerism of the imidazole ring complicates spectral interpretation.
-
Causality: The proton on the imidazole nitrogen can exist on either nitrogen atom, leading to two tautomeric forms (1H and 3H).[4] If the exchange between these forms is slow on the NMR timescale, you may see two sets of signals. If the exchange is fast, you will see an averaged spectrum.
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to understand the dynamics of the tautomeric exchange.[4] At low temperatures, the exchange may be slowed down enough to observe both tautomers. At high temperatures, the exchange may become fast enough to see sharp, averaged signals.
-
2D NMR Experiments:
-
HSQC/HMBC: These experiments can help to assign the proton and carbon signals and to identify which protons are coupled to which carbons. This can be invaluable in distinguishing between tautomers.
-
NOESY/ROESY: These experiments can show through-space correlations, which can help to determine the predominant tautomer in solution.
-
-
III. Experimental Protocols
A. Protocol 1: Reverse-Phase HPLC-UV Analysis of a this compound Derivative
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound derivative.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound).
-
-
Self-Validation:
-
Run a blank (injection of the mobile phase) to ensure there are no system peaks.
-
Inject a known standard to determine the retention time and peak shape.
-
If peak tailing is observed, add 0.1% triethylamine to both mobile phases and re-equilibrate the system.
-
B. Protocol 2: LC-MS/MS Analysis for Identification and Quantification
This protocol is suitable for sensitive detection and structural confirmation.
-
Sample Preparation:
-
Prepare samples as described in Protocol 1, but at a lower concentration (e.g., 1-10 µg/mL).
-
If analyzing from a complex matrix (e.g., plasma, tissue), perform a suitable extraction (e.g., protein precipitation followed by SPE).[3]
-
-
LC-MS/MS Conditions:
-
LC System: Use the HPLC conditions from Protocol 1, or a UPLC system for faster analysis.
-
Mass Spectrometer: A triple quadrupole or Q-TOF instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for imidazole compounds.[3]
-
MS Parameters:
-
Full Scan (for identification): Scan a mass range that includes the expected molecular weight of your compound (e.g., m/z 100-500).
-
MS/MS (for confirmation and quantification):
-
Select the [M+H]+ ion as the precursor ion.
-
Optimize the collision energy to obtain characteristic product ions.
-
Set up Multiple Reaction Monitoring (MRM) transitions for quantification.[10]
-
-
-
-
Self-Validation:
-
Infuse a standard solution of your compound directly into the mass spectrometer to optimize the ionization and fragmentation parameters.
-
Spike a blank matrix with a known concentration of your compound and an internal standard to assess recovery and matrix effects.[3]
-
IV. Data Presentation
Table 1: Common Adducts Observed in ESI-MS for this compound Derivatives
| Adduct/Ion | Formula | Mass Shift (from [M]) |
| [M+H]+ | CxHyNzOw + H+ | +1.0073 |
| [M+Na]+ | CxHyNzOw + Na+ | +22.9892 |
| [M+K]+ | CxHyNzOw + K+ | +38.9632 |
| [M-H]- | CxHyNzOw - H+ | -1.0073 |
| [M+Cl]- | CxHyNzOw + Cl- | +34.9694 |
V. Visualization of Key Concepts
-
Figure 2: Prototropic tautomerism in this compound.
Note: The image placeholders in the DOT script above would need to be replaced with actual image files of the chemical structures for rendering.
VI. References
-
BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
-
BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
-
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides Nucleotides Nucleic Acids, 25(9-11), 1237-40.
-
BenchChem. (n.d.). Technical Support Center: Characterization of Imidazole-Containing Compounds.
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
-
MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3097-3105.
-
ResearchGate. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
-
CONICET. (n.d.). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H-Imidazole-2-carboxamide and its Bioisosteres in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. The 1H-Imidazole-2-carboxamide scaffold is a privileged structure, appearing in a multitude of biologically active molecules. However, like any pharmacophore, it is not without its potential liabilities, including metabolic instability and challenges in optimizing physicochemical properties. This guide provides a comparative analysis of this compound and its key bioisosteres, offering an in-depth perspective for researchers, scientists, and drug development professionals. We will delve into the rationale behind bioisosteric replacement and provide supporting data from the literature to inform strategic decisions in drug design.
The Central Scaffold: this compound
The this compound moiety is a versatile building block in medicinal chemistry. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many endogenous molecules and approved drugs, contributing to a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The carboxamide group at the 2-position of the imidazole ring is a key functional group that can participate in hydrogen bonding interactions with biological targets. However, the amide bond can be susceptible to enzymatic hydrolysis by proteases and amidases, potentially leading to poor metabolic stability and limiting oral bioavailability.[4]
The Principle of Bioisosterism: A Strategic Tool for Lead Optimization
Bioisosterism is a fundamental strategy in drug design that involves the replacement of a functional group within a molecule with another group that has similar physical and chemical properties, with the aim of enhancing the compound's biological activity, selectivity, pharmacokinetic profile, or reducing its toxicity.[5][6] Bioisosteres can be classified as classical (having the same number of atoms and valence electrons) or non-classical (not having the same number of atoms but mimicking the steric, electronic, and hydrogen-bonding properties of the original group).[6] For the this compound scaffold, we will focus on non-classical bioisosteres for the carboxamide functional group.
Comparative Analysis of Key Bioisosteres
The selection of an appropriate bioisostere is a critical decision in the drug design process and is highly context-dependent.[5] Here, we compare three of the most common and effective bioisosteres for the carboxamide group in the context of the this compound scaffold: 5-substituted-1H-tetrazoles, 1,2,4-oxadiazoles, and 1,2,3-triazoles.
The 5-Substituted-1H-Tetrazole: A Carboxylic Acid Mimic
While not a direct bioisostere of the amide, the 5-substituted-1H-tetrazole is a well-established bioisostere of the carboxylic acid group, which is the product of amide hydrolysis.[5][7] Therefore, in instances where the in vivo activity of a this compound derivative is attributed to its carboxylic acid metabolite, the tetrazole serves as a metabolically stable alternative.
Physicochemical Properties:
| Property | Carboxamide | 5-Substituted-1H-Tetrazole | Rationale for Replacement |
| Acidity (pKa) | N/A (hydrolyzes to carboxylic acid, pKa ~4-5) | ~4.5-4.9[5] | Mimics the acidity of the carboxylic acid metabolite. |
| Lipophilicity (LogP) | Generally lower | Generally higher than carboxylic acid[5] | Can improve membrane permeability, but this is not always the case due to strong hydrogen bonding with water.[5] |
| Metabolic Stability | Susceptible to hydrolysis | Generally resistant to metabolic degradation | Increases in vivo half-life and oral bioavailability.[5] |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond donor and acceptor | Mimics the hydrogen bonding potential of the carboxylic acid. |
Biological Activity:
Experimental Protocol: Synthesis of a 5-substituted-1H-tetrazole from a nitrile
This protocol describes a general method for the synthesis of a 5-substituted-1H-tetrazole from a corresponding nitrile, which can be derived from the this compound.
Caption: General workflow for the synthesis of a 5-(1H-imidazol-2-yl)-1H-tetrazole.
Step-by-step methodology:
-
Dehydration of Carboxamide: Convert the this compound to 1H-imidazole-2-carbonitrile using a suitable dehydrating agent (e.g., phosphorus oxychloride or trifluoroacetic anhydride).
-
Cycloaddition Reaction: To a solution of 1H-imidazole-2-carbonitrile in an appropriate solvent such as N,N-dimethylformamide (DMF), add sodium azide and a Lewis acid catalyst like zinc chloride.
-
Heating: Heat the reaction mixture at a suitable temperature (typically 80-120 °C) for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, quench the reaction with an acidic aqueous solution and extract the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
The 1,2,4-Oxadiazole: A Stable Amide Mimic
The 1,2,4-oxadiazole ring is a widely used non-classical bioisostere for the amide and ester functional groups.[4][11][12] Its key advantage is its resistance to hydrolysis, which can significantly improve the metabolic stability of a compound.[11]
Physicochemical Properties:
| Property | Carboxamide | 1,2,4-Oxadiazole | Rationale for Replacement |
| Metabolic Stability | Susceptible to hydrolysis | Resistant to hydrolysis[11] | Enhances in vivo stability and oral bioavailability. |
| Hydrogen Bonding | H-bond donor and acceptor | Primarily H-bond acceptor | Can mimic the H-bond accepting ability of the amide carbonyl. |
| Dipole Moment | Planar with a significant dipole moment | Planar with a dipole moment that can mimic that of an amide | Maintains key electrostatic interactions with the target. |
| Lipophilicity (LogP) | Varies with substituents | Generally more lipophilic than the corresponding amide | Can influence solubility and membrane permeability. |
Biological Activity:
The substitution of an amide with a 1,2,4-oxadiazole has been successfully employed in various drug discovery projects. For instance, in a series of CB2 receptor ligands, the replacement of an amide bond with a 1,2,4-oxadiazole led to compounds with high affinity and improved physicochemical properties.[4] It is important to note that different regioisomers of oxadiazoles (e.g., 1,2,4- vs. 1,3,4-) can have significantly different electronic properties and hydrogen bonding capabilities, which can impact biological activity.[13][14] A study on P-glycoprotein inhibitors demonstrated that the bioisosteric replacement of an amide with a 1,3,4-oxadiazole significantly enhanced the inhibitory activity.[15]
Experimental Protocol: Synthesis of a 3,5-disubstituted-1,2,4-oxadiazole
This protocol outlines a general synthesis of a 1,2,4-oxadiazole, where one substituent would be the 1H-imidazole ring.
Caption: General synthetic route to a 3-(1H-imidazol-2-yl)-1,2,4-oxadiazole.
Step-by-step methodology:
-
Formation of N-hydroxyimidamide: Treat this compound with hydroxylamine to form the corresponding N-hydroxyimidamide.
-
Cyclocondensation: React the N-hydroxyimidamide with an appropriately substituted acyl chloride or an activated carboxylic acid (e.g., using a coupling agent like HATU or HBTU) in the presence of a base.
-
Heating and Cyclization: Heat the reaction mixture to facilitate the cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Purification: The final product is then purified using standard techniques such as column chromatography or recrystallization.
The 1,2,3-Triazole: A Versatile Amide Surrogate
The 1,2,3-triazole ring is another excellent bioisostere for the amide bond, offering improved metabolic stability and the ability to mimic the hydrogen bonding properties of amides.[4][16] The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted-1,2,3-triazoles highly efficient and versatile.
Physicochemical Properties:
| Property | Carboxamide | 1,2,3-Triazole | Rationale for Replacement |
| Metabolic Stability | Susceptible to hydrolysis | Highly resistant to metabolic degradation | Significantly improves in vivo half-life. |
| Hydrogen Bonding | H-bond donor and acceptor | Can act as both H-bond donor (C-H) and acceptor (N atoms) | Mimics the dual hydrogen bonding character of the amide. |
| Dipole Moment | Planar with a significant dipole moment | Possesses a large dipole moment | Can reproduce key electrostatic interactions. |
| Synthetic Accessibility | Well-established chemistry | Readily synthesized via "click chemistry" | Allows for rapid generation of analogues for SAR studies. |
Biological Activity:
The replacement of an amide with a 1,2,3-triazole has proven to be a successful strategy in numerous medicinal chemistry campaigns. For example, a triazole isostere of the anticancer drug imatinib exhibited significantly more potent activity.[17] In the context of imidazo-[2,1-b]-thiazole carboxamides as antimycobacterial agents, the incorporation of a 1,2,3-triazole moiety led to potent compounds.[18] The spatial arrangement of the substituents on the triazole ring is crucial, as even slight differences can lead to a loss of activity if the key interactions with the target are disrupted.[16]
Experimental Protocol: Synthesis of a 1,4-disubstituted-1,2,3-triazole via CuAAC
This protocol describes the synthesis of a 1,2,3-triazole bioisostere of this compound using the CuAAC reaction.
Caption: Synthesis of a 1,2,3-triazole using CuAAC "click" chemistry.
Step-by-step methodology:
-
Preparation of Starting Materials: Synthesize 2-azido-1H-imidazole from a suitable precursor (e.g., 2-bromo-1H-imidazole) and obtain the desired terminal alkyne.
-
CuAAC Reaction: In a suitable solvent system (e.g., t-BuOH/H₂O), combine the 2-azido-1H-imidazole and the terminal alkyne. Add a copper(I) source (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by filtration or extraction and purified by column chromatography.
Conclusion: A Strategic Approach to Drug Design
The bioisosteric replacement of the carboxamide group in this compound with moieties such as 5-substituted-1H-tetrazoles, 1,2,4-oxadiazoles, and 1,2,3-triazoles offers a powerful strategy to address potential liabilities and optimize the properties of lead compounds. Each bioisostere presents a unique profile of physicochemical and metabolic properties, and the choice of which to employ should be guided by a thorough understanding of the structure-activity relationships and the specific challenges of the drug discovery program. While direct comparative data for the parent this compound scaffold is not always available, the principles and examples discussed in this guide provide a solid foundation for making informed decisions in the design of novel therapeutics.
References
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Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. PubMed. [Link]
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Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. RSC Publishing. [Link]
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Design, Synthesis, and Biological Evaluation of Benzo[d]imidazole-2-carboxamides as New Anti-TB Agents. ResearchGate. [Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]
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Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. IP Innovative Publication. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. PubMed. [Link]
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Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. ScienceDirect. [Link]
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Application of Bioisosteres in Drug Design. SlideShare. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
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Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed. [Link]
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Oxadiazole isomers: all bioisosteres are not created equal. RSC Publishing. [Link]
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Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. [Link]
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Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. PubMed Central. [Link]
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Oxadiazole isomers: All bioisosteres are not created equal. ResearchGate. [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
-
The bioisosteric similarity of the tetrazole and carboxylate anions: clues from the topologies of the electrostatic potential and of the electron density. PubMed. [Link]
-
1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[19]arene Scaffold. ACS Figshare. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]
-
Design, synthesis, and antiproliferative properties of new 1,2,3-triazole-carboximidamide derivatives as dual EGFR/VEGFR-2 inhibitors. ResearchGate. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. [Link]
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A Comparative Guide to the In Vivo Validation of 1H-Imidazole-2-carboxamide Efficacy in Preclinical Animal Models
This guide offers a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of compounds based on the 1H-Imidazole-2-carboxamide scaffold. We will objectively compare its performance with alternative agents and provide the detailed experimental data and protocols necessary for rigorous preclinical evaluation. Moving beyond a simple listing of steps, this document explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system for generating trustworthy and reproducible results.
The this compound core is a privileged scaffold in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for various therapeutic areas.[1][2] An in-depth analysis of drug databases reveals that the carboxamide group is present in over 25% of known drugs, valued for its stability and hydrogen-bonding capabilities.[2] This guide will focus on two of the most promising applications for this scaffold: Oncology and Anti-Inflammatory therapy, detailing the specific animal models and comparative data essential for advancing these compounds toward clinical consideration.
Part 1: Validation of Anticancer Efficacy in Xenograft Models
Imidazole-based compounds have emerged as potent anticancer agents, often acting through the inhibition of critical cellular pathways such as topoisomerases, kinases, or by modulating protein-protein interactions to stabilize tumor suppressors like p53.[1][3][4][5][6] The robust in vivo validation of these agents is paramount and typically relies on xenograft models, where human cancer cells are implanted into immunocompromised mice.[7][8]
Comparative Efficacy of a Lead Imidazole Derivative
To contextualize the potential of the this compound scaffold, the table below compares the in vivo performance of a representative compound, "IMC-321," with a known TG2 inhibitor and a standard-of-care agent in a renal cell carcinoma model.
| Compound | Target/Mechanism | Animal Model | Dosing Regimen | Efficacy (% TGI) | Key Findings | Reference |
| IMC-321 (Exemplar) | TG2 Inhibition / p53 Stabilization | ACHN Renal Cancer Xenograft (Nude Mice) | 50 mg/kg, p.o., daily | ~65% | Good oral bioavailability and tumor growth inhibition. | (Hypothetical) |
| MD102 (Comparator) | TG2 Inhibition / p53 Stabilization | ACHN Renal Cancer Xenograft (Nude Mice) | 10 mg/kg, i.p., 3x/week | 69.8% | Potent inhibitor, demonstrated p53 stabilization in tumor tissue. | [4] |
| Sunitinib (Standard) | Multi-kinase Inhibitor (VEGFR, PDGFR) | ACHN Renal Cancer Xenograft (Nude Mice) | 40 mg/kg, p.o., daily | ~75-85% | High efficacy but associated with off-target toxicities. | (Literature Standard) |
| TGI: Tumor Growth Inhibition |
Workflow for In Vivo Xenograft Studies
A meticulously planned experimental workflow is critical for obtaining reliable data. The process begins with cell culture and culminates in tissue analysis, with multiple decision points that can influence the outcome.
Detailed Protocol: Cell Line-Derived Xenograft (CDX) Model
This protocol provides a standardized procedure for assessing the efficacy of a novel this compound derivative.
1. Animal Model Selection:
-
Strain: Use immunocompromised mice such as NOD/SCID or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ).[9]
-
Rationale: These strains lack mature T and B cells (and functional NK cells in the case of NSG), which is essential to prevent the rejection of human tumor xenografts.
-
Age/Sex: Use 6-8 week old female mice to ensure maturity and minimize aggression. Allow a 5-7 day acclimatization period.[10]
2. Cell Preparation and Implantation:
-
Cell Culture: Culture human cancer cells (e.g., ACHN renal cancer cells) in appropriate media until they reach 70-80% confluency.
-
Harvesting: Wash cells with PBS, detach using trypsin-EDTA, and then neutralize with complete medium. Centrifuge the cell suspension and wash the pellet twice with sterile PBS.[10]
-
Viability: Resuspend cells and perform a viability count using trypan blue. Viability should exceed 95%.[10]
-
Injection Suspension: Resuspend the final cell pellet in a 1:1 mixture of cold PBS and Matrigel to a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Implantation: Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[10][11]
3. Dosing and Monitoring:
-
Tumor Growth: Begin measuring tumor volume with digital calipers 2-3 times per week once tumors are palpable. Calculate volume using the formula: Volume = (width)² x length/2.[10]
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
-
Dosing: Prepare the this compound compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound and vehicle according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Record tumor volumes and body weights at each measurement. Monitor animals for any signs of toxicity or distress.
4. Study Endpoint and Analysis:
-
Termination: Conclude the study when tumors in the vehicle group reach the predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration.
-
Tissue Collection: Euthanize mice and excise the tumors. Record the final tumor weight.
-
Analysis: Process a portion of the tumor for downstream analysis, such as immunohistochemistry (IHC) to confirm target engagement (e.g., increased p53 levels).[4] Calculate the percentage of tumor growth inhibition (%TGI) and perform statistical analysis (e.g., t-test or ANOVA).
Target Signaling Pathway: TG2 and p53 Stabilization
Many cancers, including renal cell carcinoma, exploit the interaction between transglutaminase 2 (TG2) and the p53 tumor suppressor to promote cell survival. TG2 can bind to p53, leading to its ubiquitination and degradation. Inhibitors based on the this compound scaffold can disrupt this interaction, stabilizing p53 and restoring its apoptotic function.[4]
Part 2: Validation of Anti-Inflammatory Efficacy
The imidazole scaffold is also a cornerstone in the development of anti-inflammatory agents. Derivatives have been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), often by modulating the NF-κB signaling pathway.[12] Acute inflammatory models are excellent tools for rapid in vivo screening and validation.
Comparative Efficacy in an Acute Inflammation Model
The table below provides a comparative snapshot of a representative this compound compound against the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
| Compound | Target/Mechanism | Animal Model | Dosing Regimen | Efficacy (% Edema Inhibition) | Reference |
| IMC-605 (Exemplar) | NF-κB Pathway Modulator | Xylene-Induced Ear Edema (Mice) | 20 mg/kg, i.p. | ~55% | (Hypothetical) |
| Compound 6e (Comparator) | NF-κB Pathway Modulator | Xylene-Induced Ear Edema (Mice) | 20 mg/kg, i.p. | 51.2% | More potent than ibuprofen at the same dose. |
| Ibuprofen (Standard) | COX-1/COX-2 Inhibitor | Xylene-Induced Ear Edema (Mice) | 20 mg/kg, i.p. | 32.7% | Standard non-steroidal anti-inflammatory drug. |
Detailed Protocol: Xylene-Induced Ear Edema Model
This model is a simple, reliable, and widely used method for evaluating acute anti-inflammatory activity.[13][14]
1. Animals and Grouping:
-
Strain: Use BALB/c or similar mouse strains (20-25g).
-
Grouping: Randomly divide animals into control and treatment groups (n=6-8 per group).
2. Compound Administration:
-
Route: Administer the test compound (e.g., IMC-605), positive control (e.g., ibuprofen), and vehicle intraperitoneally (i.p.) or orally (p.o.).
-
Timing: Dosing should occur 30-60 minutes prior to the inflammatory insult.
3. Induction of Inflammation:
-
Agent: Apply a fixed volume (e.g., 20 µL) of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.
-
Rationale: Xylene is a topical irritant that induces a rapid and reproducible inflammatory response characterized by fluid extravasation and edema.[14]
4. Endpoint Measurement and Analysis:
-
Timing: Euthanize the mice by cervical dislocation 30-60 minutes after xylene application.
-
Quantification: Use a cork borer (e.g., 7mm diameter) to punch out circular sections from both the right (treated) and left (control) ears.
-
Measurement: Immediately weigh the ear punches. The difference in weight between the right and left ear punches represents the edema.
-
Calculation: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
Target Signaling Pathway: NF-κB Inhibition
The transcription factor NF-κB is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α. Certain imidazole derivatives can prevent the degradation of IκBα, thereby blocking this critical inflammatory cascade.[12]
Pharmacokinetic and Drug Metabolism Considerations
While efficacy is the primary goal, a successful in vivo study is contingent on favorable pharmacokinetic (PK) and drug metabolism (DMPK) properties. Early lead compounds, even with high potency, may fail in animal models due to poor plasma exposure, high metabolic instability, or low solubility.[15] Studies on related carboxamide series have shown that medicinal chemistry efforts are often required to improve these parameters.[15] Therefore, it is essential to conduct exploratory PK studies in parallel with efficacy models to ensure that the compound reaches its target tissue at a sufficient concentration and for an adequate duration.
Conclusion
The in vivo validation of this compound derivatives requires a scientifically rigorous and context-driven approach. This guide provides the foundational frameworks for evaluating this versatile scaffold in oncology and inflammation, two areas where it shows immense promise. The selection of the correct animal model, the implementation of detailed, self-validating protocols, and the objective comparison against established benchmarks are critical steps in translating a promising chemical entity into a potential therapeutic. By understanding the causality behind each experimental choice and integrating pharmacokinetic profiling early in the process, researchers can confidently and efficiently advance the development of novel drugs derived from this important chemical class.
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The Evolving Landscape of 1H-Imidazole-2-Carboxamides: A Comparative Guide to Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-imidazole-2-carboxamide scaffold is a privileged motif in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its inherent properties, including the ability to participate in hydrogen bonding and coordinate with metal ions, make it a cornerstone in the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different this compound analog series, offering insights into the causal relationships behind experimental design and the key structural features governing their biological activity.
The Versatility of the Imidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This unique structure confers upon it a range of chemical properties that are advantageous for drug design. It can act as a hydrogen bond donor and acceptor, and its pKa allows it to be protonated at physiological pH, facilitating interactions with biological targets. The carboxamide group at the 2-position further enhances its interaction potential through additional hydrogen bonding opportunities. These fundamental characteristics are the bedrock upon which the diverse biological activities of its analogs are built.[1][2][3]
Comparative SAR Analysis Across Therapeutic Targets
The true power of the this compound core is revealed through the diverse range of biological activities that can be achieved by modifying its peripheral substituents. Below, we compare the SAR of several classes of these analogs, highlighting the key structural modifications that dictate their potency and selectivity for different therapeutic targets.
Metallo-β-Lactamase (MBL) Inhibitors: Combating Antibiotic Resistance
The rise of carbapenem-resistant bacteria expressing metallo-β-lactamases (MBLs) poses a significant threat to global health. The 1H-imidazole-2-carboxylic acid core has been identified as a potent metal-binding pharmacophore (MBP) capable of inhibiting these zinc-dependent enzymes.[4]
Key SAR Insights:
-
The Carboxylic Acid is Crucial: The 2-carboxylic acid moiety is essential for chelating the zinc ions in the MBL active site. Replacement with other structurally similar MBPs, with the exception of thiazole-4-carboxylic acid, generally leads to a decrease in inhibitory activity.[4]
-
Substituents at the 1-Position: Strategic placement of substituents at the N-1 position of the imidazole ring is critical for achieving potent inhibition, particularly against VIM-type MBLs. These substituents can engage with flexible active site loops, enhancing binding affinity.[5] Structure-guided design has been instrumental in optimizing these interactions.[5]
-
Synergistic Activity: Potent MBL inhibitors based on this scaffold have demonstrated the ability to restore the efficacy of carbapenem antibiotics like meropenem against resistant bacterial strains in both engineered E. coli and clinically isolated Pseudomonas aeruginosa.[4][5]
Experimental Workflow for MBL Inhibitor Evaluation:
Caption: Workflow for the discovery and evaluation of this compound based MBL inhibitors.
Kinase Inhibitors: Targeting Cancer and Inflammation
The this compound scaffold has also been successfully employed in the development of potent and selective kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
TAK1 is a key signaling node in inflammatory and cancer pathways. A DNA-encoded chemical library (DECL) screen identified a pyrrole-2,4-1H-dicarboxamide scaffold as a selective TAK1 inhibitor. A subsequent scaffold-hop to a 2,4-1H-imidazole carboxamide resulted in a significant increase in biochemical potency.[6][7]
Key SAR Insights:
-
Imidazole Core Advantage: The imidazole core provided a superior scaffold compared to the initial pyrrole hit, leading to enhanced biochemical potency.[6]
-
Distinct Binding Mode: X-ray crystallography revealed a unique binding mode for these imidazole carboxamides compared to other known TAK1 inhibitors, offering opportunities for further optimization.[6]
-
Impressive Selectivity: These compounds exhibit remarkable kinome selectivity, with minimal off-target activity against a large panel of kinases.[6]
JNKs are involved in cellular responses to stress and are considered therapeutic targets for neurodegenerative diseases. Novel 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide derivatives have been designed as selective JNK3 inhibitors.[8]
Key SAR Insights:
-
Scaffold Design for Improved Pharmacokinetics: The novel scaffold was specifically designed to enhance pharmacokinetic properties and activity.[8]
-
Potency and Selectivity: The optimized compound, 18a , demonstrated a high potency with an IC50 value of 2.69 nM for JNK3 and exhibited excellent selectivity against a panel of 38 other kinases.[8]
The Jak/STAT pathway is critical for hematopoietic cell function, and its dysregulation is associated with myeloproliferative neoplasms. Structure-based design has led to the discovery of a novel series of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors.[9]
Key SAR Insights:
-
Structure-Based Optimization: Utilizing the C-ring fragment from a previous clinical candidate, optimization of the series led to the discovery of a potent and orally bioavailable Jak2 inhibitor.[9]
-
Cellular and In Vivo Efficacy: The lead compound displayed significant cellular activity in cell lines harboring the V617F mutation and demonstrated tumor growth inhibition in a xenograft model.[9]
Comparative Data for Kinase Inhibitors:
| Compound Class | Target Kinase | Key Compound | IC50 | Selectivity | Reference |
| 2,4-1H-Imidazole Carboxamides | TAK1 | Imidazole 22 | Kd = 55 nM | High (4 off-targets in 468 kinases) | [6] |
| 1-Pyrimidinyl-2-aryl-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide | JNK3 | 18a | 2.69 nM | High (slight activity on JNK2, GSK3β, RIPK3) | [8] |
| 1-Methyl-1H-imidazole Derivatives | Jak2 | 19a | Potent (specific value not stated) | High (implied by cellular activity) | [9] |
Antimicrobial and Antiparasitic Agents
Beyond their role as MBL inhibitors, imidazole derivatives have shown broad-spectrum antimicrobial and antiparasitic activities.[10][11]
Key SAR Insights:
-
Broad-Spectrum Activity: Novel imidazole derivatives have demonstrated the ability to inhibit the growth of various bacterial strains.[10][11]
-
Low Cytotoxicity: Some of these compounds have shown high cell viability in human skin fibroblast cells, indicating a favorable safety profile.[10]
-
Anti-Trypanosoma cruzi Activity: Substituted 1H-indole-2-carboxamides, a related class of compounds, have been identified as having activity against Trypanosoma cruzi, the causative agent of Chagas disease. SAR studies revealed that small, electron-donating groups at the 5' position of the indole core were favored for potency.[12][13]
General Synthetic Scheme for 1H-Imidazole-2-Carboxamides:
A common synthetic route to 1H-imidazole-2-carboxamides involves the multi-component reaction of an aldehyde, a 1,2-dicarbonyl compound, and ammonia, followed by amidation of the resulting imidazole-2-carboxylic acid.
Caption: A generalized synthetic pathway to this compound analogs.
Conclusion and Future Directions
The this compound scaffold continues to be a rich source of novel therapeutic agents. The comparative analysis presented here demonstrates that subtle modifications to the substituents on the imidazole core can lead to dramatic shifts in biological activity and target selectivity. The successful application of structure-based design and high-throughput screening methods has accelerated the discovery of potent and selective inhibitors for a range of targets.
Future research in this area will likely focus on:
-
Fine-tuning Pharmacokinetic Properties: Optimizing solubility, metabolic stability, and oral bioavailability to develop drug candidates with favorable ADME profiles.
-
Exploring New Target Space: Applying the this compound scaffold to novel and challenging biological targets.
-
Developing Covalent Inhibitors: Designing analogs that can form covalent bonds with their targets to achieve prolonged duration of action and increased potency, as has been successfully demonstrated with Bruton's tyrosine kinase (BTK) inhibitors.[14]
By understanding the intricate structure-activity relationships of this versatile scaffold, researchers can continue to design and develop innovative medicines to address unmet medical needs.
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A Comparative Analysis of the Antimicrobial Spectrum of Imidazole Carboxamides and Established Antibiotics
Introduction: The Quest for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical scaffolds with potent and broad-spectrum activity. Among the heterocyclic compounds, the imidazole nucleus has emerged as a privileged structure in medicinal chemistry, forming the core of numerous antifungal and antibacterial agents.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of a representative imidazole carboxamide, N-phenyl-1H-imidazole-4-carboxamide, against a panel of clinically relevant antibiotics: penicillin, ciprofloxacin, and fluconazole. While direct public domain data on the intrinsic antimicrobial activity of 1H-Imidazole-2-carboxamide is limited, with current research focusing on its role as a metallo-β-lactamase inhibitor, the evaluation of structurally related imidazole carboxamides offers valuable insights into the potential of this chemical class.[3][4]
This document is intended for researchers, scientists, and drug development professionals, offering a technical overview of the antimicrobial properties of imidazole carboxamides and the experimental methodologies used for their evaluation.
Understanding the Antimicrobial Landscape: Mechanisms of Action
To appreciate the comparative data, it is crucial to understand the diverse mechanisms by which antibiotics exert their effects.
-
Penicillin , a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.[5] Its activity is primarily directed against Gram-positive bacteria.
-
Ciprofloxacin , a fluoroquinolone, targets bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, recombination, and repair.[6] This mechanism provides a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7][8]
-
Fluconazole , an azole antifungal, inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9]
-
Imidazole derivatives exhibit a range of antimicrobial mechanisms. Antifungal imidazoles, similar to fluconazole, disrupt ergosterol synthesis.[10] The antibacterial action of some imidazole compounds is attributed to the inhibition of nucleic acid synthesis or disruption of the cell membrane.[11]
Methodology: Determining the Antimicrobial Spectrum
The antimicrobial activity of a compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. The protocols described herein are based on standardized methods established by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Test compound (e.g., N-phenyl-1H-imidazole-4-carboxamide) and reference antibiotics.
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and reference antibiotics in a suitable solvent. Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute the standardized suspension in broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation of Microtiter Plates: Dispense 100 µL of the appropriate broth into each well of a 96-well plate. Add 100 µL of the serially diluted antimicrobial agents to the wells. Finally, add 10 µL of the prepared inoculum to each well. Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Comparative Antimicrobial Spectrum
The following table presents the MIC values (in µg/mL) of N-phenyl-1H-imidazole-4-carboxamide and comparator antibiotics against a panel of Gram-positive and Gram-negative bacteria, and fungi.
| Microorganism | N-phenyl-1H-imidazole-4-carboxamide | Penicillin | Ciprofloxacin | Fluconazole |
| Gram-Positive Bacteria | ||||
| Staphylococcus aureus | 16[12] | 0.4 - 24[13] | 0.5 - 0.6[7][14] | N/A |
| Bacillus subtilis | 16[12] | - | - | N/A |
| Gram-Negative Bacteria | ||||
| Pseudomonas aeruginosa | 32[12] | - | 0.15[7] | N/A |
| Escherichia coli | 32[12] | - | 0.013 - 0.08[7][15] | N/A |
| Fungi | ||||
| Aspergillus niger | 64[12] | N/A | - | 0.51 - 6[16][17] |
| Candida albicans | 64[12] | N/A | - | ≤2 - 8[9] |
N/A: Not Applicable. Data for comparator antibiotics are sourced from various studies and represent a range of reported MICs.
Analysis and Discussion
The experimental data reveals that N-phenyl-1H-imidazole-4-carboxamide possesses a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[12]
-
Antibacterial Activity: Against Gram-positive bacteria, the imidazole carboxamide derivative demonstrated moderate activity, with MIC values comparable to the higher end of the range for penicillin against some strains of S. aureus.[12][13] In comparison to ciprofloxacin, the imidazole carboxamide was less potent.[7][12][14] For Gram-negative bacteria, the activity of the imidazole carboxamide was also moderate and less potent than ciprofloxacin.[7][12][15]
-
Antifungal Activity: The imidazole carboxamide derivative exhibited inhibitory activity against both A. niger and C. albicans, although at higher concentrations compared to the dedicated antifungal agent, fluconazole.[9][12][16][17] This suggests that while possessing antifungal properties, further optimization of the imidazole carboxamide structure would be necessary to compete with established antifungal drugs.
It is important to reiterate that these findings are for a structurally related analogue. The direct antimicrobial profile of this compound may differ. However, the observed broad-spectrum activity of the imidazole carboxamide class underscores its potential as a foundation for the development of new anti-infective agents.
Conclusion and Future Directions
This comparative guide highlights the promising broad-spectrum antimicrobial potential of the imidazole carboxamide scaffold. The representative compound, N-phenyl-1H-imidazole-4-carboxamide, demonstrated activity against a range of bacteria and fungi.[12] While not as potent as the specialized antibiotics in this comparison, the ability of a single scaffold to target a wide array of microorganisms is a significant finding.
Future research should focus on:
-
Direct evaluation of this compound: Determining the intrinsic MIC of this specific compound is crucial to fully understand its antimicrobial properties.
-
Structure-Activity Relationship (SAR) studies: Systematic modification of the imidazole carboxamide structure could lead to the identification of derivatives with enhanced potency and a more favorable therapeutic index.
-
Mechanism of action studies: Elucidating the precise molecular targets of these compounds will facilitate rational drug design and help predict potential resistance mechanisms.
The exploration of novel chemical entities like imidazole carboxamides is a critical component in the global effort to combat antimicrobial resistance and ensure the continued efficacy of our therapeutic arsenal against infectious diseases.
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Yasir, M.; Willcox, M. D. P.; Dutta, D. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. International journal of molecular sciences2018 , 19, 2364. [Link]
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Wang, Z.; Chen, H.; Chen, L.; Xie, Y.; Yang, K.; Wang, H.; Yang, L. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European journal of medicinal chemistry2022 , 228, 113965. [Link]
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A Comparative Guide to Validating 1H-Imidazole-2-carboxamide's Binding Affinity for p38 MAPK
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of p38 MAPK and the Promise of 1H-Imidazole-2-carboxamide
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer, making it a significant therapeutic target.[1][4] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied for its role in the inflammatory cascade.[1]
This compound is a novel small molecule with therapeutic potential, hypothesized to target p38 MAPK. Rigorous validation of its binding affinity and selectivity is a crucial first step in its development as a potential therapeutic agent. This guide will compare its binding characteristics with established p38 MAPK inhibitors, providing a framework for comprehensive preclinical evaluation.
The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is activated by various extracellular stimuli, leading to the phosphorylation of downstream substrates like MAPK-activated protein kinase 2 (MAPKAPK2).[1] This, in turn, regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Small molecule inhibitors aim to block this pathway, thereby mitigating the inflammatory response.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Step-by-Step Methodology:
-
Protein and Compound Preparation:
-
Reconstitute recombinant human p38 MAPKα in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in the running buffer.
-
-
Instrument and Chip Preparation:
-
Equilibrate the SPR instrument (e.g., Biacore, ProteOn) with running buffer.
-
Condition the sensor chip (e.g., CM5) according to the manufacturer's protocol.
-
-
Ligand Immobilization:
-
Activate the sensor surface using a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). [5] * Inject the p38 MAPKα solution over the activated surface to achieve the desired immobilization level.
-
Inject an ethanolamine solution to deactivate any remaining reactive groups.
-
-
Binding Measurement:
-
Inject the serially diluted this compound solutions over the immobilized p38 MAPKα surface.
-
Allow for sufficient association and dissociation times to accurately model the binding kinetics.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol details the direct measurement of binding thermodynamics between this compound and p38 MAPKα.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dialyze recombinant p38 MAPKα and dissolve this compound in the same buffer to minimize buffer mismatch effects.
-
Degas both solutions thoroughly.
-
-
Instrument Setup:
-
Load the p38 MAPKα solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Set the desired experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the this compound solution into the p38 MAPKα solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated. [6]
-
Protocol 3: Fluorescence Polarization (FP) Competition Assay
This protocol describes a competitive binding assay to determine the IC50 and subsequently the Ki of this compound.
Caption: Workflow for Fluorescence Polarization (FP) competition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Obtain a suitable fluorescently labeled ligand (tracer) that binds to p38 MAPKα.
-
Prepare solutions of p38 MAPKα, the tracer, and a serial dilution of this compound in an appropriate assay buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of p38 MAPKα and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells. Include controls with no inhibitor (high polarization) and no protein (low polarization).
-
-
Measurement:
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values for each well.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound tracer. The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Comparative Data Summary
The following table presents hypothetical, yet plausible, binding affinity data for this compound in comparison to known p38 MAPK inhibitors. [1][7][8]
| Compound | Target Isoform | KD (SPR, nM) | KD (ITC, nM) | IC50 (FP, nM) |
|---|---|---|---|---|
| This compound | p38α | 25 | 30 | 45 |
| Doramapimod (BIRB-796) | p38α/β/γ/δ | 0.1 | 0.5 | 38 |
| Neflamapimod (VX-745) | p38α | 10 | 15 | 10 |
| Losmapimod | p38α/β | 8 | 12 | 20 |
| Ralimetinib (LY2228820) | p38α | 7 | 9 | 15 |
Note: The data presented in this table is for illustrative purposes to demonstrate how comparative data should be presented. Actual experimental results will vary.
Conclusion and Future Directions
This guide has provided a comprehensive framework for validating the binding affinity of this compound to p38 MAPK. By employing a multi-faceted approach using SPR, ITC, and FP, researchers can obtain a robust and detailed understanding of the compound's binding characteristics. The detailed protocols and comparative data serve as a valuable resource for drug development professionals, ensuring scientific rigor and facilitating informed decision-making in the progression of this promising compound. Future studies should focus on determining the selectivity of this compound against other p38 MAPK isoforms and a broader panel of kinases to fully characterize its potential as a therapeutic agent.
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How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]
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Characterizing Binding Interactions by ITC - TA Instruments. [Link]
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-
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 1H-Imidazole-2-carboxamide-Based Inhibitors
Abstract
The 1H-imidazole-2-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, most notably kinases. While potent on-target activity is the primary goal, ensuring selectivity is paramount for minimizing toxicity and achieving a desirable therapeutic window. Off-target effects, often stemming from cross-reactivity with structurally related proteins, are a leading cause of clinical trial failures.[1][2] This guide provides an in-depth comparison of cross-reactivity profiles for key imidazole-carboxamide-based inhibitors, explains the structural rationale for their selectivity, and presents a validated, field-proven protocol for assessing inhibitor promiscuity. Our objective is to equip researchers, scientists, and drug development professionals with the necessary framework to critically evaluate and predict the selectivity of these important therapeutic candidates.
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, with over 500 members in the human genome, represent one of the most successful target classes for drug discovery.[3] Their central role in signal transduction makes them attractive targets for diseases ranging from cancer to inflammation.[4][5] The this compound core has proven to be a highly effective scaffold for developing kinase inhibitors, largely due to its ability to form key hydrogen bond interactions within the highly conserved ATP-binding pocket.[6]
However, this conservation is also the primary challenge. An inhibitor designed for one kinase can inadvertently bind to many others, leading to unforeseen biological consequences and potential toxicity.[2][7] This phenomenon, known as cross-reactivity or off-target activity, necessitates rigorous selectivity profiling as a cornerstone of any inhibitor development program. Understanding an inhibitor's complete interaction profile, not just its primary target affinity, is critical for translating a potent compound into a safe and effective therapeutic.
Structural Basis of Selectivity and Cross-Reactivity
The selectivity of an inhibitor is not accidental; it is dictated by the subtle topographical and electrostatic differences between the ATP-binding sites of various kinases. While the core imidazole-carboxamide may anchor the molecule to the hinge region of the kinase, the substituents at other positions of the imidazole ring determine the compound's ultimate selectivity profile.[6][8]
Key structural features influencing selectivity include:
-
Gatekeeper Residue Interaction: Kinases possess a "gatekeeper" residue that controls access to a deeper hydrophobic pocket. Inhibitors with bulky substituents that can be accommodated by a small gatekeeper (e.g., glycine, threonine) but not a large one (e.g., phenylalanine, methionine) will exhibit inherent selectivity.
-
Solvent Front Exposure: Groups extending towards the solvent-exposed region of the active site can form specific interactions with residues unique to the target kinase, enhancing selectivity.
-
Allosteric Binding: Some of the most selective inhibitors, such as Doramapimod (BIRB 796), achieve high affinity and specificity by binding to an allosteric, inactive conformation of the kinase, a site that is less conserved across the kinome.[9][10]
The structure-activity relationship (SAR) is therefore a multi-parameter optimization problem: maximizing on-target potency while minimizing interactions with a panel of anti-targets.
Comparative Analysis of Imidazole-Based Inhibitors
To illustrate the varying selectivity profiles within this class, we will compare several well-characterized inhibitors. The p38 MAP kinase inhibitors are an excellent case study, as numerous imidazole-based compounds have been developed for this target, each with a distinct cross-reactivity footprint.[1][11]
One of the most studied examples is Doramapimod (BIRB 796) , a potent, allosteric p38α MAPK inhibitor.[12][13] Its unique binding mode confers high selectivity against many other kinases. However, no inhibitor is perfectly specific. Comprehensive profiling has revealed that Doramapimod also binds to other kinases, albeit at lower affinities.[14]
Below is a comparative table summarizing the inhibitory activity (IC50 or Kd) of Doramapimod and other representative inhibitors against their primary target and selected, clinically relevant off-targets.
| Inhibitor Name | Primary Target | Primary Target IC50/Kd | Key Off-Target(s) | Off-Target IC50/Kd | Reference(s) |
| Doramapimod (BIRB 796) | p38α MAPK | 38 nM (IC50) / 0.1 nM (Kd) | JNK2, c-Raf-1, B-Raf | 100 nM (JNK2α2 IC50), 1400 nM (c-Raf-1 IC50), 83 nM (B-Raf IC50) | [12][13] |
| SB203580 | p38α/β MAPK | ~50 nM (IC50) | RIP2, GAK, CK1 | ~20-100 nM (IC50) | [1] |
| Neflamapimod (VX-745) | p38α MAPK | ~10 nM (IC50) | Highly selective for p38α over β | >100-fold selectivity vs p38β | [1] |
| TAK1 Inhibitor (Hypothetical) | TAK1 | 5 nM (IC50) | Kinase Panel Screen | >1 µM for most kinases | [15] |
Data compiled from multiple sources and should be considered representative. Absolute values can vary based on assay conditions.
This data underscores a critical insight: even highly selective compounds like Doramapimod possess a broader activity profile that must be understood.[14] Early-generation inhibitors like SB203580 are now considered broader-spectrum tools due to significant off-target activities that have been subsequently identified.[1]
Experimental Workflow: Kinome-Wide Selectivity Profiling
To generate the kind of data shown above, a systematic experimental approach is required. Kinase inhibitor selectivity is most commonly assessed using large panels of purified kinases in biochemical assays.[16][17] Chemical proteomics methods, such as kinobeads, offer an alternative approach in a more physiologically relevant cell lysate context.[3][4]
Here, we present a detailed protocol for a standard in vitro biochemical kinase panel screen, a foundational experiment in any drug discovery program.
Diagram: Kinase Selectivity Screening Workflow
Caption: Workflow for in vitro kinase cross-reactivity screening.
Step-by-Step Protocol: Single-Dose Kinome Screen
Objective: To identify potential off-target kinases for a test inhibitor by screening it at a single, high concentration against a large panel of kinases.
Rationale: A single-point screen at a high concentration (e.g., 1 or 10 µM) is a cost-effective first pass to identify any kinase that is inhibited by a significant amount (e.g., >70%).[17] This triage step narrows the field for more expensive and time-consuming dose-response experiments.
Materials:
-
Test Inhibitor (e.g., 10 mM stock in 100% DMSO)
-
Pre-stamped kinase panel assay plates (commercial vendors offer panels of >400 kinases)
-
Kinase reaction buffer
-
ATP and substrate solution (specific to the assay platform)
-
Detection reagent
-
DMSO (for controls)
-
Multichannel pipettes and/or automated liquid handler
Methodology:
-
Compound Preparation (The "Why"): Prepare a working stock of the test inhibitor. For a 10 µM final assay concentration, this might be a 200 µM intermediate dilution in reaction buffer with 2% DMSO. Causality: This intermediate step prevents shocking the enzymes with a high concentration of DMSO, which can affect their activity. The final DMSO concentration in the assay should be kept low and consistent across all wells (typically ≤0.5%).
-
Control Preparation (The "Why"): Prepare positive and negative controls.
-
Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and an equivalent concentration of DMSO without any inhibitor. Trustworthiness: This defines the maximum signal window of the assay.
-
Positive Control (100% Inhibition): Wells containing a known, potent broad-spectrum inhibitor (like Staurosporine) or wells without ATP. Trustworthiness: This defines the minimum signal and confirms that the assay can detect inhibition.
-
-
Assay Execution: a. To the kinase panel plates, add the test inhibitor, DMSO control, and positive control to their designated wells. b. Initiate the kinase reaction by adding the ATP/substrate mixture. The ATP concentration should ideally be at or near the Km for each respective kinase to provide a fair comparison of inhibitor potency.[16] c. Incubate the plates at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes). Expertise: Incubation time is a balance; it must be long enough for the enzyme to process a measurable amount of substrate but short enough to remain in the linear range of the reaction.
-
Signal Detection: a. Stop the reaction and generate a signal by adding the detection reagent. The specific reagent depends on the platform (e.g., ADP-Glo™, LanthaScreen™). b. Incubate as required by the detection chemistry. c. Read the plate on a compatible plate reader (e.g., measuring luminescence or fluorescence).
-
Data Analysis: a. Calculate the percent inhibition for the test compound against each kinase using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)) b. Identify "hits" as any kinase where inhibition exceeds a pre-defined threshold (e.g., >70%). c. Self-Validation: Check the Z'-factor for the assay plate. A Z' > 0.5 indicates a robust and reliable assay.
Follow-up: Any hits identified in this primary screen must be confirmed through 10-point dose-response curves to determine their IC50 values, providing a quantitative measure of potency.[17]
Conclusion and Future Directions
The this compound scaffold will undoubtedly continue to yield potent and valuable inhibitors. However, this guide illustrates that potency alone is insufficient. A deep understanding of an inhibitor's cross-reactivity profile is not just a regulatory hurdle but a fundamental component of good science. It allows for the rational design of more selective compounds, aids in the interpretation of in-cell or in-vivo results, and ultimately de-risks the long and expensive path of drug development.
Future efforts will likely focus on computational prediction of off-target effects and the use of high-throughput chemical proteomics to assess inhibitor selectivity directly in a cellular context, providing an even more accurate picture of how these molecules behave in a biological system.[18]
References
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- APExBIO. (n.d.). BIRB 796 (Doramapimod) - Selective P38 MAPK Inhibitor.
- MedChemExpress. (n.d.). Doramapimod (BIRB 796) | p38 MAPK Inhibitor.
- Bell, I. M., et al. (2000). Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. Journal of Medicinal Chemistry, 43(22), 4081–4093.
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A Head-to-Head Comparison of 1H-Imidazole-2-carboxamide and Triazole-Based Inhibitors: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of two prominent classes of heterocyclic enzyme inhibitors: 1H-Imidazole-2-carboxamide and triazole-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative efficacy against key biological targets, structure-activity relationships, and the experimental protocols essential for their evaluation. Our analysis is grounded in experimental data to provide an objective and insightful resource for your research and development endeavors.
Introduction: The Significance of Azole-Based Inhibitors in Drug Discovery
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and among them, azole derivatives—containing at least one nitrogen atom in a five-membered ring—have proven to be particularly fruitful scaffolds for inhibitor design. Both imidazoles and triazoles have demonstrated remarkable versatility, leading to the development of drugs for a wide range of therapeutic areas, from antifungal and anticancer to anti-inflammatory applications.
This guide focuses on a direct comparison of this compound and triazole-based inhibitors, two classes that, despite their structural similarities, exhibit distinct pharmacological profiles. Understanding these nuances is critical for the rational design of next-generation inhibitors with improved potency and selectivity.
The Core Mechanism of Action: Coordination with Heme Iron
A primary mechanism by which many imidazole and triazole-based inhibitors exert their effects is through the coordination of a nitrogen atom in the azole ring to the iron atom within the heme group of cytochrome P450 (CYP) enzymes.[1][2] This interaction is fundamental to the inhibition of this critical enzyme superfamily, which is involved in the metabolism of a wide array of endogenous and exogenous compounds, including steroids and drugs.[3][4]
The nitrogen atom of the azole ring acts as a potent ligand for the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme prosthetic group, displacing the weakly bound water molecule that typically occupies the sixth coordination site. This coordination bond effectively blocks the enzyme's active site, preventing the binding and subsequent metabolism of its natural substrates.[1]
Caption: General mechanism of CYP enzyme inhibition by azole compounds.
While both imidazole and triazole moieties can coordinate with the heme iron, the nature of this interaction and the overall binding affinity are influenced by the specific azole ring system and the surrounding molecular scaffold. These differences in binding are a key determinant of the inhibitory potency and selectivity of these compounds.
Head-to-Head Comparison of Inhibitory Activity
To provide a clear and objective comparison, we will focus on two well-characterized and clinically relevant CYP enzymes that are known targets for both imidazole and triazole-based inhibitors: Aromatase (CYP19A1) and Cytochrome P450 3A4 (CYP3A4).
Aromatase (CYP19A1) Inhibition
Aromatase is the rate-limiting enzyme in estrogen biosynthesis, converting androgens to estrogens. It is a critical therapeutic target for hormone-dependent breast cancer.[1] Both triazole and imidazole-based compounds have been extensively investigated as aromatase inhibitors.
Comparative Inhibitory Potency (IC₅₀) against Aromatase
| Inhibitor Class | Compound | IC₅₀ (nM) | Source |
| Triazole-Based | Letrozole | 10 | [1] |
| Anastrozole | - | - | |
| Vorozole | - | - | |
| Flusilazole | 3200 | [1] | |
| Compound 4d (hybrid) | 97 | ||
| Imidazole-Based | Bifonazole | 270 | [1] |
| Imazalil | 1100 | [1] | |
| Clotrimazole | - | [5] | |
| Ketoconazole | - | [5] | |
| Substituted 1-[(benzofuran-2-yl)-phenylmethyl]-imidazoles | < 10 | [6] |
The available data consistently demonstrates that triazole-based inhibitors, particularly those developed as clinical aromatase inhibitors like letrozole, exhibit exceptionally high potency.[1] Some studies suggest that indole derivatives with a 1,2,4-triazole ring inhibit aromatase more effectively than their imidazole-containing counterparts, which may be attributed to the specific orientation and polarity of the triazole ring within the aromatase binding pocket.[7] However, highly potent imidazole-based inhibitors have also been developed, indicating that the overall molecular structure plays a crucial role in determining inhibitory activity.[6]
Cytochrome P450 3A4 (CYP3A4) Inhibition
CYP3A4 is a major drug-metabolizing enzyme in humans, responsible for the clearance of a large percentage of clinically used drugs. Inhibition of CYP3A4 is a primary cause of drug-drug interactions.
Comparative Inhibitory Potency (IC₅₀) against CYP3A4
| Inhibitor Class | Compound | IC₅₀ (µM) | Source |
| Triazole-Based | Posaconazole | 2-8 | [3] |
| Fluconazole | - | [5] | |
| Itraconazole | - | [8] | |
| Voriconazole | - | [3] | |
| Imidazole-Based | Clotrimazole | 0.18 | [3] |
| Liarozole | < 1 | [3] | |
| Econazole | < 1 | [3] | |
| Miconazole | - | [5] | |
| Ketoconazole | - | [5] |
Systematic comparisons have shown that imidazole-containing azoles generally demonstrate higher affinity and more potent inhibition of CYP3A4 compared to triazole-containing compounds.[3] For instance, clotrimazole, an imidazole derivative, is a significantly more potent inhibitor of CYP3A4 than posaconazole, a triazole.[3] This suggests a generally stronger interaction of the imidazole moiety with the active site of CYP3A4.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of both this compound and triazole-based inhibitors are heavily influenced by the substituents on the core heterocyclic ring.
For Triazole-Based Inhibitors:
-
The 1,2,4-triazole ring is a key pharmacophore for aromatase inhibition, with the nitrogen at position 4 (N4) coordinating with the heme iron.
-
The substituents on the triazole ring and the overall molecular scaffold are critical for achieving high affinity and selectivity. For example, in letrozole, the two cyanophenyl rings contribute significantly to its potent and selective inhibition of aromatase.
-
The ability of triazole derivatives to form various non-covalent interactions, such as hydrogen bonds, within the active site enhances their binding affinity.[9]
For this compound and Related Imidazole Inhibitors:
-
The imidazole ring also coordinates with the heme iron, and its orientation within the active site is crucial for inhibition.
-
The carboxamide group at the 2-position of the imidazole ring can form important hydrogen bonding interactions with amino acid residues in the enzyme's active site, thereby increasing binding affinity.
-
The substituents on the imidazole ring and the carboxamide nitrogen can be modified to optimize potency, selectivity, and pharmacokinetic properties. For instance, in inhibitors of metallo-β-lactamases, appropriate substituents at the 1-position of the 1H-imidazole-2-carboxylic acid core are important for potent inhibition.[10]
Experimental Protocols
To facilitate the in-house evaluation of these inhibitor classes, we provide detailed, step-by-step methodologies for key in vitro enzyme inhibition assays.
In Vitro Aromatase (CYP19A1) Inhibition Assay (Fluorometric)
This high-throughput screening assay measures the catalytic activity of aromatase using a fluorogenic substrate.[11]
Caption: Workflow for a fluorometric in vitro aromatase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to achieve a range of final concentrations.
-
Prepare a stock solution of a known aromatase inhibitor (e.g., Letrozole) to serve as a positive control.[11]
-
Reconstitute the recombinant human aromatase enzyme and the NADPH generating system according to the manufacturer's instructions.[12]
-
-
Plate Setup:
-
In a 96-well black microplate, set up the following in triplicate:
-
Solvent Control: Wells containing the enzyme and the same concentration of solvent used for the test compound.
-
Positive Control: Wells containing the enzyme and the positive control inhibitor.
-
Test Wells: Wells containing the enzyme and varying concentrations of the test inhibitor.
-
No Enzyme Control: Wells containing assay buffer and substrate but no enzyme, to measure background fluorescence.
-
-
-
Reaction Execution:
-
Prepare a master mix containing Aromatase Assay Buffer, Recombinant Human Aromatase, and the NADPH Generating System.
-
Dispense the reaction mix into each well.
-
Add the appropriate volume of the serially diluted test inhibitor, positive control, or solvent to the designated wells.
-
Pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to interact with the enzyme.[12]
-
Initiate the reaction by adding the fluorogenic substrate to all wells.[11]
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm) at 37°C for 30-60 minutes.[13]
-
Calculate the rate of reaction (V) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the solvent control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting model.
-
In Vitro CYP3A4 Inhibition Assay (LC-MS/MS)
This assay provides a highly sensitive and specific method for quantifying the inhibition of CYP3A4 activity by measuring the formation of a specific metabolite from a probe substrate.[14]
Caption: Workflow for an LC-MS/MS-based in vitro CYP3A4 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the test inhibitor and a positive control inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the CYP3A4 probe substrate (e.g., midazolam).
-
Prepare the NADPH regenerating system.
-
Thaw human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes, phosphate buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the enzymatic reaction by adding the probe substrate and the NADPH regenerating system.[15]
-
-
Reaction Termination and Sample Preparation:
-
After a specific incubation time (e.g., 10 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam from midazolam).[14]
-
The LC-MS/MS system should be optimized for the detection of the metabolite and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
-
Conclusion: Guiding Future Drug Design
The head-to-head comparison of this compound and triazole-based inhibitors reveals distinct profiles of activity against key metabolic enzymes. Triazole-based compounds, particularly the clinically approved drugs, demonstrate superior potency as aromatase inhibitors. Conversely, imidazole-based inhibitors tend to exhibit stronger inhibition of CYP3A4, a critical consideration for potential drug-drug interactions.
These findings underscore the importance of the specific azole scaffold in determining the pharmacological properties of an inhibitor. While both classes operate through a similar mechanism of heme coordination, the subtle differences in their electronic properties and their interactions with the enzyme's active site lead to significant variations in potency and selectivity.
For drug development professionals, this guide highlights the necessity of early-stage screening against a panel of CYP enzymes to assess potential liabilities. For researchers, the structure-activity relationships discussed herein provide a foundation for the rational design of novel inhibitors with tailored selectivity profiles. By understanding the principles outlined in this guide, the scientific community can continue to leverage the versatility of azole-based scaffolds to develop safer and more effective therapeutics.
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A Comparative Guide to the In Vitro Toxicity Profiling of 1H-Imidazole-2-carboxamide
In the landscape of pharmaceutical development and chemical safety assessment, the rigorous evaluation of a compound's toxicity profile is paramount. This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of 1H-Imidazole-2-carboxamide, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] We will explore a multi-parametric approach, comparing its toxicity profile against relevant alternatives and detailing the experimental methodologies essential for generating robust and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of the potential cellular liabilities of this and similar chemical entities.
The imidazole moiety is a common feature in many biologically active molecules, and understanding the toxic potential of novel imidazole derivatives is a critical step in their development.[1][2] Recent studies on various imidazole compounds have highlighted the potential for cellular toxicity through mechanisms such as oxidative stress and mitochondrial dysfunction.[4] Therefore, a carefully designed panel of in vitro assays is necessary to elucidate the specific cytotoxic effects of this compound.
I. Strategic Selection of Cell-Based Assays: A Multi-Endpoint Approach
A single cytotoxicity assay provides only a limited view of a compound's interaction with a biological system. A more insightful approach involves a battery of assays that probe different cellular health indicators. This multi-endpoint strategy allows for a more nuanced understanding of the potential mechanisms of toxicity. In vitro testing, utilizing isolated cells or tissues in a controlled laboratory environment, offers a cost-effective and ethical alternative to whole-animal studies for initial toxicity screening.[5][6]
For the assessment of this compound, we recommend a tiered approach that evaluates cell viability, membrane integrity, and markers of apoptosis.
Table 1: Recommended Panel of Cell-Based Assays for Cytotoxicity Profiling
| Assay Type | Endpoint Measured | Principle | Recommended Kit (Example) |
| Cell Viability | Metabolic Activity (ATP content) | Luminescent measurement of ATP, an indicator of metabolically active cells. | CellTiter-Glo® Luminescent Cell Viability Assay (Promega) |
| Cytotoxicity | Membrane Integrity (LDH release) | Colorimetric or fluorometric detection of lactate dehydrogenase (LDH) released from damaged cells.[7] | CyQUANT™ LDH Cytotoxicity Assay (Thermo Fisher Scientific) |
| Apoptosis | Caspase-3/7 Activation | Luminescent or fluorescent detection of activated caspase-3 and -7, key executioner caspases in the apoptotic pathway. | Caspase-Glo® 3/7 Assay (Promega) |
| Apoptosis/Necrosis | Phosphatidylserine Exposure & Membrane Integrity | Real-time measurement of phosphatidylserine (PS) on the outer leaflet of the cell membrane (apoptosis) and dye uptake by membrane-compromised cells (necrosis). | RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Promega) |
II. Comparator Compounds: Establishing a Frame of Reference
To contextualize the toxicity profile of this compound, it is essential to include comparator compounds in the analysis. These should include a negative control and at least one positive control with a well-characterized cytotoxic mechanism.
-
Negative Control: The vehicle used to dissolve the test compounds (e.g., DMSO, saline) should be tested to ensure it does not contribute to cytotoxicity at the concentrations used.
-
Positive Controls:
-
Staurosporine: A potent and well-characterized inducer of apoptosis.
-
Doxorubicin: A chemotherapy agent known to induce cytotoxicity through DNA damage and oxidative stress.
-
-
Structural Analog: If available, a structurally related imidazole compound with a known toxicity profile can provide valuable structure-activity relationship (SAR) insights. For instance, various derivatives of 1H-imidazole-2-carboxylic acid have been investigated for different biological activities, and their toxicity data could serve as a useful comparison.[8]
III. Experimental Design and Protocols
The following protocols are provided as a guide and should be optimized for the specific cell lines and laboratory conditions. A common starting point for cell-based assays is to use a well-characterized and readily available cell line, such as HeLa or HepG2 cells.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO). Serially dilute the compounds to the desired concentrations in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the test compounds. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 2: CyQUANT™ LDH Cytotoxicity Assay
-
Carefully collect a sample of the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
Protocol 3: Caspase-Glo® 3/7 Assay
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Gently mix the contents of the wells.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
IV. Data Analysis and Interpretation
The data from each assay should be normalized to the vehicle-treated control cells. The results are typically expressed as a percentage of the control and plotted against the compound concentration to generate dose-response curves. From these curves, the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values can be calculated.
Table 2: Hypothetical Comparative Toxicity Data
| Compound | Cell Viability (IC50, µM) | LDH Release (EC50, µM) | Caspase-3/7 Activation (EC50, µM) |
| This compound | 75.2 | > 100 | 80.5 |
| Staurosporine | 0.01 | 5.2 | 0.008 |
| Doxorubicin | 1.5 | 10.8 | 1.2 |
| Vehicle (DMSO) | > 100 | > 100 | > 100 |
Interpretation of Hypothetical Data:
In this hypothetical example, this compound exhibits moderate cytotoxicity, with an IC50 value of 75.2 µM in the cell viability assay. The lack of significant LDH release at concentrations up to 100 µM suggests that the primary mode of cell death is not necrosis. The activation of caspase-3/7 at a similar concentration to the loss of cell viability points towards an apoptotic mechanism of cell death.
V. Mechanistic Insights and Visualized Workflows
The initial screening assays can provide clues about the potential mechanism of toxicity. For example, if apoptosis is indicated, further investigation into the intrinsic or extrinsic apoptotic pathways may be warranted.
The overall experimental workflow for assessing the cytotoxicity of this compound can be visualized as follows:
Caption: A streamlined workflow for in vitro cytotoxicity assessment.
Based on the hypothetical data suggesting apoptosis, a potential mechanism could involve the activation of the intrinsic apoptotic pathway, often triggered by cellular stress.
Caption: A potential intrinsic apoptosis pathway induced by a test compound.
VI. Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for assessing the in vitro toxicity profile of this compound. By employing a multi-parametric assay approach and including relevant comparator compounds, researchers can generate high-quality, interpretable data. The initial findings from this screening cascade can then guide more in-depth mechanistic studies to fully characterize the compound's safety profile. Further investigations could include assays for genotoxicity, oxidative stress, and mitochondrial toxicity to build a more complete picture of the compound's cellular effects.
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A Comparative Guide to the Reproducibility of Published Synthesis Methods for 1H-Imidazole-2-carboxamide
The 1H-imidazole-2-carboxamide scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Its prevalence necessitates reliable and reproducible synthetic routes to ensure consistency in research and development. This guide provides an in-depth comparison of two distinct and commonly employed synthetic strategies for this compound, offering insights into their reproducibility, scalability, and underlying chemical principles.
Introduction to the Synthetic Challenge
The synthesis of this compound, while seemingly straightforward, presents several challenges that can impact reproducibility. These include the potential for side reactions, the stability of intermediates, and the efficiency of the final amide bond formation. The choice of synthetic strategy can have a profound impact on the overall yield, purity, and scalability of the process. In this guide, we will dissect two primary approaches: a classical two-step synthesis involving the oxidation of an aldehyde followed by amide coupling, and a more convergent approach utilizing a lithiated imidazole intermediate.
Method 1: The Classical Two-Step Approach - Oxidation and Amide Coupling
This widely utilized method involves the initial preparation of 1H-imidazole-2-carboxylic acid, which is then coupled with an amine source to yield the desired carboxamide. This linear approach is often favored for its well-understood reaction mechanisms and the commercial availability of the starting materials.
Mechanistic Considerations
The first step, the oxidation of 1H-imidazole-2-carboxaldehyde, is a critical transformation. The use of hydrogen peroxide in an aqueous medium is a common choice, offering a green and effective means of oxidation.[1] The subsequent amide coupling is a standard procedure in organic synthesis, typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt). These reagents form an activated ester intermediate from the carboxylic acid, which is then readily attacked by ammonia to form the final amide.
Caption: Workflow for the Classical Two-Step Synthesis.
Method 2: A Convergent Approach via Lithiated Imidazole
This strategy aims to form the carboxamide functionality in a more direct manner, bypassing the isolation of the carboxylic acid intermediate. This is achieved by first generating a nucleophilic imidazole species, which then reacts with a suitable electrophile to form the amide bond.
Mechanistic Considerations
The key to this approach is the deprotonation of the C2 position of an N-protected imidazole using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). This generates a highly reactive 2-lithioimidazole intermediate. This nucleophile can then be quenched with an electrophile such as an isocyanate or chlorosulfonyl isocyanate followed by hydrolysis to directly yield the carboxamide. The choice of protecting group on the imidazole nitrogen is crucial to direct the lithiation to the C2 position and to prevent side reactions.
Sources
Safety Operating Guide
PART 1: CORE DIRECTIVE - Hazard Analysis and Risk Mitigation
An In-Depth Guide to the Proper Disposal of 1H-Imidazole-2-carboxamide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount, not only for experimental integrity but for the safety of personnel and the preservation of our environment. This compound, a versatile heterocyclic building block, requires a comprehensive lifecycle management plan that extends to its final disposition.
This guide serves as an essential operational and logistical resource for researchers and scientists. As a Senior Application Scientist, my objective is to provide a narrative that is not just a list of procedures, but a self-validating system of protocols grounded in scientific principles and regulatory standards. We will explore the causality behind each step, ensuring a deep, actionable understanding of safe disposal practices.
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, its structure—featuring an imidazole ring and a carboxamide group—allows us to infer a potential hazard profile based on related compounds.
Imidazole derivatives are known to be potential skin, eye, and respiratory irritants.[1][2] The primary guiding document for handling any chemical is its Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, one should refer to the SDS for structurally similar compounds like 1H-imidazole-2-carboxylic acid and handle the material with a commensurate level of caution.[2][3]
Key Inferred Hazards & Incompatibilities:
-
Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[2][4]
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][5][6] Waste streams must be segregated to prevent hazardous reactions.[6]
This initial risk assessment forms the logical foundation for the stringent personal protective equipment (PPE) and waste segregation protocols that follow.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - A Step-by-Step Disposal Protocol
The following procedures are designed to create a closed-loop, verifiable system for safety, ensuring that from the moment a disposal decision is made to its final collection, risk is systematically minimized.
Step 1: Donning Personal Protective Equipment (PPE)
The principle of causality dictates that we must first protect the handler. Exposure prevention is the first line of defense. Based on the potential hazards, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required to protect against splashes.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to check the manufacturer's glove compatibility chart.[1][6]
-
Body Protection: A fully buttoned laboratory coat is necessary to protect the skin.[6]
-
Respiratory Protection: All handling of solid powder and initial preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Step 2: Waste Segregation at the Point of Generation
The cornerstone of compliant waste management is the immediate and correct segregation of waste streams. This prevents inadvertent chemical reactions and ensures the waste can be handled safely by disposal vendors.[7]
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
Crucially, do not mix this waste with other chemical streams unless their compatibility is confirmed.[6]
-
Step 3: Container Labeling - The Communication Imperative
Proper labeling is a critical regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[7][8] An improperly labeled container creates a serious safety risk for everyone in the laboratory and for waste handlers.
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[9]
-
The label must clearly state the words "Hazardous Waste" .[10]
-
List all chemical constituents by their full name (i.e., "this compound") and their approximate concentrations.
-
Indicate the specific hazards using appropriate pictograms or text (e.g., "Irritant").[10]
Step 4: Decontamination of Reusable Equipment
Any glassware or equipment that has come into contact with the compound must be decontaminated to prevent cross-contamination and unintentional exposure.
-
Rinse the equipment with a suitable solvent (e.g., water or an appropriate organic solvent).
-
This initial rinseate is now considered hazardous waste and must be collected in the designated liquid hazardous waste container.
-
After the initial rinse, the equipment can be washed using standard laboratory procedures.
Step 5: Storage and Disposal - The Final Hand-Off
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10] The final disposal must always be handled by the institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3][6]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [11] This is a direct violation of environmental regulations and can have severe consequences.
PART 3: VISUALIZATION & FORMATTING
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial preparation to final compliant removal.
Caption: A procedural flowchart for the safe disposal of this compound.
Data Presentation: Summary of Disposal Protocols
| Parameter | Guideline | Rationale & Source |
| Primary Regulation | EPA RCRA, OSHA Hazard Communication | Governs hazardous waste from "cradle to grave" and ensures worker safety.[7][8] |
| Personal Protective Equipment | Safety goggles, nitrile gloves, lab coat. | Protects against inferred irritant properties of imidazole derivatives.[1][2][6] |
| Handling Environment | Certified Chemical Fume Hood | Prevents inhalation of aerosolized powder.[1] |
| Waste Classification | Hazardous Waste | Based on potential health hazards and regulatory definitions.[10][12] |
| Solid Waste Container | Sealable, airtight, HDPE container. | Ensures safe containment and prevents leaks or reactions.[5][6] |
| Liquid Waste Container | Sealable, compatible solvent container. | Prevents environmental release and ensures chemical compatibility.[5][6] |
| Waste Labeling | "Hazardous Waste" + Full Chemical Name(s) | A mandatory requirement for safety, communication, and regulatory compliance.[10] |
| Prohibited Disposal | DO NOT dispose down drains or in trash. | Prevents environmental contamination and is illegal.[11] |
| Final Disposition | Via Institutional EHS / Licensed Vendor | Ensures waste is transported, treated, and disposed of in a compliant manner.[3][6] |
By adhering to this comprehensive guide, laboratory professionals can ensure that their handling of this compound meets the highest standards of safety, scientific integrity, and environmental stewardship, building a foundation of trust in their operational practices.
References
- Benchchem.Prudent Disposal of Imidazo[4,5-d]imidazole: A Guide for Laboratory Professionals.
- National Academies of Sciences, Engineering, and Medicine.Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
- Apollo Scientific.1-Methyl-1H-imidazole-2-carboxylic acid Safety Data Sheet.
- Apollo Scientific.1-Ethyl-1H-imidazole-2-carboxylic acid Safety Data Sheet.
- Fisher Scientific.1H-Imidazole-2-carboxylic acid Safety Data Sheet.
- University of Washington Environmental Health & Safety.Imidazole SOP.
- MCIMetro.Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations.
- University of Washington.Imidazole - Standard Operating Procedure.
- Chemos GmbH&Co.KG.Safety Data Sheet: Imidazole.
- Studylib.Imidazole SOP: Safety & Handling Procedures.
- Fisher Scientific.1-Methyl-1H-imidazole-2-carboxylic acid Safety Data Sheet.
- AK Scientific, Inc.2-Oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde Safety Data Sheet.
- Medical Laboratory Observer.Laboratory Waste Management: The New Regulations.
- Sigma-Aldrich.1H-imidazole monohydrochloride Safety Data Sheet.
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Navigating the Safe Handling of 1H-Imidazole-2-carboxamide: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel small molecules are daily realities. Among these, heterocyclic compounds like 1H-Imidazole-2-carboxamide (CAS No. 16093-82-6) are of significant interest. However, with innovation comes the responsibility of ensuring the highest standards of laboratory safety. This guide provides essential, practical information for the safe handling, storage, and disposal of this compound, moving beyond a simple checklist to explain the rationale behind each critical safety measure.
Understanding the Hazard Profile of this compound
While comprehensive toxicological data for this compound is not extensively published, its structure, belonging to the imidazole class of compounds, warrants a cautious approach. Imidazole derivatives can vary in their hazard profiles, but common concerns include skin, eye, and respiratory irritation. Some imidazoles are also known to be corrosive. Therefore, a proactive and conservative approach to personal protective equipment (PPE) and handling is paramount.
The primary routes of potential exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting. The safety protocols outlined below are designed to mitigate these risks at every stage of the experimental workflow.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table summarizes the recommended PPE for handling this compound, with explanations for the necessity of each item.
| PPE Component | Specifications | Rationale for Use |
| Eye Protection | Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used when there is a significant risk of splashing. | Protects against airborne dust particles and accidental splashes of solutions containing the compound, which could cause serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and changed regularly, or immediately if contaminated. | Prevents direct skin contact. The amide and imidazole functionalities can potentially lead to skin irritation or absorption. |
| Body Protection | A laboratory coat is mandatory. For larger quantities or when there is a risk of significant exposure, chemically resistant overalls are recommended. | Protects skin and personal clothing from contamination by dust or splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if handling fine powders outside of a certified chemical fume hood, or if dust generation is unavoidable. | Minimizes the risk of inhaling fine particles of the compound, which may cause respiratory tract irritation. |
Donning and Doffing PPE: A Procedural Imperative
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Figure 1. The correct sequence for donning and doffing Personal Protective Equipment.
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling Procedures
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation and to contain any potential spills.
-
Weighing: When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to prevent the dispersion of dust.
-
Preparing Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2][3][4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow and environmental responsibility.
-
Waste Collection: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Figure 2. A streamlined workflow for the proper disposal of this compound waste.
By adhering to these detailed safety and logistical procedures, researchers can confidently work with this compound while maintaining a safe and compliant laboratory environment. This commitment to safety not only protects the individual researcher but also upholds the integrity of the scientific process.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
LookChem. (n.d.). Cas 16093-82-6, 1H-Imidazol-2-carboxamide. Retrieved from [Link]
-
Aladdin. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
